molecular formula C7H9ClFNO B1450770 3-Fluoro-2-methoxyaniline hydrochloride CAS No. 1951439-40-9

3-Fluoro-2-methoxyaniline hydrochloride

Cat. No.: B1450770
CAS No.: 1951439-40-9
M. Wt: 177.6 g/mol
InChI Key: IWUALJJVQWVBSN-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUALJJVQWVBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxyaniline hydrochloride (CAS Number: 1951439-40-9), a key chemical intermediate for professionals in research, development, and drug discovery. This document synthesizes critical information on its chemical identity, properties, synthesis, applications, and safe handling, grounding all claims in authoritative sources to ensure scientific integrity.

Introduction: Strategic Importance in Synthesis

3-Fluoro-2-methoxyaniline and its hydrochloride salt are substituted aniline derivatives of significant interest in medicinal chemistry and materials science. The unique electronic environment of the aromatic ring—influenced by an electron-donating methoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and properties to the molecule.[1] The fluorine atom, in particular, is a valuable feature in drug design, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[2]

The hydrochloride salt form is often preferred in drug development and synthesis for its improved stability, solubility in aqueous media, and ease of handling compared to the free base. This guide will focus on the hydrochloride salt while drawing comparative data from its free base precursor, 3-Fluoro-2-methoxyaniline (CAS: 437-83-2).

Chemical Identity and Physicochemical Properties

Positive identification and understanding the physicochemical properties of a chemical are foundational to its effective application. The properties of 3-Fluoro-2-methoxyaniline hydrochloride are presented below, with data for the corresponding free base provided for context and comparison.

Property3-Fluoro-2-methoxyaniline Hydrochloride3-Fluoro-2-methoxyaniline (Free Base)
CAS Number 1951439-40-9[3]437-83-2[4][5]
Molecular Formula C₇H₉ClFNO[6]C₇H₈FNO[5]
Molecular Weight 177.6 g/mol [6]141.14 g/mol [5]
Synonyms 3-fluoro-2-methoxybenzenamine hydrochloride3-Fluoro-2-methoxybenzenamine, 3-Fluoro-o-anisidine[5]
Appearance Data not available (typically a solid)Colorless to light yellow liquid[7]
Melting Point Data not availableData not available
Boiling Point Data not available117-121 °C[4]
Density Data not available1.172 g/mL at 25 °C[5]
Solubility Expected to be soluble in water and polar organic solvents like methanolData not available
Refractive Index (n20/D) Not applicable1.531[5]

Synthesis and Manufacturing

The synthesis of 3-Fluoro-2-methoxyaniline hydrochloride is a two-step process that begins with the synthesis of the free base, 3-Fluoro-2-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Fluoro-2-methoxyaniline (Free Base)

While specific literature detailing the synthesis of 3-Fluoro-2-methoxyaniline is not abundant, a common and established route for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound. This versatile method is widely used due to the accessibility of nitroarenes through electrophilic aromatic nitration.

A plausible synthetic pathway is illustrated below:

Synthesis_of_Free_Base start 2-Fluoro-6-nitroanisole reagents Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) start->reagents Reduction product 3-Fluoro-2-methoxyaniline (CAS: 437-83-2) reagents->product

Figure 1: General synthetic route to 3-Fluoro-2-methoxyaniline.
Preparation of 3-Fluoro-2-methoxyaniline Hydrochloride

The conversion of an aniline to its hydrochloride salt is a standard acid-base reaction. This process enhances the compound's stability and aqueous solubility. The following is a representative protocol based on general methods for the synthesis of substituted aniline hydrochlorides.[8]

Protocol: Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride

  • Dissolution: Dissolve a known quantity of 3-Fluoro-2-methoxyaniline (free base, CAS 437-83-2) in a suitable organic solvent. Anhydrous methanol or ethyl acetate are common choices.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane or 2M HCl in ethyl acetate) with continuous stirring.[8]

  • Precipitation: The hydrochloride salt will precipitate out of the solution as the reaction proceeds. Continue stirring in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material or impurities.

  • Drying: Dry the purified 3-Fluoro-2-methoxyaniline hydrochloride product under vacuum to remove residual solvent.

Hydrochloride_Formation_Workflow cluster_workflow Hydrochloride Salt Formation A 1. Dissolve Free Base in Solvent B 2. Cool Solution (Ice Bath) A->B C 3. Add HCl Solution Dropwise B->C D 4. Stir to Allow Precipitation C->D E 5. Isolate Solid by Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Figure 2: Experimental workflow for hydrochloride salt formation.

Reactivity and Applications in Drug Development

The reactivity of 3-Fluoro-2-methoxyaniline is dictated by the interplay of its functional groups. The amine group is nucleophilic and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases.[1] The aromatic ring is activated towards electrophilic aromatic substitution, with the regioselectivity influenced by the directing effects of the methoxy, fluoro, and amino groups.

This compound serves as a crucial building block in several key areas:

  • Pharmaceutical Intermediates: As a substituted aniline, it is a precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is particularly valuable in the development of kinase inhibitors and other targeted therapies.[9] The fluorinated aniline motif is a common feature in modern pharmaceuticals.[2]

  • Agrochemicals: It is used in the synthesis of advanced pesticides and herbicides.[7]

  • Materials Science: It serves as an intermediate in the production of liquid crystal materials.[7]

The use of the hydrochloride salt is particularly advantageous in pharmaceutical applications where aqueous solubility and stability are critical for formulation and biological testing.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-Fluoro-2-methoxyaniline hydrochloride is essential for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. Detection is typically performed using a UV detector.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to analyze the free base for volatile impurities. The hydrochloride salt is non-volatile and would require derivatization or conversion to the free base prior to GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for unambiguous structural confirmation.[10] Spectral data for the free base is available, which can be used as a reference for confirming the structure of the hydrochloride salt, with expected shifts in the signals of protons and carbons near the protonated amine group.[11][12]

Analytical_Workflow cluster_tests Quality Control Analysis Sample 3-Fluoro-2-methoxyaniline HCl Sample HPLC HPLC (Purity Assay) Sample->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) (Structural Identity) Sample->NMR LCMS LC-MS (Impurity Profiling) Sample->LCMS

Sources

An In-Depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methoxyaniline hydrochloride, a key building block in medicinal chemistry and organic synthesis. While specific experimental data for the hydrochloride salt is limited in publicly available literature, this guide synthesizes information on the parent compound, 3-Fluoro-2-methoxyaniline, with established principles of aniline salt chemistry to offer a robust profile for researchers. This document details the compound's structure, expected physicochemical properties, reactivity, and provides protocols for its synthesis and characterization, empowering scientists to effectively utilize this versatile intermediate in their research and development endeavors.

Introduction

3-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline derivative that holds significant potential in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of a fluorine atom, a methoxy group, and the amine functionality on the benzene ring creates a unique electronic environment that influences its reactivity and the properties of its downstream products.[1] The hydrochloride salt form is often preferred in practical applications due to its increased stability and solubility in aqueous media compared to the free aniline base.[2]

This guide will delve into the core physicochemical and chemical characteristics of 3-Fluoro-2-methoxyaniline hydrochloride, offering insights into its behavior and handling.

Physicochemical Properties

Properties of 3-Fluoro-2-methoxyaniline (Free Base)

The free aniline form of the compound is a liquid at room temperature. Its key physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 437-83-2[3][4]
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.14 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Density 1.172 g/mL at 25 °C
Boiling Point 117-121 °C[3]
Refractive Index n20/D 1.531
Flash Point 100 °C (212 °F)
Expected Properties of 3-Fluoro-2-methoxyaniline Hydrochloride

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is expected to result in a solid material with significantly different properties from the free base.

PropertyExpected Value/CharacteristicRationale/Source(s)
Molecular Formula C₇H₉ClFNOCalculated
Molecular Weight 177.60 g/mol Calculated
Appearance White to off-white crystalline solidGeneral property of aniline hydrochlorides[6]
Melting Point Expected to be significantly higher than the free base.Aniline hydrochloride has a melting point of 196-198 °C.[6]
Solubility Soluble in water; solubility in organic solvents will vary.The ionic nature of the salt increases aqueous solubility.[2] Aniline hydrochlorides are generally soluble in water.[7]
pKa The pKa of the anilinium ion is expected to be in the acidic range.The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6. The electron-withdrawing fluorine and methoxy groups will influence this value.

Chemical Properties and Reactivity

The chemical behavior of 3-Fluoro-2-methoxyaniline hydrochloride is dictated by the interplay of its functional groups.

Electronic Effects

The aniline ring is substituted with three groups that exert distinct electronic effects:

  • Amino Group (-NH₂): An activating, ortho-, para-directing group due to its +M (mesomeric) effect. In the hydrochloride form (-NH₃⁺), it becomes a deactivating, meta-directing group due to its strong -I (inductive) effect.

  • Methoxy Group (-OCH₃): An activating, ortho-, para-directing group due to its strong +M effect, which outweighs its -I effect.

  • Fluoro Group (-F): A deactivating, ortho-, para-directing group. It has a strong -I effect and a weak +M effect.

The combination of these groups makes the aromatic ring susceptible to electrophilic substitution, with the regioselectivity being a complex outcome of their combined directing effects.

Reactivity of the Amino Group

The primary amine of 3-Fluoro-2-methoxyaniline is nucleophilic and can participate in a variety of reactions, including:[1]

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

The hydrochloride salt must be neutralized to the free base before it can effectively participate in these nucleophilic reactions.

Synthesis and Characterization

Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride

A general and reliable method for the preparation of aniline hydrochlorides is the treatment of the free aniline with a solution of hydrogen chloride in a suitable organic solvent.[8]

dot

Caption: Synthesis of 3-Fluoro-2-methoxyaniline Hydrochloride.

Experimental Protocol:

  • Dissolution: Dissolve 3-Fluoro-2-methoxyaniline in a suitable anhydrous organic solvent such as methanol, diethyl ether, or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the chosen solvent to the aniline solution with stirring. The reaction is typically exothermic, so cooling may be necessary.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to remove residual solvent.

Causality Behind Experimental Choices: The use of an anhydrous organic solvent is crucial to prevent the hydrolysis of the product and to facilitate its precipitation. The choice of solvent can influence the crystal form and purity of the final product.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the ammonium group (-NH₃⁺). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, methoxy, and ammonium substituents. The ammonium protons are expected to appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon. The chemical shifts will be influenced by the electronegativity of the attached functional groups.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will differ significantly from that of the free base. Key expected absorptions include:

  • N-H Stretching: Broad and strong absorptions in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

  • Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

  • C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region characteristic of the aromatic ring.

  • C-O Stretching: A strong absorption for the aryl-alkyl ether linkage.

  • C-F Stretching: A strong absorption in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of 3-Fluoro-2-methoxyaniline hydrochloride would likely not be observed directly. Instead, under typical ionization conditions (like electrospray ionization), the spectrum would show the molecular ion of the free base at m/z 141.06.[9] High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Applications in Drug Development and Organic Synthesis

3-Fluoro-2-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of a variety of target molecules, including:

  • Pharmaceuticals: The unique substitution pattern can be exploited to synthesize novel drug candidates with desired pharmacological properties. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.

  • Agrochemicals: Used in the development of new pesticides and herbicides.

  • Dyes and Pigments: The aniline moiety is a classic component in the synthesis of azo dyes.

Safety and Handling

The free base, 3-Fluoro-2-methoxyaniline, is classified as acutely toxic if swallowed or in contact with skin, and causes skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

The hydrochloride salt, being an acidic solid, should also be handled with care to avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a promising building block for chemical synthesis, particularly in the pharmaceutical industry. While a complete, experimentally verified dataset for the hydrochloride salt is not yet available in the public domain, this guide provides a comprehensive overview of its expected properties and behavior based on the known data of its free base and the general characteristics of aniline salts. The provided protocols for synthesis and characterization will aid researchers in preparing and validating this compound for their specific applications. Further experimental investigation into the precise physicochemical properties of the hydrochloride salt is encouraged to expand the collective knowledge and facilitate its broader use in scientific research.

References

Sources

3-Fluoro-2-methoxyaniline hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

3-Fluoro-2-methoxyaniline and its hydrochloride salt are versatile chemical intermediates of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The unique substitution pattern of the aniline ring—featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom—imparts specific reactivity and allows for its use as a scaffold in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline hydrochloride, detailing its physicochemical properties, chemical reactivity, applications in drug discovery, and established protocols for its handling and use in synthesis.

Physicochemical and Structural Properties

3-Fluoro-2-methoxyaniline is a substituted aniline that is typically handled in its free base form as a liquid or as a more stable crystalline hydrochloride salt. The presence of the fluorine atom can enhance metabolic stability and binding affinity in derivative drug candidates, a strategy widely employed in medicinal chemistry.[1][2] The core quantitative data for both the free base and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
Chemical Name 3-Fluoro-2-methoxyaniline3-Fluoro-2-methoxyaniline hydrochloride
Synonyms 3-Fluoro-o-anisidine, 3-Fluoro-2-methoxybenzenamineN/A
CAS Number 437-83-2Not explicitly assigned; derived from free base[3][4]
Molecular Formula C₇H₈FNOC₇H₈FNO·HCl[4]
Molecular Weight 141.14 g/mol 177.60 g/mol [4][5]
Appearance Colorless to light yellow liquidSolid (typical for aniline salts)[6]
Density ~1.172 g/mL at 25 °CN/A
Boiling Point 117-121 °CN/A[7]
Refractive Index n20/D ~1.531N/A

Chemical Reactivity and Synthetic Profile

The reactivity of 3-Fluoro-2-methoxyaniline is governed by the interplay of its three functional groups: the nucleophilic amine, the electron-donating methoxy group, and the electron-withdrawing fluorine atom.[2]

  • Amine Group Reactivity : The primary amine is a potent nucleophile and readily participates in standard aniline reactions, including acylation to form amides, alkylation, and diazotization to form diazonium salts, which are precursors to a vast array of other functionalities via Sandmeyer-type reactions.[2]

  • Aromatic Ring Reactivity : The aromatic ring is activated towards electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the combined influence of the ortho,para-directing methoxy and amine groups and the deactivating, ortho,para-directing fluorine atom.

Caption: Reactivity map for 3-Fluoro-2-methoxyaniline.

Applications in Research and Drug Development

Substituted anilines are cornerstone building blocks in medicinal chemistry. 3-Fluoro-2-methoxyaniline is particularly valuable as a precursor for synthesizing complex heterocyclic systems and other active pharmaceutical ingredients (APIs).

  • Pharmaceutical Intermediates : It serves as a key starting material for drugs targeting a range of diseases. The "fluoro-methoxy-aniline" motif is found in molecules developed as kinase inhibitors for oncology, leveraging the atoms' ability to modulate drug-target interactions and improve pharmacokinetic profiles.[1][8]

  • Agrochemicals : In the agrochemical industry, this compound is used to create advanced herbicides and pesticides, where the specific substitution pattern can lead to enhanced efficacy and target specificity.[1][6]

  • Heterocycle Synthesis : It is a documented reactant in the synthesis of hydroxyquinolines, a class of compounds with diverse biological activities.[7]

Experimental Protocols

The following protocols are representative of common synthetic manipulations involving 3-Fluoro-2-methoxyaniline and its conversion to the hydrochloride salt.

Protocol 1: Synthesis of N-(3-Fluoro-2-methoxyphenyl)acetamide

This protocol describes the acylation of the aniline, a fundamental reaction to protect the amine or to build a more complex molecule.

Rationale : Acylation with acetic anhydride is a robust and high-yielding method to form an amide bond. The reaction is typically performed in an acidic medium or with a base to neutralize the acid byproduct. Here, acetic acid serves as the solvent.[9]

Methodology :

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-2-methoxyaniline (1.41 g, 10 mmol).

  • Reagent Addition : Add glacial acetic acid (20 mL). Stir until the aniline is fully dissolved.

  • Acylation : Slowly add acetic anhydride (1.12 g, 11 mmol) to the solution at room temperature. An exotherm may be observed.

  • Reaction : Heat the reaction mixture to 90 °C and maintain for 2-3 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup : Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Isolation : The solid acetamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the final product.

Caption: Workflow for the synthesis of an acetamide derivative.
Protocol 2: Preparation of 3-Fluoro-2-methoxyaniline Hydrochloride

This protocol describes the conversion of the free base aniline to its more stable and easily handled hydrochloride salt.

Rationale : Aniline and its derivatives are basic and react with strong acids like hydrochloric acid (HCl) to form ammonium salts. These salts are typically crystalline solids, making them easier to purify, weigh, and store compared to the often-liquid free bases. The reaction is a simple acid-base neutralization.[10]

Methodology :

  • Setup : Dissolve 3-Fluoro-2-methoxyaniline (1.41 g, 10 mmol) in a suitable organic solvent like diethyl ether or ethyl acetate (30 mL) in a 100 mL flask.

  • Acidification : While stirring the solution at 0 °C (ice bath), slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether, 5.5 mL, 11 mmol).

  • Precipitation : The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation : Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration.

  • Washing and Drying : Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the solid under vacuum to yield 3-Fluoro-2-methoxyaniline hydrochloride.

Spectroscopic Data Analysis

Confirmation of the structure of 3-Fluoro-2-methoxyaniline and its derivatives relies on standard spectroscopic techniques.[11]

  • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), a singlet for the methoxy group (-OCH₃) around 3.8-4.0 ppm, and a broad singlet for the amine protons (-NH₂) whose chemical shift is solvent-dependent.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the seven carbon atoms, with C-F and C-O couplings providing further structural information.

  • Mass Spectrometry (MS) : Will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (141.14 for the free base).

  • Infrared (IR) Spectroscopy : Will display characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-O stretching for the methoxy group.

Safety and Handling

As with most aniline derivatives, 3-Fluoro-2-methoxyaniline requires careful handling in a laboratory setting.

  • Hazards : The compound is classified as an acute toxin (oral and dermal), a skin irritant, a serious eye irritant, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Handling : Avoid inhalation of vapors and contact with skin and eyes.[12][16] Ensure that eyewash stations and safety showers are readily accessible.[13][14]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a high-value chemical intermediate whose utility is firmly established in the fields of drug discovery and fine chemical synthesis. Its distinct structural features provide a reliable platform for constructing complex molecular targets. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers and scientists aiming to leverage its full synthetic potential.

References

  • 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Chemsrc. [Link]

  • CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline. 001CHEMICAL. [Link]

  • Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 4-Fluoro-2-methoxyaniline | C7H8FNO. PubChem, NIH. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Assessment

3-Fluoro-2-methoxyaniline hydrochloride is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the fluoro and methoxy groups on the aniline ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting derivatives. These derivatives are of significant interest in the development of novel pharmaceuticals and agrochemicals.[1][2]

It is crucial to note that in the absence of a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxyaniline hydrochloride, the following hazard assessment is extrapolated from data on structurally similar compounds, including 3-Fluoro-2-methoxyaniline, 3-Fluoroaniline, and general aniline hydrochloride.

Expected Hazard Profile:

Based on available data for related compounds, 3-Fluoro-2-methoxyaniline hydrochloride is anticipated to be:

  • Acutely Toxic: By oral, dermal, and inhalation routes.[3]

  • A Skin and Eye Irritant: Direct contact may cause significant irritation or burns.

  • A Potential Sensitizer: Repeated exposure may lead to allergic reactions.

  • Target Organ Toxicity: The respiratory system is a potential target.[3]

The hydrochloride salt form may present additional hazards, such as increased water solubility, which could facilitate absorption.

Physicochemical Properties (of the free base, 3-Fluoro-2-methoxyaniline):

PropertyValueSource
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.14 g/mol [4]
Appearance Colorless to light brown liquid[5]
Density 1.172 g/mL at 25 °C[3]
Boiling Point 217.9 °C at 760 mmHg[4]
Flash Point 100 °C (212 °F)[3]
Refractive Index n20/D 1.531[3]

Prudent Handling and Engineering Controls: A Self-Validating System

Given the anticipated hazards, a multi-layered approach to safety is essential when working with 3-Fluoro-2-methoxyaniline hydrochloride. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All manipulations of 3-Fluoro-2-methoxyaniline hydrochloride, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in the immediate vicinity of where the compound is handled.

G cluster_0 Engineering Controls Fume Hood Fume Hood General Ventilation General Ventilation Fume Hood->General Ventilation Secondary Containment Emergency Equipment Immediate Response Researcher Researcher Researcher->Fume Hood Primary Barrier

Caption: Hierarchy of engineering controls for safe handling.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is the final barrier between the researcher and the chemical.

  • Gloves: Nitrile gloves are a suitable choice for short-term handling. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A full-length lab coat should be worn at all times.

  • Footwear: Closed-toe shoes are required.

Experimental Workflow: A Step-by-Step Approach to Safety

The following is a generalized workflow for handling 3-Fluoro-2-methoxyaniline hydrochloride in a research setting. This should be adapted to the specific requirements of your experiment.

Step 1: Pre-Experiment Planning and Risk Assessment

  • Review all available safety information for 3-Fluoro-2-methoxyaniline hydrochloride and all other reagents involved in the experiment.

  • Prepare a detailed experimental protocol, including a step-by-step procedure and a list of all necessary equipment and PPE.

  • Identify potential hazards at each step and outline corresponding mitigation strategies.

Step 2: Preparation and Weighing

  • Don all required PPE before entering the designated work area.

  • Conduct all weighing and transfers of the solid 3-Fluoro-2-methoxyaniline hydrochloride within a chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

Step 3: Reaction Setup and Execution

  • Set up the reaction apparatus within the fume hood.

  • Add reagents slowly and in a controlled manner.

  • Monitor the reaction closely for any signs of an exothermic event or unexpected changes.

Step 4: Work-up and Purification

  • Quench the reaction carefully, following established procedures.

  • Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

Step 5: Waste Disposal

  • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers.

  • Follow your institution's specific guidelines for hazardous waste disposal.

G A 1. Pre-Experiment Planning (Risk Assessment) B 2. Preparation & Weighing (in Fume Hood) A->B C 3. Reaction Setup & Execution (in Fume Hood) B->C D 4. Work-up & Purification (in Fume Hood) C->D E 5. Waste Disposal (Hazardous Waste) D->E

Caption: A safe experimental workflow for handling hazardous reagents.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of 3-Fluoro-2-methoxyaniline hydrochloride and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion: A Commitment to Safe Science

3-Fluoro-2-methoxyaniline hydrochloride is a valuable tool for chemical innovation. By understanding its potential hazards and adhering to stringent safety protocols, researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a foundation for safe handling practices, but it is the responsibility of each scientist to critically assess the risks of their specific experiments and to cultivate a laboratory environment where safety is paramount.

References

  • Aniline Standard Operating Procedure for Laboratories. (n.d.). Retrieved from [Link]

  • 3-Fluoro-2-methoxyaniline (CAS#:437-83-2) MSDS, Density, Melting Point, Boiling Point, Structure, Formula, Molecular Weight etc. (2025, August 27). Chemsrc. Retrieved from [Link]

  • Aniline - Incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • Safety Guide in the laboratories, College of Science. (n.d.). Retrieved from [Link]

  • Aniline. (n.d.). Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). ACS Medicinal Chemistry Letters, 11(4), 435–440.
  • Synthesis method of m-fluoroaniline. (2011). Google Patents.
  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. (2022). Organic Process Research & Development, 26(1), 115–123.
  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox. Retrieved from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1160.
  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

  • Post-modifications of synthesized fluoro-anilines. (2024). ResearchGate. Retrieved from [Link]

Sources

solubility of 3-Fluoro-2-methoxyaniline hydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-methoxyaniline Hydrochloride

Executive Summary

3-Fluoro-2-methoxyaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of their solubility is paramount for researchers and process chemists to control reaction kinetics, design purification strategies, and develop formulations. This technical guide provides a comprehensive analysis of the principles governing the solubility of 3-Fluoro-2-methoxyaniline hydrochloride in aqueous and organic media. It combines theoretical foundations with actionable experimental protocols, offering a framework for predicting and determining the solubility profile of this compound.

Chemical Identity and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 3-Fluoro-2-methoxyaniline is an aniline derivative substituted with a fluorine atom and a methoxy group.[3] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[4] This conversion from a neutral organic molecule (the "free base") to an ionic salt dramatically alters its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of 3-Fluoro-2-methoxyaniline and its Hydrochloride Salt

Property3-Fluoro-2-methoxyaniline (Free Base)3-Fluoro-2-methoxyaniline Hydrochloride (Salt)
Synonyms 3-Fluoro-o-anisidine, 3-Fluoro-2-methoxybenzenamine[3][5]N/A
CAS Number 437-83-2[3]1951439-40-9[6]
Molecular Formula C₇H₈FNO[3][7]C₇H₈FNO · HCl
Molecular Weight 141.14 g/mol [3]177.60 g/mol
Physical Form Liquid[3]Solid (Predicted)
Density 1.172 g/mL at 25 °C[3]N/A
Known Solubility Insoluble in water[5]N/A

Theoretical Principles of Solubility

The Free Base vs. The Hydrochloride Salt: A Tale of Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction.

  • 3-Fluoro-2-methoxyaniline (Free Base): As a substituted aniline, the free base is a moderately polar molecule. While the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups contribute some polarity, the molecule is dominated by the nonpolar benzene ring. This structure results in poor solubility in water but good solubility in a wide range of organic solvents.[8]

  • 3-Fluoro-2-methoxyaniline Hydrochloride (Salt): The reaction of the amine with HCl creates a protonated ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic nature makes the salt highly polar. Consequently, its solubility in nonpolar organic solvents is expected to be very low. Conversely, it should be significantly more soluble in polar solvents, particularly water, where the ions can be effectively solvated by polar water molecules.[4][9]

G FreeBase 3-Fluoro-2-methoxyaniline (Free Base) Low Polarity, Water Insoluble Salt 3-Fluoro-2-methoxyaniline HCl (Salt Form) Ionic, Water Soluble FreeBase->Salt + HCl (Acid) (Protonation) Salt->FreeBase + Base (e.g., NaOH) (Deprotonation)

Caption: Acid-base equilibrium driving solubility changes.

The Critical Impact of pH

The solubility of an amine hydrochloride in an aqueous system is critically dependent on pH. The equilibrium between the soluble, protonated salt form and the less soluble, neutral free base is governed by the pKa of the conjugate acid (R-NH₃⁺).

  • At low pH (acidic conditions): The equilibrium is shifted towards the protonated, ionic form (R-NH₃⁺), maximizing aqueous solubility.

  • At high pH (basic conditions): The proton is removed from the ammonium ion, regenerating the neutral free base (R-NH₂), which is poorly water-soluble and may precipitate out of the solution.[9]

This pH-dependent behavior is a key consideration in experimental design, particularly for extractions, crystallizations, and formulation development.

Experimental Determination of Solubility: A Practical Guide

While theoretical principles provide a strong predictive foundation, experimental verification is essential for obtaining accurate solubility data.

Rationale for Solvent Selection

To build a comprehensive solubility profile, a diverse range of solvents should be tested, spanning the full spectrum of polarity. This allows for the classification of the compound's solubility characteristics, which is invaluable for selecting appropriate solvent systems for reactions, purifications, and analyses.

Table 2: Recommended Solvents for Qualitative Solubility Analysis

Solvent ClassExample SolventsRationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding; expected to dissolve the hydrochloride salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrilePolar but lack O-H or N-H bonds; good general-purpose solvents.
Nonpolar / Low Polarity Dichloromethane (DCM), Toluene, HexaneExpected to dissolve the free base but not the hydrochloride salt.
Experimental Workflow for Qualitative Analysis

The following workflow provides a systematic approach to characterizing the qualitative solubility of 3-Fluoro-2-methoxyaniline hydrochloride.

G start Start: Weigh ~25 mg of 3-Fluoro-2-methoxyaniline HCl add_water Add 0.75 mL Water in portions. Vortex vigorously. start->add_water observe_water Observe add_water->observe_water soluble_water Result: Soluble (Class S) observe_water->soluble_water Clear Solution insoluble_water Result: Insoluble observe_water->insoluble_water Suspension add_hcl Add 0.75 mL 5% HCl insoluble_water->add_hcl observe_hcl Observe add_hcl->observe_hcl soluble_hcl Result: Soluble (Organic Base, Class B) observe_hcl->soluble_hcl Clear Solution insoluble_hcl Result: Insoluble observe_hcl->insoluble_hcl Suspension add_naoh Add 0.75 mL 5% NaOH insoluble_hcl->add_naoh observe_naoh Observe add_naoh->observe_naoh soluble_naoh Result: Soluble (Acidic or Amphoteric) observe_naoh->soluble_naoh Clear Solution insoluble_naoh Result: Insoluble observe_naoh->insoluble_naoh Suspension

Caption: Systematic workflow for aqueous solubility classification.

Detailed Protocol for Qualitative Solubility Determination

This protocol is adapted from standard organic chemistry methodologies to provide a reliable, self-validating system for assessing solubility.[9][10]

Objective: To determine the qualitative solubility of 3-Fluoro-2-methoxyaniline hydrochloride in water and selected organic solvents. A compound is generally considered "soluble" if approximately 25-30 mg dissolves in 0.75-1.0 mL of solvent.

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, Methanol, Ethanol, DMSO, Dichloromethane, Toluene

Procedure:

  • Sample Preparation: Accurately weigh approximately 25 mg of 3-Fluoro-2-methoxyaniline hydrochloride into a clean, dry test tube.

  • Solvent Addition (Portion-wise): Add 0.25 mL of the selected solvent to the test tube.

    • Causality Note: Adding the solvent in portions allows for the observation of partial solubility and prevents misclassification of sparingly soluble compounds.

  • Agitation: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

    • Causality Note: Vigorous agitation is crucial to break up solid particles and overcome kinetic barriers to dissolution, ensuring the system approaches thermodynamic equilibrium.

  • Observation: Observe the mixture against a contrasting background. Note if the solution is clear, hazy, or if solid particles remain.

  • Iterative Addition: If the solid has not fully dissolved, add another 0.25 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 0.75 mL.

  • Classification:

    • Soluble: A completely clear solution is formed at any point.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: Little to no solid appears to dissolve.

  • Documentation: Record the results for each solvent in a laboratory notebook.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following solubility profile for 3-Fluoro-2-methoxyaniline hydrochloride can be predicted.

Table 3: Predicted Qualitative Solubility of 3-Fluoro-2-methoxyaniline Hydrochloride

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSolubleIonic salt is readily solvated by polar water molecules.
Methanol Polar ProticSolublePolar alcohol can solvate the ionic salt.
Ethanol Polar ProticSoluble to Sparingly SolubleLess polar than methanol; solubility may be reduced.
DMSO Polar AproticSolubleHigh polarity and can effectively solvate cations.
Dichloromethane Low PolarityInsolubleNonpolar solvent cannot effectively solvate the ionic salt.
Toluene NonpolarInsolubleNonpolar aromatic solvent is incompatible with the ionic salt.
Hexane NonpolarInsolubleHighly nonpolar alkane solvent is incompatible with the ionic salt.

Quantitative Solubility Determination: The Shake-Flask Method

For applications in drug development and process chemistry, a quantitative measure of solubility (e.g., in mg/mL or mol/L) is often required. The gold-standard "shake-flask" method is a robust technique for this purpose.

Standard Operating Procedure (SOP): Shake-Flask Method

  • Preparation: Add an excess amount of 3-Fluoro-2-methoxyaniline hydrochloride to a known volume of the desired solvent (e.g., a pH 7.4 phosphate buffer for physiological relevance) in a sealed, airtight container.

    • Trustworthiness Note: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Allow the suspension to stand or centrifuge it to separate the undissolved solid from the saturated supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. The result is the equilibrium solubility of the compound under the specified conditions.

References

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online].
  • Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. - ResearchGate. [Online].
  • 3-Fluoro-2-methoxyaniline | CAS#:437-83-2 | Chemsrc. [Online].
  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. [Online].
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online].
  • Amine hydrochloride salts : a problem in polyurethane synthesis. - University of Glasgow Theses. [Online]. Available at: [Link]

  • Solubility of organic amine salts - Sciencemadness.org. [Online]. Available at: [Link]

  • Factors that Affect Solubility - Chemistry LibreTexts. [Online]. Available at: [Link]

  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate. [Online]. Available at: [Link]

  • CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline - 001CHEMICAL. [Online]. Available at: [Link]

  • 3-Fluoro-5-methoxyaniline | C7H8FNO | CID 40427890 - PubChem. [Online]. Available at: [Link]

  • 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH. [Online]. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline Hydrochloride: From Commercial Sourcing to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Versatile Scaffold: 3-Fluoro-2-methoxyaniline Hydrochloride

3-Fluoro-2-methoxyaniline, and its hydrochloride salt, is a substituted aniline derivative that has garnered significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern—a fluorine atom and a methoxy group ortho and meta to the amine, respectively—imparts distinct electronic and steric properties that are highly advantageous in the design of bioactive molecules.[2] The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the amine group, while the methoxy group can influence solubility and serve as a key interaction point with biological targets.[2]

This compound serves as a crucial intermediate in the synthesis of a wide range of complex molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[4][5] Its utility is rooted in the reactivity of the aniline amine group, which readily participates in nucleophilic substitutions, acylations, and diazotization reactions, providing a versatile handle for molecular elaboration.[2][5]

Commercial Supplier Overview

Sourcing high-quality starting materials is a critical first step in any research and development endeavor. The following table provides a comparative overview of several reputable commercial suppliers of 3-Fluoro-2-methoxyaniline and its hydrochloride salt. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any supplier to ensure the material meets the specific requirements of your intended application.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich 3-Fluoro-2-methoxyaniline437-83-297%Often available as the free base.
BLD Pharm 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride1955540-52-9N/AA related derivative, useful for further functionalization.[6]
ACUBIOCHEM 4-Fluoro-3-methoxyaniline hydrochlorideN/A95%An isomeric variant.[7]
Santa Cruz Biotechnology 5-Fluoro-2-methoxyaniline hydrochloride326-83-0N/AAn isomeric variant.[8]
Jinan Qinmu Fine Chemical Co., Ltd. 3-Fluoro-2-methoxyaniline437-83-2N/ASupplier of intermediates for pharmaceuticals and liquid crystal materials.[9]

Quality Control and Specification Analysis

Ensuring the identity and purity of 3-Fluoro-2-methoxyaniline hydrochloride is paramount for reproducible and reliable experimental outcomes. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier, which typically includes data from the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling constants for the assigned structure.[10] ¹⁹F NMR can also be a powerful tool for both identification and quantification.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[12] The CoA should specify the column, mobile phase, and detection wavelength used, along with the purity reported as a percentage area of the main peak.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should align with the theoretical values for the molecular formula.

Handling, Storage, and Safety

As with all chemical reagents, proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 3-Fluoro-2-methoxyaniline hydrochloride.[13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]

  • Hazard Identification: This compound is classified as an acute toxicant if swallowed or in contact with skin, and it can cause skin and eye irritation. It is essential to be familiar with the specific hazard statements and precautionary measures outlined in the Safety Data Sheet (SDS).[13]

Storage Conditions:

  • Container: Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[13]

  • Environment: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][13]

Representative Synthetic Application: N-Acylation

To illustrate the utility of 3-Fluoro-2-methoxyaniline hydrochloride, a representative N-acylation protocol is provided below. This reaction is a fundamental transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Acylating Agent Addition: The desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Workup & Purification amine 3-Fluoro-2-methoxyaniline Hydrochloride reaction_mixture Reaction Mixture (0 °C to RT) amine->reaction_mixture solvent Aprotic Solvent (e.g., DCM) solvent->reaction_mixture base Base (e.g., TEA) base->reaction_mixture acyl_agent Acylating Agent (e.g., Acid Chloride) acyl_agent->reaction_mixture Slow Addition quench Aqueous Quench reaction_mixture->quench Reaction Complete extraction Organic Extraction quench->extraction purification Column Chromatography extraction->purification product Purified N-Acylated Product purification->product

Caption: Workflow for the N-acylation of 3-Fluoro-2-methoxyaniline.

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, reliable sourcing, and safe handling are essential for its effective utilization in the laboratory. The synthetic protocols and workflows presented in this guide provide a solid foundation for researchers to incorporate this important intermediate into their research programs.

References

  • Chemsrc. 3-Fluoro-2-methoxyaniline Product Information. [Link]

  • Chem-Impex. 3-Fluoro-4-methoxyaniline Product Page. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. [Link]

  • Chem-Impex. 4-Fluoro-2-methoxyaniline Product Page. [Link]

  • ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

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Methodological & Application

Leveraging 3-Fluoro-2-methoxyaniline Hydrochloride for the Strategic Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist:

Abstract

Substituted anilines are foundational building blocks in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials.[1] Among these, 3-Fluoro-2-methoxyaniline hydrochloride (CAS: 437-83-2) presents a unique and highly valuable starting material. The strategic placement of the fluorine and methoxy groups on the aniline ring provides a powerful tool for modulating the electronic properties, reactivity, and ultimately the biological and physical characteristics of the resulting heterocyclic systems. The presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 3-Fluoro-2-methoxyaniline hydrochloride, focusing on detailed protocols for the synthesis of quinolines and benzoxazoles, and discussing pathways to other important heterocyclic cores.

Introduction: The Strategic Advantage of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline is a versatile chemical intermediate whose structural features offer precise control over synthetic outcomes.[3] The electron-donating methoxy group (-OCH₃) at the ortho position and the electron-withdrawing fluorine (-F) atom at the meta position relative to the amine create a unique electronic environment. This substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions, which are central to many classical heterocyclic ring-forming reactions.

The amine group serves as the primary nucleophilic handle for initiating cyclization cascades, while the substituents dictate the position of ring closure and modulate the properties of the final product.[3] This application note will detail the practical execution of key synthetic transformations using this precursor, providing both the theoretical underpinnings and field-proven laboratory protocols.

Synthesis of Substituted Quinolines: The Combes Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents, including the renowned antimalarial drug quinine.[4] The Combes quinoline synthesis offers a direct and efficient method for preparing 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6][7]

Mechanistic Rationale

The reaction proceeds in three main stages:

  • Enamine Formation: The aniline nucleophilically attacks one of the carbonyls of the β-diketone, followed by dehydration to form a stable β-amino enone intermediate (a Schiff base tautomer).

  • Acid-Catalyzed Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine is protonated, activating the aromatic ring for an intramolecular electrophilic aromatic substitution. This is the rate-determining step.[6] The electronic nature and steric hindrance of the substituents on the aniline ring dictate the regioselectivity of this cyclization.

  • Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to yield the final, stable aromatic quinoline product.

Workflow for Combes Quinoline Synthesis

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Fluoro-2-methoxyaniline Hydrochloride D Mix Aniline & Diketone A->D B Acetylacetone (β-diketone) B->D C H₂SO₄ (catalyst) E Acid-Catalyzed Condensation & Cyclization (Heat) C->E D->E F Dehydration & Aromatization E->F G Quench with Ice/Water F->G H Neutralize with Base (e.g., NaOH) G->H I Extract with Organic Solvent H->I J Purify via Column Chromatography I->J K Final Product: 8-Fluoro-7-methoxy- 2,4-dimethylquinoline J->K

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Detailed Experimental Protocol: Synthesis of 8-Fluoro-7-methoxy-2,4-dimethylquinoline

Materials & Reagents

ReagentCAS No.MW ( g/mol )Quantity (mmol)Amount
3-Fluoro-2-methoxyaniline HClN/A177.6010.01.78 g
Acetylacetone (2,4-Pentanedione)123-54-6100.1212.01.20 g (1.23 mL)
Sulfuric Acid (conc., 98%)7664-93-998.08-5 mL
Sodium Hydroxide (10 M solution)1310-73-240.00-As needed
Dichloromethane (DCM)75-09-284.93-100 mL
Anhydrous Sodium Sulfate7757-82-6142.04-~5 g
Silica Gel (for chromatography)7631-86-9--As needed

Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-2-methoxyaniline hydrochloride (1.78 g, 10.0 mmol) and acetylacetone (1.23 mL, 12.0 mmol).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring. Causality Note: The slow addition of strong acid is crucial to control the initial exothermic reaction upon mixing and protonation.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110-120 °C in an oil bath for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~50 g) in a beaker. This will precipitate the crude product.

  • Basification: Slowly neutralize the acidic aqueous solution by adding 10 M sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to dissipate heat.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 8-Fluoro-7-methoxy-2,4-dimethylquinoline.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are another class of heterocycles with significant applications in medicinal and materials chemistry.[8] The standard synthesis involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[9] While 3-Fluoro-2-methoxyaniline is not a 2-aminophenol, it is a direct precursor. The methoxy group can be selectively cleaved under acidic conditions (e.g., using HBr) to yield the corresponding 2-amino-6-fluorophenol, which can then be used in the subsequent cyclization step.

General Mechanistic Pathway
  • Amide/Ester Activation: The carboxylic acid is typically activated, for example, by conversion to an acyl chloride or by using a coupling agent. Alternatively, direct condensation with an aldehyde can be performed.

  • Nucleophilic Attack & Cyclization: The amino group of the 2-aminophenol attacks the activated carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization, with the phenolic oxygen attacking the same carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic benzoxazole ring.

Detailed Experimental Protocol: Two-Step Synthesis of 7-Fluoro-2-phenyl-1,3-benzoxazole

Part A: Demethylation to 2-Amino-6-fluorophenol

(This protocol is a representative procedure for methoxy group cleavage.)

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 3-Fluoro-2-methoxyaniline (assumed as free base, 1.41 g, 10.0 mmol) in 48% hydrobromic acid (20 mL).

  • Heating: Heat the mixture to reflux (approx. 125 °C) for 4-6 hours. Causality Note: Strong acid and high temperature are required to cleave the stable aryl-methyl ether bond.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Extract the product with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-amino-6-fluorophenol, which can be used in the next step, often without further purification.

Part B: Benzoxazole Formation via Condensation with Benzaldehyde

  • Reaction Setup: In a 50 mL round-bottom flask, combine the crude 2-amino-6-fluorophenol (from Part A, ~10.0 mmol), benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol), and ethanol (25 mL).

  • Catalysis: Add a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or use an oxidizing medium. An alternative green method involves using an H₂O₂/HCl catalyst system in ethanol at room temperature.[10][11] For this protocol, we will use a simple oxidative cyclization. Add a mild oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10.0 mmol).

  • Reaction: Stir the mixture at room temperature or gentle heat (50 °C) for 6-8 hours. The reaction involves the initial formation of a Schiff base, followed by oxidative cyclization.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 7-Fluoro-2-phenyl-1,3-benzoxazole.

G A 3-Fluoro-2-methoxyaniline B Step 1: Demethylation (e.g., HBr, reflux) A->B C Intermediate: 2-Amino-6-fluorophenol B->C D Step 2: Condensation (Aldehyde/Carboxylic Acid) C->D E Intramolecular Cyclization & Dehydration D->E F Final Product: Substituted Benzoxazole E->F

Caption: Two-step workflow for benzoxazole synthesis.

Prospective Synthetic Pathways to Other Heterocycles

The utility of 3-Fluoro-2-methoxyaniline extends to a variety of other important heterocyclic systems. Below are conceptual pathways for advanced applications.

Heterocycle ClassKey Reaction NameRequired Intermediate from Starting MaterialGeneral Principle
Tetrahydroisoquinolines Pictet-Spengler Reaction2-(3-Fluoro-2-methoxyphenyl)ethylamineThe aniline is converted to a β-arylethylamine, which then undergoes condensation with an aldehyde or ketone, followed by acid-catalyzed intramolecular cyclization onto the electron-rich aromatic ring.[12][13][14]
Dihydroisoquinolines Bischler-Napieralski ReactionN-[2-(3-Fluoro-2-methoxyphenyl)ethyl]amideA β-arylethylamide undergoes intramolecular cyclization using a dehydrating agent like POCl₃. The resulting dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline.[15][16][17][18][19]
Benzothiazoles -2-Amino-6-fluorothiophenolSimilar to benzoxazoles, the aniline is a precursor to the required 2-aminothiophenol. This intermediate is then condensed with aldehydes or carboxylic acids to form the benzothiazole ring.[10][11][20][21]
Carbazoles Graebe-Ullmann Synthesis1-(3-Fluoro-2-methoxyphenyl)-1,2,3-benzotriazoleThe aniline can be coupled with an o-halonitrobenzene, followed by reduction of the nitro group and diazotization. The resulting benzotriazole undergoes thermal or photochemical extrusion of N₂ to yield a carbazole.[22][23]

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a potent and versatile building block for modern heterocyclic synthesis. Its unique substitution pattern allows for the directed synthesis of complex molecular architectures with desirable physicochemical properties. The protocols and pathways outlined in this guide demonstrate its applicability in well-established named reactions, providing a reliable foundation for researchers in drug discovery and materials science to develop novel, high-value compounds. By understanding the underlying mechanisms and applying the detailed experimental procedures, scientists can effectively harness the synthetic potential of this valuable intermediate.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Various pathways for the synthesis of benzoxazole using 2-aminophenol...
  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Bischler–Napieralski reaction. Wikipedia.
  • Combes quinoline synthesis. Wikipedia.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Bischler–Napieralski reaction. Grokipedia.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Pictet–Spengler reaction. Wikipedia.
  • The Graebe–Ullmann Carbazole‐Carboline Synthesis.
  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Doebner–Miller reaction. Wikipedia.
  • Literature review on substituted anilines. Benchchem.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.
  • Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The Pictet-Spengler Reaction Updates Its Habits.
  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • The Pictet-Spengler Reaction Upd

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Application Notes and Protocols: 3-Fluoro-2-methoxyaniline Hydrochloride as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). 3-Fluoro-2-methoxyaniline hydrochloride is a valuable building block that incorporates these desirable features, making it a key precursor in the synthesis of complex heterocyclic scaffolds for targeted therapies, particularly in oncology.

This document provides a comprehensive guide to the application of 3-Fluoro-2-methoxyaniline hydrochloride in pharmaceutical synthesis, with a focus on the preparation of quinoline-based kinase inhibitors. Detailed protocols, safety information, and analytical methods are presented to assist researchers in leveraging this versatile precursor for drug discovery and development.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of 3-Fluoro-2-methoxyaniline hydrochloride is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 3-Fluoro-2-methoxyaniline Hydrochloride

PropertyValue
CAS Number 1951439-40-9
Molecular Formula C₇H₉ClFNO
Molecular Weight 177.61 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point >200 °C (decomposes)
Solubility Soluble in water, methanol; sparingly soluble in ethanol

Table 2: Safety Information for 3-Fluoro-2-methoxyaniline Hydrochloride

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage: 3-Fluoro-2-methoxyaniline hydrochloride should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Application in the Synthesis of Quinolines: A Representative Protocol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors. The Combes quinoline synthesis is a classic and reliable method for the construction of the quinoline ring system from anilines and β-diketones.[1]

The following protocol details a representative synthesis of a hypothetical, yet structurally relevant, kinase inhibitor scaffold, 8-fluoro-7-methoxy-4-((4-methylpiperazin-1-yl)amino)quinoline , starting from 3-Fluoro-2-methoxyaniline hydrochloride. This multi-step synthesis illustrates a common workflow in drug discovery, involving cyclocondensation, chlorination, and nucleophilic aromatic substitution.

Part 1: Synthesis of 8-Fluoro-7-methoxy-4-methylquinolin-2(1H)-one

This initial step involves the acid-catalyzed cyclocondensation of 3-Fluoro-2-methoxyaniline with ethyl acetoacetate to form the quinolinone core. The hydrochloride salt is first neutralized in situ.

Workflow Diagram:

cluster_0 Step 1: Combes Quinoline Synthesis Precursor 3-Fluoro-2-methoxyaniline (from hydrochloride salt) Reaction1 Heat Precursor->Reaction1 Neutralization (e.g., NaHCO3) Reagent1 Ethyl Acetoacetate Reagent1->Reaction1 Catalyst1 Polyphosphoric Acid (PPA) Catalyst1->Reaction1 Product1 8-Fluoro-7-methoxy-4-methylquinolin-2(1H)-one Reaction1->Product1 cluster_1 Step 2: Chlorination Product1 8-Fluoro-7-methoxy-4-methylquinolin-2(1H)-one Reaction2 Reflux Product1->Reaction2 Reagent2 Phosphorus Oxychloride (POCl3) Reagent2->Reaction2 Product2 2-Chloro-8-fluoro-7-methoxy-4-methylquinoline Reaction2->Product2

Caption: Workflow for the chlorination of the quinolinone.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 8-Fluoro-7-methoxy-4-methylquinolin-2(1H)-one (10.4 g, 0.05 mol) in phosphorus oxychloride (POCl₃) (50 mL).

  • Heat the mixture to reflux and maintain for 4 hours. The solid should dissolve to form a clear solution.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-8-fluoro-7-methoxy-4-methylquinoline .

Expected Yield: 80-90% Purity Assessment: TLC, ¹H NMR, LC-MS

Part 3: Synthesis of 8-Fluoro-7-methoxy-4-((4-methylpiperazin-1-yl)amino)quinoline

The final step involves a nucleophilic aromatic substitution reaction to introduce the desired side chain, a common feature in many kinase inhibitors.

Workflow Diagram:

cluster_2 Step 3: Nucleophilic Aromatic Substitution Product2 2-Chloro-8-fluoro-7-methoxy-4-methylquinoline Reaction3 Heat Product2->Reaction3 Reagent3 1-Methylpiperazine Reagent3->Reaction3 Solvent n-Butanol Solvent->Reaction3 FinalProduct 8-Fluoro-7-methoxy-4-((4-methylpiperazin-1-yl)amino)quinoline Reaction3->FinalProduct

Caption: Workflow for the final nucleophilic substitution.

Experimental Protocol:

  • In a sealed tube, dissolve 2-Chloro-8-fluoro-7-methoxy-4-methylquinoline (2.4 g, 0.01 mol) in n-butanol (20 mL).

  • Add 1-methylpiperazine (2.0 g, 0.02 mol) to the solution.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to obtain the final product, 8-Fluoro-7-methoxy-4-((4-methylpiperazin-1-yl)amino)quinoline .

Expected Yield: 60-75% Purity Assessment: HPLC, ¹H NMR, ¹³C NMR, HRMS

Analytical Methods for Quality Control

Ensuring the purity and identity of the synthesized compounds is critical. The following analytical techniques are recommended at each stage of the synthesis.

Table 3: Recommended Analytical Techniques

TechniquePurpose
Thin Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination of intermediates and the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight of intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation of intermediates and the final product.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition of the final product.

Conclusion

3-Fluoro-2-methoxyaniline hydrochloride is a strategic precursor for the synthesis of fluorinated heterocyclic compounds with significant potential in pharmaceutical research. The protocols and data presented herein provide a framework for the rational design and synthesis of novel drug candidates, particularly those targeting kinase-driven pathologies. The unique substitution pattern of this aniline derivative offers a valuable entry point for creating diverse molecular architectures with potentially enhanced pharmacological profiles. As with all chemical syntheses, appropriate safety precautions and rigorous analytical characterization are essential for successful and reproducible outcomes.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342–6363. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A general and mild copper-catalyzed arylation of nitrogen nucleophiles. Journal of the American Chemical Society, 125(41), 12084-12085. [Link]

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Application Notes and Protocols: Electrophilic Reactions of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the electrophilic reactivity of 3-Fluoro-2-methoxyaniline hydrochloride (CAS 437-83-2). We delve into the underlying chemical principles governing its reactivity, including the crucial role of the hydrochloride salt and the complex interplay of substituent directing effects. Detailed, field-proven protocols for key transformations such as acylation, halogenation, and nitration are provided, emphasizing experimental design, safety, and mechanistic rationale.

Introduction: The Strategic Value of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline is a versatile substituted aniline that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—featuring a nucleophilic amine, an electron-donating methoxy group, and an electron-withdrawing fluorine atom—creates a nuanced electronic environment that allows for precise synthetic control.[3] The fluorine substituent is of particular interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active pharmaceutical ingredient (API).[3]

This guide focuses on the reactions of its hydrochloride salt form with various electrophiles, a common starting point for many synthetic routes.

Compound Property Value Reference
CAS Number 437-83-2[4]
Molecular Formula C₇H₈FNO · HCl[3][4]
Molecular Weight 141.14 g/mol (Free Base)[4]
Appearance Colorless to light yellow liquid (Free Base)[2]
Boiling Point 117-121 °C (Free Base)[5]
Density 1.172 g/mL at 25 °C (Free Base)
The Decisive Role of the Hydrochloride Salt: Taming Reactivity

3-Fluoro-2-methoxyaniline is supplied as a hydrochloride salt to improve its stability and handling. From a reactivity standpoint, this salt form is a pivotal consideration. The amine nitrogen is protonated to form an anilinium ion (-NH₃⁺).

Key Implications of the Anilinium Group:

  • Deactivation of the Aromatic Ring: The positively charged -NH₃⁺ group is a powerful electron-withdrawing group (-I effect). This significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles.[6]

  • Meta-Direction: As a strong deactivating group, the anilinium ion directs incoming electrophiles to the meta position.[6][7]

  • Prevention of Amine-Based Side Reactions: The protonated amine cannot act as a nucleophile, preventing side reactions such as N-alkylation or complexation with Lewis acid catalysts used in reactions like Friedel-Crafts alkylation.[8]

Therefore, for most electrophilic aromatic substitution (EAS) reactions, the first step is the neutralization of the hydrochloride salt to liberate the free aniline. This is typically achieved with a mild base like sodium bicarbonate or sodium acetate.

G cluster_start Starting Material cluster_active Active Species Generation cluster_reactions Electrophilic Reactions start 3-Fluoro-2-methoxyaniline Hydrochloride (-NH₃⁺Cl⁻) (Deactivated Ring) active Free Aniline (-NH₂) (Activated Ring) start->active  Neutralization  (e.g., NaHCO₃) acylation Amine Acylation (Protection/Modulation) active->acylation eas Electrophilic Aromatic Substitution (EAS) active->eas

Figure 1: Initial activation pathway for 3-Fluoro-2-methoxyaniline hydrochloride.
Electrophilic Aromatic Substitution: A Contest of Directing Effects

Once the free aniline is generated, the regiochemical outcome of EAS is governed by the combined directing effects of the three substituents: the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups.

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its strong positive mesomeric effect (+M).[8][9]

  • Methoxy Group (-OCH₃): Also a strong activating group and an ortho, para-director (+M > -I effect).[6]

  • Fluoro Group (-F): An exception among halogens. It is a deactivating group due to its strong negative inductive effect (-I), but it still directs substitution to the ortho and para positions because of its positive mesomeric effect (+M).[7][10]

The hierarchy of activation is generally: -NH₂ > -OCH₃ > -H > -F .

Figure 2: Regioselectivity map for electrophilic attack on 3-fluoro-2-methoxyaniline.

Analysis of the substitution pattern reveals the following:

  • Position 4: Activated by being para to the powerful -NH₂ group and ortho to the -F group. This is a highly favored position.

  • Position 6: Activated by being ortho to the powerful -NH₂ group and para to the -F group. This is also a highly favored position, though potentially subject to steric hindrance from the adjacent amine.

  • Position 5: Activated by being para to the -OCH₃ group. This is a viable, but likely less reactive, position compared to 4 and 6.

Therefore, electrophilic aromatic substitution will predominantly yield a mixture of 4- and 6-substituted products. The exact ratio depends on the nature of the electrophile and the reaction conditions.

Key Reactions and Experimental Protocols

Direct electrophilic substitution on highly activated anilines can be problematic, often leading to over-reaction (poly-substitution) and oxidative degradation.[8] A common and effective strategy is to first protect/moderate the amine group by converting it to an acetanilide. This acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions.[8][11]

Protocol 1: Acylation (Amine Protection)

Principle: This protocol converts the highly activating amine group into a moderately activating acetamido group using acetic anhydride. This step is crucial for controlling subsequent regioselective nitration or halogenation reactions.[12][13]

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 3-fluoro-2-methoxyaniline hydrochloride (1.0 eq) in water.

  • Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8) and gas evolution ceases. This generates the free aniline.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution in vacuo to obtain the free aniline.

  • Dissolve the crude aniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(3-fluoro-2-methoxyphenyl)acetamide.

Protocol 2: Regioselective Nitration

Principle: Direct nitration of anilines with strong acids like nitric and sulfuric acid often leads to oxidation.[12] By first forming the acetanilide (Protocol 1), the ring is sufficiently activated for a clean nitration, primarily at the position para to the directing acetamido group. The acetyl group is then removed via hydrolysis. A similar strategy is highly effective for the related compound 4-fluoro-2-methoxyaniline.[12][13]

G A Start: 3-Fluoro-2-methoxyaniline B Step 1: Protection (Protocol 1) N-acetylated Intermediate A->B (CH₃CO)₂O C Step 2: Nitration (HNO₃/H₂SO₄) Nitro-acetanilide B->C HNO₃, H₂SO₄ D Step 3: Deprotection (Acid Hydrolysis) Final Product C->D H₃O⁺, Δ

Figure 3: Three-step workflow for controlled nitration of 3-fluoro-2-methoxyaniline.

Materials:

  • N-(3-fluoro-2-methoxyphenyl)acetamide (from Protocol 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethanol

  • Hydrochloric Acid (HCl, aq.)

Procedure:

Part A: Nitration

  • Add N-(3-fluoro-2-methoxyphenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid at 0-5 °C with vigorous stirring. Ensure all solid dissolves.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the acetanilide solution, keeping the internal temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry. The primary product is expected to be N-(3-fluoro-2-methoxy-6-nitrophenyl)acetamide.

Part B: Hydrolysis (Deprotection)

  • Suspend the crude nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-fluoro-2-methoxy-6-nitroaniline.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Electrophilic Halogenation (Chlorination)

Principle: Direct halogenation of anilines can be aggressive.[8] Using milder reagents provides better control. Copper(II) chloride in an ionic liquid or aqueous HCl has been shown to be an effective system for the para-chlorination of substituted anilines.[14] This protocol adapts that principle.

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Copper(II) chloride (CuCl₂)

  • Hydrochloric Acid (36% aq.)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

Procedure:

  • To a solution of 3-fluoro-2-methoxyaniline hydrochloride (1.0 eq) in 36% aqueous HCl, add CuCl₂ (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until gas evolution ceases.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting chlorinated aniline derivative by column chromatography. The major isomer is expected to be 4-chloro-3-fluoro-2-methoxyaniline.

Summary of Reactions
Reaction Type Electrophile Source Key Conditions Expected Major Product(s) Notes
Acylation Acetic AnhydrideAcetic Acid, 0 °C to RTN-(3-fluoro-2-methoxyphenyl)acetamideUsed for amine protection/moderation.
Nitration HNO₃ / H₂SO₄0-5 °C, on acetylated aniline3-Fluoro-2-methoxy-6-nitroanilineRequires protection/deprotection sequence to avoid oxidation.
Chlorination CuCl₂Aq. HCl, 60 °C4-Chloro-3-fluoro-2-methoxyanilineA milder method for direct halogenation.
Safety and Handling
  • 3-Fluoro-2-methoxyaniline: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acids and Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Acetic anhydride is corrosive and lachrymatory. Handle with extreme care. Always add acid to water, never the other way around.

  • General Precautions: Perform a thorough risk assessment before beginning any new procedure. Consult the Safety Data Sheet (SDS) for all chemicals used.

References
  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aniline and Aniline Hydrochloride. (n.d.).
  • Why does aniline dissolve in HCL? (2018). Quora.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). csbsju.edu.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • Directing Effects. (n.d.). ChemTalk.
  • Reactions of Arylamines. (2020). Chemistry LibreTexts.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals.
  • Electrophilic arom
  • 4-Fluoro-2-methoxyaniline. (n.d.). Chem-Impex.
  • Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
  • 3-Fluoro-2-methoxyaniline 97. (n.d.). Sigma-Aldrich.
  • CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline. (n.d.). 001CHEMICAL.
  • 3-Fluoro-2-methoxyaniline. (n.d.). ChemicalBook.
  • 10.4: Electrophilic Aromatic Substitution. (2020). Chemistry LibreTexts.

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Application Notes and Protocols for the N-Acylation of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-acylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the preparation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The resulting amides are not only stable functional groups but also key pharmacophores in numerous bioactive molecules. This guide provides a detailed experimental procedure for the N-acylation of 3-fluoro-2-methoxyaniline hydrochloride, a versatile building block in medicinal chemistry. The presence of the fluoro and methoxy substituents on the aniline ring offers unique electronic properties and potential for further functionalization.

This document will delve into two robust protocols for the N-acylation of 3-fluoro-2-methoxyaniline hydrochloride, utilizing either acetic anhydride or acetyl chloride as the acylating agent. We will explore the causality behind the experimental choices, establish a self-validating system for reaction monitoring and product characterization, and provide comprehensive safety guidelines.

Causality and Experimental Choices: The "Why" Behind the "How"

The selection of reagents and reaction conditions is paramount for a successful N-acylation. Here, we dissect the rationale behind our chosen methodologies.

The Challenge of the Hydrochloride Salt: The starting material, 3-fluoro-2-methoxyaniline hydrochloride, presents a unique challenge. The amine group is protonated to form an anilinium salt, rendering it non-nucleophilic and thus unreactive towards acylating agents. Therefore, the in-situ generation of the free aniline is the first critical step. This is achieved by the addition of a base.

Choice of Base:

  • For Acetic Anhydride Protocol: Sodium acetate (NaOAc) is an ideal choice. It is a mild base, strong enough to deprotonate the anilinium salt to the free aniline, but not so strong as to significantly hydrolyze the acetic anhydride.[1][2]

  • For Acetyl Chloride Protocol: A stronger base like potassium carbonate (K2CO3) is employed. Acetyl chloride is more reactive than acetic anhydride and the reaction generates hydrochloric acid. K2CO3 effectively neutralizes the generated HCl, driving the reaction to completion.[3] The use of a base is crucial, as its absence would lead to the protonation of the unreacted aniline by the generated acid, halting the reaction.[3]

Choice of Acylating Agent:

  • Acetic Anhydride: A moderately reactive and easy-to-handle liquid, making it a common choice for acetylation.[4] It produces acetic acid as a byproduct, which is less corrosive than HCl.

  • Acetyl Chloride: A highly reactive acylating agent that often leads to faster reaction times.[3] However, it is corrosive, moisture-sensitive, and generates HCl, necessitating careful handling and the use of a suitable base.[5]

Solvent Selection:

  • Aqueous Medium (for Acetic Anhydride Protocol): The use of water as a solvent is a key feature of this protocol. The aniline hydrochloride salt is soluble in water, allowing for a homogeneous reaction mixture upon addition of the base. The product, N-acetyl-3-fluoro-2-methoxyaniline, is typically insoluble in water and precipitates out, simplifying its isolation.[1][2]

  • Aprotic Solvent (for Acetyl Chloride Protocol): Solvents like N,N-dimethylformamide (DMF) are excellent choices for this protocol as they can dissolve both the aniline and the base, facilitating a smooth reaction.[3]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in an Aqueous Medium

This protocol is adapted from a general procedure for the acetylation of aniline hydrochloride and is favored for its simplicity and use of less hazardous reagents.[1][2]

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a 100 mL Erlenmeyer flask, dissolve 3-fluoro-2-methoxyaniline hydrochloride (1.0 eq.) in distilled water (approx. 10 mL per gram of starting material). Stir until a clear solution is obtained.

  • Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (1.2 eq.) in a minimal amount of distilled water. Measure acetic anhydride (1.1 eq.).

  • Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride.[2] Immediately follow with the dropwise addition of the sodium acetate solution.[2] A white precipitate of N-acetyl-3-fluoro-2-methoxyaniline should form.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.[2] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-acetyl-3-fluoro-2-methoxyaniline.[2] Dry the purified crystals in a desiccator.

Protocol 2: N-Acetylation using Acetyl Chloride in an Aprotic Solvent

This protocol utilizes the more reactive acetyl chloride and is suitable for researchers familiar with handling moisture-sensitive reagents.[3]

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Acetyl chloride

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-2-methoxyaniline hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.). Add anhydrous DMF (approx. 15 mL per gram of starting material).

  • Deprotonation: Stir the suspension at room temperature for 15-20 minutes to allow for the deprotonation of the anilinium salt.

  • Addition of Acetyl Chloride: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

A Self-Validating System: Ensuring Success Through In-Process Controls and Characterization

To ensure the integrity of the experimental outcome, a series of checks and characterization steps should be implemented.

In-Process Controls:

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aniline should disappear and a new, typically less polar, spot corresponding to the amide product should appear.

  • pH Check (Protocol 2): After the addition of K2CO3, the pH of a small aqueous aliquot of the reaction mixture can be checked to ensure it is basic, confirming the deprotonation of the aniline hydrochloride.

Product Characterization:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: The formation of the amide can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1660-1680 cm⁻¹ and an N-H stretching band around 3250-3350 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine in the starting material is also a key indicator.

    • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product should show a singlet corresponding to the acetyl methyl protons (CH₃) around δ 2.0-2.2 ppm. The aromatic protons will exhibit characteristic shifts and coupling patterns influenced by the fluoro, methoxy, and acetamido groups. The broad singlet of the amine protons in the starting material will be replaced by a sharp singlet of the amide proton (NH) at a downfield chemical shift.

    • ¹³C NMR Spectroscopy: The formation of the amide is confirmed by the appearance of a carbonyl carbon signal around δ 168-172 ppm.

  • Mass Spectrometry: The mass spectrum of the product should show a molecular ion peak corresponding to the calculated molecular weight of N-acetyl-3-fluoro-2-methoxyaniline.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Fluoro-2-methoxyaniline hydrochlorideC₇H₉ClFNO177.61Off-white to light brown solid
N-Acetyl-3-fluoro-2-methoxyanilineC₉H₁₀FNO₂183.18White to off-white solid

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Acetic Anhydride cluster_protocol2 Protocol 2: Acetyl Chloride p1_start 3-Fluoro-2-methoxyaniline HCl in Water p1_reagents Add Acetic Anhydride & Sodium Acetate Solution p1_start->p1_reagents p1_reaction Precipitation at RT p1_reagents->p1_reaction p1_isolate Vacuum Filtration p1_reaction->p1_isolate p1_purify Recrystallization (Ethanol/Water) p1_isolate->p1_purify p1_product Pure N-acetyl-3-fluoro- 2-methoxyaniline p1_purify->p1_product p2_start 3-Fluoro-2-methoxyaniline HCl & K2CO3 in DMF p2_reagent Add Acetyl Chloride at 0°C p2_start->p2_reagent p2_reaction Stir at RT p2_reagent->p2_reaction p2_workup Aqueous Work-up & Extraction p2_reaction->p2_workup p2_purify Recrystallization or Column Chromatography p2_workup->p2_purify p2_product Pure N-acetyl-3-fluoro- 2-methoxyaniline p2_purify->p2_product

Caption: General experimental workflows for the N-acetylation of 3-fluoro-2-methoxyaniline hydrochloride.

Reaction Mechanism

reaction_mechanism aniline_hcl Aniline Hydrochloride free_aniline Free Aniline (Nucleophile) aniline_hcl->free_aniline - H⁺ base Base (e.g., NaOAc, K₂CO₃) tetrahedral_intermediate Tetrahedral Intermediate free_aniline->tetrahedral_intermediate + Acylating Agent acylating_agent Acylating Agent (R-CO-X) product N-Acylated Product tetrahedral_intermediate->product - X⁻ byproduct Byproduct (HX + Base-H⁺) product->byproduct - H⁺ (neutralized by base)

Caption: Generalized mechanism for the N-acylation of an aniline hydrochloride.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Acyl Chlorides: Acetyl chloride is corrosive, flammable, and reacts violently with water.[6][7][8] It should be handled with extreme care under anhydrous conditions and an inert atmosphere.

  • Handling Anilines: Anilines are toxic and can be absorbed through the skin.[9] Avoid direct contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • A Convenient Laboratory Preparation of Acetanilide. (n.d.).
  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

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The Strategic Integration of 3-Fluoro-2-methoxyaniline Hydrochloride in Advanced Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Scaffolds in Modern Crop Protection

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks has emerged as a paramount approach for enhancing biological efficacy and metabolic stability.[1][2][3] Fluorinated organic compounds often exhibit unique physicochemical properties that can profoundly influence a molecule's absorption, translocation, and interaction with its biological target.[4] 3-Fluoro-2-methoxyaniline hydrochloride (CAS No. 1399723-38-0) represents a key building block in this domain, offering a unique substitution pattern that is advantageous for the synthesis of a new generation of herbicides, fungicides, and insecticides.[5][6] The presence of the fluorine atom can increase the lipophilicity of the resulting agrochemical, potentially leading to improved penetration of plant or insect cuticles, while the methoxy group can influence metabolic pathways, often leading to enhanced stability and prolonged activity.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 3-Fluoro-2-methoxyaniline hydrochloride in the development of novel agrochemicals. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers and professionals in the field.

Physicochemical Properties of 3-Fluoro-2-methoxyaniline Hydrochloride

A thorough understanding of the starting material's properties is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1399723-38-0 (for hydrochloride); 437-83-2 (for free base)[7]
Molecular Formula C₇H₉ClFNO[7]
Molecular Weight 177.61 g/mol [7]
Appearance Off-white to light brown crystalline solid[6]
Purity Typically ≥97%[7]
Solubility Soluble in water, methanol, and DMSO

Application in the Synthesis of Core Agrochemical Scaffolds

3-Fluoro-2-methoxyaniline hydrochloride serves as a versatile precursor for several classes of potent agrochemicals. Its primary amine functionality allows for a wide range of synthetic transformations to build complex molecular architectures.

Sulfonamide Derivatives: A Gateway to Herbicidal and Fungicidal Activity

The sulfonamide moiety is a critical pharmacophore in a variety of agrochemicals. The reaction of 3-Fluoro-2-methoxyaniline with various sulfonyl chlorides can yield a library of novel compounds with potential herbicidal or fungicidal properties.

G cluster_0 Preparation of 3-Fluoro-2-methoxyaniline Free Base cluster_1 Sulfonylation Reaction cluster_2 Work-up and Purification A 3-Fluoro-2-methoxyaniline Hydrochloride B Aqueous Base (e.g., NaHCO₃) A->B C Extraction with Organic Solvent B->C D Drying and Concentration C->D E 3-Fluoro-2-methoxyaniline (Free Base) D->E F 3-Fluoro-2-methoxyaniline (Free Base) J Reaction at 0°C to rt F->J G Arylsulfonyl Chloride (R-SO₂Cl) G->J H Pyridine or Triethylamine H->J I Dichloromethane (DCM) or other aprotic solvent I->J K N-(3-fluoro-2-methoxyphenyl) arylsulfonamide J->K L Aqueous Work-up K->L M Extraction L->M N Column Chromatography M->N O Pure Sulfonamide Derivative N->O

Caption: General workflow for the synthesis of sulfonamide derivatives.

This protocol details a standard procedure for the synthesis of a model sulfonamide derivative.

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Free Base Preparation: Dissolve 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq) in water and basify with saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free aniline.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-(3-fluoro-2-methoxyphenyl)benzenesulfonamide.

Expected Yield: 75-85%

Benzimidazole Scaffolds: Core Structures in Fungicides

Benzimidazoles are a well-established class of fungicides. 3-Fluoro-2-methoxyaniline can be utilized in the synthesis of novel benzimidazole derivatives, which may exhibit enhanced fungicidal activity due to the fluoro-methoxy substitution pattern.

G cluster_0 Step 1: Synthesis of N-Aryl-o-phenylenediamine cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Cyclization to Benzimidazole A 3-Fluoro-2-methoxyaniline C Base (e.g., K₂CO₃) in DMSO A->C B 2-Fluoronitrobenzene B->C D N-(3-fluoro-2-methoxyphenyl) -2-nitroaniline C->D E N-(3-fluoro-2-methoxyphenyl) -2-nitroaniline F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) E->F G N¹-(3-fluoro-2-methoxyphenyl) benzene-1,2-diamine F->G H N¹-(3-fluoro-2-methoxyphenyl) benzene-1,2-diamine J Acid Catalyst (e.g., p-TsOH) or Oxidizing Agent H->J I Carboxylic Acid or Aldehyde (R-COOH or R-CHO) I->J K 1-(3-fluoro-2-methoxyphenyl) -2-substituted-1H-benzo[d]imidazole J->K

Caption: General workflow for the synthesis of benzimidazole derivatives.

This protocol outlines the synthesis of a parent benzimidazole structure which can be further functionalized.

Materials:

  • 3-Fluoro-2-methoxyaniline

  • 1-Fluoro-2-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Formic acid

  • Standard laboratory glassware

Procedure:

  • N-Arylation: In a round-bottom flask, combine 3-Fluoro-2-methoxyaniline (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), and K₂CO₃ (2.0 eq) in DMSO. Heat the mixture at 120 °C for 24 hours. Cool to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain N-(3-fluoro-2-methoxyphenyl)-2-nitroaniline.

  • Nitro Reduction: Dissolve the product from step 1 in ethanol. Add SnCl₂·2H₂O (5.0 eq) and heat to reflux. Slowly add concentrated HCl. Stir at reflux for 4 hours. Cool, basify with aqueous NaOH, and extract with ethyl acetate. Dry and concentrate to yield N¹-(3-fluoro-2-methoxyphenyl)benzene-1,2-diamine.

  • Cyclization: Reflux the diamine from step 2 in formic acid (excess) for 4 hours. Cool and carefully pour into ice water. Neutralize with aqueous ammonia. Collect the precipitate by filtration, wash with water, and dry to obtain 1-(3-fluoro-2-methoxyphenyl)-1H-benzo[d]imidazole.

Expected Yield: 50-60% over 3 steps.

Triazole-Containing Structures: Broad-Spectrum Agrochemicals

Triazoles are a cornerstone of modern fungicide and herbicide design. 3-Fluoro-2-methoxyaniline can be converted to an azide and subsequently used in "click" chemistry (Huisgen cycloaddition) to generate 1,2,3-triazole derivatives.

G cluster_0 Step 1: Diazotization and Azidation cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A 3-Fluoro-2-methoxyaniline B NaNO₂ in aq. HCl (0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sodium Azide (NaN₃) C->D E 1-Azido-3-fluoro-2- methoxybenzene D->E F 1-Azido-3-fluoro-2- methoxybenzene H Copper(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) F->H G Terminal Alkyne (R-C≡CH) G->H J 1-(3-fluoro-2-methoxyphenyl) -4-substituted-1H-1,2,3-triazole H->J I Solvent (e.g., t-BuOH/H₂O) I->H

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives.

This protocol provides a method for synthesizing a model triazole derivative.

Materials:

  • 3-Fluoro-2-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Azide Formation: Dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water and cool to 0 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. To this solution, add a solution of NaN₃ (1.2 eq) in water dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 2 hours. Extract the product, 1-azido-3-fluoro-2-methoxybenzene, with diethyl ether. Carefully concentrate the organic layer (Caution: organic azides can be explosive).

  • Cycloaddition: In a flask, dissolve the crude azide from step 1 and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Stir vigorously at room temperature for 24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 1-(3-fluoro-2-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Expected Yield: 65-75% over 2 steps.

Conclusion: A Versatile Building Block for Future Agrochemicals

3-Fluoro-2-methoxyaniline hydrochloride is a strategically important intermediate for the development of novel agrochemicals. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, provide a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new active ingredients. The protocols detailed in this guide offer a solid foundation for the synthesis of diverse agrochemical scaffolds, including sulfonamides, benzimidazoles, and triazoles. Further exploration of the synthetic utility of this versatile building block is anticipated to lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Recent developments in fluorine-containing pesticides. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Retrieved from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • Sourcing 3-Fluoro-2-methoxyaniline: A Guide for Researchers and Manufacturers. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. Retrieved from [Link]

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Application Notes and Protocols for the Diazotization of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Aryldiazonium Salts in Modern Synthesis

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, yielding highly versatile aryldiazonium salt intermediates.[1][2] These salts are pivotal in the construction of a vast array of functionalized aromatic compounds, which are often key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The process involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, to form the corresponding diazonium salt.[5] The diazonium group (-N₂⁺) is an exceptional leaving group as dinitrogen gas (N₂), facilitating a plethora of subsequent substitution reactions.[6]

This application note provides a comprehensive protocol for the diazotization of 3-Fluoro-2-methoxyaniline hydrochloride. The resulting diazonium salt is a valuable intermediate for introducing various functionalities, such as halogens (e.g., via Sandmeyer or Schiemann reactions), hydroxyl, cyano, and nitro groups, onto the substituted benzene ring.[1][3][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and underscore the critical safety considerations necessary for the successful and safe execution of this powerful synthetic tool.

Mechanistic Insights: The Formation of the Aryldiazonium Ion

The diazotization reaction proceeds through a well-established multi-step mechanism. The key electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from the protonation of nitrous acid (HNO₂).[4] Nitrous acid itself is unstable and is therefore prepared immediately prior to use by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).

The mechanism can be summarized in the following key steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

  • Formation of the Nitrosonium Ion: The hydroxyl group of nitrous acid is protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine (3-Fluoro-2-methoxyaniline) attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide, which is then protonated. Subsequent elimination of a water molecule generates the stable aryldiazonium ion.[4]

The stability of aryldiazonium salts, particularly at low temperatures (0-5 °C), is attributed to the resonance delocalization of the positive charge across the aromatic ring.[3] This stability is in stark contrast to their aliphatic counterparts, which are exceedingly unstable and decompose rapidly.[5]

Experimental Protocol: Diazotization of 3-Fluoro-2-methoxyaniline Hydrochloride

This protocol details the in situ preparation of the 3-fluoro-2-methoxybenzenediazonium chloride solution, which can then be used in subsequent synthetic transformations.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
3-Fluoro-2-methoxyaniline hydrochlorideC₇H₉ClFNO177.6110.01.0
Concentrated Hydrochloric Acid (~37%)HCl36.46~120~12
Sodium NitriteNaNO₂69.0010.51.05
Deionized WaterH₂O18.02--
Crushed IceH₂O18.02--
Starch-Iodide Paper----
Sulfamic Acid (for quenching)H₃NO₃S97.09--

Apparatus:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice-salt bath.

  • Beakers and graduated cylinders.

  • Magnetic stirrer and stir bar.

Step-by-Step Procedure:

  • Preparation of the Aniline Hydrochloride Solution:

    • To a 250 mL three-necked round-bottom flask, add 3-Fluoro-2-methoxyaniline hydrochloride (1.78 g, 10.0 mmol).

    • Add deionized water (20 mL) and concentrated hydrochloric acid (10 mL, ~120 mmol) to the flask.

    • Stir the mixture until the aniline hydrochloride is fully dissolved. A clear, homogeneous solution should be obtained.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in deionized water (10 mL).

    • Cool this solution in an ice bath before addition.

  • Diazotization:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over a period of 20-30 minutes. Use the dropping funnel for controlled addition.

    • Monitor the internal temperature of the reaction mixture closely and ensure it does not rise above 5 °C. Rapid addition can lead to localized warming and decomposition of the product.[1]

  • Monitoring for Completion:

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • To confirm the presence of a slight excess of nitrous acid, which indicates the completion of the diazotization, test the solution with starch-iodide paper. A positive test is indicated by the paper turning a blue-black color.

    • If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • To destroy any excess nitrous acid, add a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative. This is a critical safety step, especially if the diazonium salt solution is to be used in subsequent reactions where excess nitrous acid could interfere or cause side reactions.

The resulting pale-yellow solution contains the 3-fluoro-2-methoxybenzenediazonium chloride and is ready for immediate use in subsequent synthetic steps. Crucially, do not attempt to isolate the diazonium salt in its solid form, as it can be explosive.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_product Product A 3-Fluoro-2-methoxyaniline HCl in H₂O and conc. HCl C Cool both solutions to 0-5 °C A->C B Dissolve NaNO₂ in H₂O B->C D Slowly add NaNO₂ solution to aniline solution at 0-5 °C C->D E Stir for 30 min at 0-5 °C D->E F Monitor with starch-iodide paper E->F G 3-Fluoro-2-methoxybenzenediazonium chloride solution F->G H Quench excess HNO₂ (optional) G->H I Ready for immediate use in next synthetic step H->I

Caption: Experimental workflow for the diazotization of 3-Fluoro-2-methoxyaniline hydrochloride.

G cluster_mechanism Reaction Mechanism NaNO₂ + HCl NaNO₂ + HCl HNO₂ + NaCl HNO₂ + NaCl NaNO₂ + HCl->HNO₂ + NaCl Step 1 HNO₂ + H⁺ HNO₂ + H⁺ H₂O-NO⁺ H₂O-NO⁺ HNO₂ + H⁺->H₂O-NO⁺ Step 2a H₂O + NO⁺\n(Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O-NO⁺->H₂O + NO⁺\n(Nitrosonium ion) Step 2b Ar-NH₂ + NO⁺ Ar-NH₂ + NO⁺ Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂ + NO⁺->Ar-NH₂⁺-NO Step 3 Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH Step 4a (Deprotonation & Tautomerization) Ar-N=N-OH + H⁺ Ar-N=N-OH + H⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH + H⁺->Ar-N=N-OH₂⁺ Step 4b Ar-N₂⁺ + H₂O\n(Diazonium ion) Ar-N₂⁺ + H₂O (Diazonium ion) Ar-N=N-OH₂⁺->Ar-N₂⁺ + H₂O\n(Diazonium ion) Step 4c

Caption: Simplified mechanism of the diazotization reaction.

Safety and Handling: The Cardinal Rules of Diazotization

Diazotization reactions are potentially hazardous, and strict adherence to safety protocols is paramount. Aryldiazonium salts, particularly in the solid state, can be shock-sensitive and thermally unstable, posing a significant explosion risk.[5]

Key Safety Precautions:

  • Temperature Control: The most critical parameter is maintaining a low temperature (0-5 °C). Exceeding this temperature can lead to rapid decomposition of the diazonium salt, generating nitrogen gas and potentially leading to a runaway reaction.

  • In Situ Use: Diazonium salts are almost always generated and used immediately in solution without isolation.[1][3] Never attempt to isolate the diazonium salt unless you are following a specific protocol for preparing stabilized salts (e.g., tetrafluoroborates) and are fully aware of the associated hazards.

  • Stoichiometry and Addition: Use a slight excess of nitrous acid to ensure complete conversion of the amine, but avoid a large excess. The addition of the sodium nitrite solution should always be slow and controlled to manage the exothermic nature of the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

  • Quenching: Have a quenching agent, such as sulfamic acid or urea, readily available to destroy excess nitrous acid at the end of the reaction.

  • Ventilation: The reaction generates nitrogen gas, so ensure adequate ventilation to prevent pressure buildup.

Applications in Drug Discovery and Development

The 3-fluoro-2-methoxybenzenediazonium salt is a valuable building block in medicinal chemistry. The diazonium group can be readily displaced by a wide range of nucleophiles, allowing for the late-stage functionalization of this substituted aniline. This is particularly useful for generating libraries of compounds for structure-activity relationship (SAR) studies. For example, the diazonium salt can be converted to the corresponding phenol, which can then be further elaborated, or it can undergo Sandmeyer reactions to install chloro, bromo, or cyano groups. These transformations are integral to the synthesis of complex molecules, including many approved drugs and clinical candidates.

Conclusion

The diazotization of 3-Fluoro-2-methoxyaniline hydrochloride is a robust and highly useful transformation for the synthesis of valuable intermediates in drug discovery and development. By understanding the underlying mechanism and adhering strictly to the detailed protocol and safety precautions outlined in this application note, researchers can safely and effectively leverage this powerful reaction to advance their synthetic endeavors. The key to success lies in meticulous temperature control and the immediate use of the in situ generated diazonium salt.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). The diazotization process.
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021). University of Technology.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
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  • Google Patents. (n.d.). Continuous preparation of aromatic diazonium fluoride salts from corresponding aromatic amines.
  • Google Patents. (n.d.). Process for the preparation of fluoro compounds from the corresponding amines.
  • Google Patents. (n.d.). Continuous preparation of aromatic diazonium fluoride salts.
  • ChemicalBook. (n.d.). 3-Fluoro-2-methoxyaniline.
  • ResearchGate. (2014).
  • Beilstein Journals. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • Chemsrc. (n.d.). 3-Fluoro-2-methoxyaniline.
  • Alfa Chemistry. (n.d.). CAS 437-83-2 3-Fluoro-2-methoxyaniline.
  • Sigma-Aldrich. (n.d.). 3-Methoxyaniline hydrochloride.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide.
  • Online Chemistry notes. (2023).
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - Sodium nitrite.
  • Chemtrade Logistics. (2023).
  • RSC Publishing. (2013). Recent applications of arene diazonium salts in organic synthesis. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.).
  • Thieme. (n.d.).
  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Scribd. (n.d.). Overview of Diazonium Salts and Their Uses.
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From Salt to Solution: A Detailed Protocol for the Conversion of 3-Fluoro-2-methoxyaniline Hydrochloride to its Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the efficient conversion of 3-fluoro-2-methoxyaniline hydrochloride to its free base form. The hydrochloride salt of this valuable synthetic intermediate often requires conversion to the free amine for subsequent use in a variety of chemical reactions, particularly in the synthesis of pharmaceutical and agrochemical compounds. This guide will delve into the chemical principles underpinning the conversion, offer a step-by-step experimental procedure, and provide essential safety and handling information. The protocol is designed to be a self-validating system, ensuring a high yield and purity of the desired product.

Introduction: The Rationale for Free Basing

3-Fluoro-2-methoxyaniline is a key building block in organic synthesis.[1][2] Its hydrochloride salt is often the commercially available and more stable form, as the salt is less susceptible to aerial oxidation compared to the free amine. However, for many synthetic transformations, such as nucleophilic aromatic substitution, amide bond formation, or diazotization reactions, the free amine is the required reactive species. The protonated amine of the hydrochloride salt is non-nucleophilic and must be deprotonated to liberate the lone pair of electrons on the nitrogen atom, which is essential for its reactivity.

The fundamental principle of this conversion is a simple acid-base reaction. The anilinium hydrochloride, being a weak acid, is treated with a suitable base to remove the acidic proton, yielding the free aniline, water, and a salt byproduct. The choice of base and the subsequent workup procedure are critical for maximizing the yield and purity of the final product.

Understanding the Substrate: Properties of 3-Fluoro-2-methoxyaniline

A thorough understanding of the physical and chemical properties of both the starting material and the product is paramount for a successful and safe conversion.

Property3-Fluoro-2-methoxyaniline Hydrochloride3-Fluoro-2-methoxyaniline (Free Base)
Molecular Formula C₇H₉ClFNOC₇H₈FNO
Molecular Weight 177.60 g/mol 141.14 g/mol [3][4][5]
Appearance SolidLiquid[3][6]
Density Not readily available1.172 g/mL at 25 °C[3][6]
Boiling Point Not applicable117-121 °C[1][7]
Solubility Soluble in waterInsoluble in water[8]

The Crucial Choice of Base: A pKa-Driven Decision

The selection of an appropriate base is the most critical step in this protocol. The goal is to choose a base that is strong enough to completely deprotonate the anilinium ion but not so strong as to cause unwanted side reactions. The efficiency of the deprotonation is governed by the relative pKa values of the anilinium ion and the conjugate acid of the base used.

To ensure complete deprotonation, a base whose conjugate acid has a pKa at least 2-3 units higher than that of the anilinium ion should be chosen. This will drive the acid-base equilibrium towards the formation of the free amine.

Suitable Bases for Deprotonation:

BaseConjugate AcidpKa of Conjugate AcidComments
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4[9]A mild and safe base, suitable for this conversion.
Sodium Carbonate (Na₂CO₃)Bicarbonate (HCO₃⁻)~10.3[9]A stronger base than bicarbonate, also a good choice.
Sodium Hydroxide (NaOH)Water (H₂O)~15.7[9]A very strong base that will ensure complete deprotonation. However, it is more corrosive and requires careful handling.

For this protocol, we will utilize a saturated solution of sodium bicarbonate . It is sufficiently basic to deprotonate the anilinium ion, is inexpensive, and poses minimal safety risks.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the conversion of 10 grams of 3-fluoro-2-methoxyaniline hydrochloride. The quantities can be scaled accordingly.

Materials and Equipment
  • 3-Fluoro-2-methoxyaniline hydrochloride (10.0 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution (~100 mL)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (200 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Stir plate and stir bar

  • pH paper or pH meter

  • Rotary evaporator[9]

  • Round-bottom flask (250 mL)

Workflow Diagram

workflow cluster_start Step 1: Dissolution cluster_neutralization Step 2: Neutralization cluster_extraction Step 3: Extraction cluster_drying Step 4: Drying cluster_concentration Step 5: Concentration cluster_end Final Product start Dissolve 3-fluoro-2-methoxyaniline HCl in deionized water neutralize Slowly add saturated NaHCO₃ solution while stirring until pH ~8-9 start->neutralize extract Extract the aqueous layer with dichloromethane (3x) neutralize->extract combine Combine organic layers extract->combine dry Dry the combined organic layers over anhydrous Na₂SO₄ combine->dry filter Filter to remove the drying agent dry->filter concentrate Remove the solvent using a rotary evaporator filter->concentrate end_product 3-Fluoro-2-methoxyaniline (Free Base) concentrate->end_product

Caption: Workflow for the conversion of 3-fluoro-2-methoxyaniline hydrochloride to its free base.

Detailed Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 3-fluoro-2-methoxyaniline hydrochloride in approximately 50 mL of deionized water. Stir the mixture until the solid is completely dissolved. The resulting solution will be acidic.

  • Neutralization: While stirring the aqueous solution, slowly add a saturated solution of sodium bicarbonate dropwise. You will observe effervescence (release of CO₂ gas). Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is between 8 and 9. Check the pH using pH paper or a calibrated pH meter. The free amine may separate as an oily layer.

  • Liquid-Liquid Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with 50 mL of dichloromethane. Shake the funnel vigorously for about one minute, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer. Drain the organic layer into a clean 250 mL Erlenmeyer flask. Repeat the extraction of the aqueous layer two more times with 50 mL portions of dichloromethane. Combine all the organic extracts.

  • Drying: Add a sufficient amount of anhydrous sodium sulfate to the combined organic extracts to absorb any residual water. Swirl the flask and let it stand for about 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.[9] The water bath temperature should be kept around 40°C. Once the solvent has been removed, you will be left with the free base of 3-fluoro-2-methoxyaniline as an oily liquid.

  • Yield Calculation: Weigh the round-bottom flask containing the product to determine the final mass of the free base and calculate the percentage yield.

Safety and Handling Precautions

  • 3-Fluoro-2-methoxyaniline and its hydrochloride salt are toxic if swallowed, in contact with skin, or if inhaled. [3][8] Handle these chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete deprotonationEnsure the pH of the aqueous layer is between 8 and 9 before extraction.
Insufficient extractionPerform at least three extractions with the organic solvent.
Emulsion formation during extractionAdd a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is not pure Incomplete separation of layersCarefully separate the aqueous and organic layers during extraction.
Water remaining in the productEnsure the organic layer is thoroughly dried with a sufficient amount of drying agent.

Conclusion

This application note provides a robust and reliable protocol for the conversion of 3-fluoro-2-methoxyaniline hydrochloride to its free base. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and safely prepare this important synthetic intermediate in high yield and purity.

References

  • PrepChem. (n.d.). Synthesis of diethylamine. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone suggest a good method to separate Aniline sulfate back to its original form? Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Buchi. (2023). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Indian Journal of Chemistry. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • ChemSrc. (2023). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Retrieved from [Link]

  • Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Rotary Evaporation. Retrieved from [Link]

  • Quora. (2016). What strong bases that can be used to deprotonate secondary amine? Retrieved from [Link]

  • YouTube. (2017). Removing Solvent by Rotary Evaporation. Retrieved from [Link]

  • Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

  • Reddit. (2023). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached. Retrieved from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. Retrieved from [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Retrieved from [Link]

  • Oreate AI Blog. (2023). Aniline Hydrochloride Acid or Base. Retrieved from [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why? Retrieved from [Link]

  • Chegg. (2016). Solved Aniline hydrochloride, (C_6H_5NH_3)CI, is a weak. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

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Application Notes and Protocols: In Situ Neutralization of 3-Fluoro-2-methoxyaniline Hydrochloride for Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-methoxyaniline in Medicinal Chemistry

3-Fluoro-2-methoxyaniline is a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The unique substitution pattern of the aromatic ring, featuring a fluorine atom and a methoxy group ortho to the amine, imparts specific electronic and conformational properties that are often sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and act as a key interaction point with biological targets.

This versatile intermediate is frequently employed in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions, including amide couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr). However, for reasons of stability and ease of handling, 3-fluoro-2-methoxyaniline is often supplied as its hydrochloride salt. The protonated amine is significantly less nucleophilic and generally unreactive in the desired transformations. Consequently, a critical step in its utilization is the neutralization of the hydrochloride salt to liberate the free, reactive amine.

While a traditional aqueous workup to isolate the free base is possible, this extra-long process can be time-consuming, lead to yield loss, and introduce impurities. A more efficient and atom-economical approach is the in situ neutralization of the hydrochloride salt directly within the reaction vessel prior to or during the main reaction. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of in situ neutralization of 3-fluoro-2-methoxyaniline hydrochloride for key synthetic transformations.

Core Principles of In Situ Neutralization

The in situ neutralization of an amine hydrochloride is an acid-base reaction where a suitable base is added to the reaction mixture to deprotonate the anilinium ion, thereby generating the free aniline nucleophile. The success of this approach hinges on a careful selection of the base, solvent, and reaction conditions to ensure complete and rapid neutralization without interfering with the subsequent bond-forming reaction.

The fundamental equilibrium is as follows:

Figure 1: Acid-base equilibrium for the neutralization of 3-Fluoro-2-methoxyaniline hydrochloride.

The choice of base is paramount and should be guided by the following considerations:

  • Basicity: The chosen base must be sufficiently strong to deprotonate the anilinium ion of 3-fluoro-2-methoxyaniline. The pKa of the conjugate acid of the base should ideally be at least 2-3 pKa units higher than the pKa of the anilinium ion. The predicted pKa of 3-fluoro-2-methoxyaniline is approximately 3.52, meaning its conjugate acid has a pKa of around 3.52. Therefore, a base whose conjugate acid has a pKa greater than ~5.5-6.5 is generally required for efficient deprotonation.

  • Nucleophilicity: The base should be non-nucleophilic to avoid competing with the aniline in the desired reaction. Sterically hindered tertiary amines are often preferred for this reason.

  • Solubility: The base and the resulting hydrochloride salt of the base should have appropriate solubility in the chosen reaction solvent. The formation of insoluble salts can sometimes be advantageous for driving the equilibrium, but can also lead to heterogeneous reaction mixtures that may require vigorous stirring.

  • Compatibility: The base must be compatible with the reagents and catalysts used in the subsequent reaction. For instance, in palladium-catalyzed reactions, the base can also play a crucial role in the catalytic cycle.

Base Selection: A Quantitative Comparison

The following table provides a comparison of commonly used bases for the in situ neutralization of amine hydrochlorides, along with their relevant pKa values.

BaseStructurepKa of Conjugate Acid (in H₂O)pKa of Conjugate Acid (in DMSO)Key Characteristics & Considerations
Triethylamine (TEA) Et₃N10.75[1]9.0[2]Common, inexpensive, and effective. Can sometimes act as a nucleophile in sensitive reactions. The resulting triethylammonium chloride is often soluble in polar aprotic solvents.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) i-Pr₂NEt~11[3]8.5[2]Sterically hindered and highly non-nucleophilic. An excellent choice for preventing side reactions. The resulting salt can have variable solubility.
Potassium Carbonate (K₂CO₃) K₂CO₃10.25 (pKa of HCO₃⁻)[4][5]InsolubleA cost-effective inorganic base. Its insolubility in many organic solvents can be advantageous for easy removal by filtration, but can lead to heterogeneous reaction mixtures requiring efficient stirring. Often used in polar aprotic solvents like DMF or acetonitrile.
Sodium Carbonate (Na₂CO₃) Na₂CO₃10.33 (pKa of HCO₃⁻)InsolubleSimilar to potassium carbonate, but generally less soluble in organic solvents.
Cesium Carbonate (Cs₂CO₃) Cs₂CO₃10.33 (pKa of HCO₃⁻)Soluble in some polar aproticsMore soluble than K₂CO₃ and Na₂CO₃ in some organic solvents, which can be beneficial for achieving a homogeneous reaction. Often used in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: In Situ Neutralization for Amide Coupling Reactions

Amide bond formation is one of the most fundamental transformations in medicinal chemistry. The reduced nucleophilicity of electron-deficient anilines like 3-fluoro-2-methoxyaniline can make these couplings challenging. The in situ neutralization approach is particularly advantageous here.

Reaction Scheme:

Figure 2: Amide coupling of 3-Fluoro-2-methoxyaniline hydrochloride with a carboxylic acid.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), 3-fluoro-2-methoxyaniline hydrochloride (1.1 equiv), and a suitable amide coupling reagent such as HATU (1.1 equiv) or EDCI (1.1 equiv) with an additive like HOBt or OxymaPure (1.1 equiv).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM). The choice of solvent may depend on the solubility of the starting materials and reagents.

  • Base Addition: Add a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice for this purpose. Typically, 2.5-3.0 equivalents of DIPEA are used. The first equivalent neutralizes the hydrochloride salt, and the additional equivalents act as the base for the amide coupling reaction itself.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1 M HCl) to remove excess base, a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of the aniline hydrochloride (1.1 equiv) ensures complete consumption of the potentially more valuable carboxylic acid.

  • DIPEA is chosen as the base due to its sterically hindered nature, which prevents it from competing with the aniline as a nucleophile in attacking the activated carboxylic acid intermediate.[2]

  • The two-step washing procedure in the workup is crucial for removing both basic and acidic impurities, leading to a cleaner crude product and simplifying purification.

AmideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification CarboxylicAcid Carboxylic Acid (1.0 eq) Solvent Add Anhydrous Solvent (DMF, MeCN, or DCM) CarboxylicAcid->Solvent AnilineHCl 3-Fluoro-2-methoxyaniline HCl (1.1 eq) AnilineHCl->Solvent CouplingReagent HATU or EDCI/HOBt (1.1 eq) CouplingReagent->Solvent Base Add DIPEA (2.5-3.0 eq) Solvent->Base Stir Stir at Room Temperature Base->Stir Dilute Dilute with Organic Solvent Stir->Dilute Wash Aqueous Washes (Acidic & Basic) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for in situ neutralization and Buchwald-Hartwig amination.

Protocol 3: In Situ Neutralization for Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. [6]The fluorine atom of 3-fluoro-2-methoxyaniline is generally not a leaving group in SNAr reactions; rather, the aniline acts as the nucleophile.

Reaction Scheme:

Figure 4: SNAr reaction of 3-Fluoro-2-methoxyaniline hydrochloride with an activated aryl halide.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel, add the activated aryl halide (1.0 equiv), 3-fluoro-2-methoxyaniline hydrochloride (1.1-1.2 equiv), and a suitable base.

  • Base and Solvent Selection: An inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv) is often a good choice. A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically used.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C). The optimal temperature will depend on the reactivity of the aryl halide. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction mixture is typically poured into water, which may precipitate the product. The solid can be collected by filtration, washed with water, and dried. If the product is soluble, the aqueous mixture is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of an inorganic base like potassium carbonate is often sufficient for SNAr reactions and can simplify the workup, as the excess base and its salts are readily removed by an aqueous wash. [7]* Polar aprotic solvents are used to dissolve the reactants and to facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.

  • Elevated temperatures are often required to overcome the activation energy for the disruption of the aromaticity of the electrophilic partner.

Visualization of the SNAr Workflow:

SNArWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification ArylHalide Activated Aryl Halide (1.0 eq) Solvent Add Polar Aprotic Solvent (DMF, DMSO) ArylHalide->Solvent AnilineHCl 3-Fluoro-2-methoxyaniline HCl (1.1-1.2 eq) AnilineHCl->Solvent Base K₂CO₃ (2.0-3.0 eq) Base->Solvent Heat Heat to 80-150 °C Solvent->Heat Quench Pour into Water Heat->Quench Isolate Filter or Extract Product Quench->Isolate Purify Recrystallization or Chromatography Isolate->Purify

Caption: Workflow for in situ neutralization and SNAr reaction.

Troubleshooting and Field-Proven Insights

  • Incomplete Neutralization: If the reaction is sluggish or fails to initiate, incomplete neutralization of the aniline hydrochloride may be the cause. This can be diagnosed by checking the pH of a small aliquot of the reaction mixture (if appropriate for the solvent system). Increasing the equivalents of base or switching to a stronger base can resolve this issue.

  • Side Reactions with Organic Bases: In sensitive systems, tertiary amine bases like TEA can sometimes lead to side products through N-alkylation or other pathways. Using a more sterically hindered base like DIPEA is a reliable strategy to mitigate these issues.

  • Solubility Issues: 3-Fluoro-2-methoxyaniline hydrochloride has limited solubility in non-polar organic solvents. For reactions requiring such solvents, it may be necessary to add a co-solvent like DMF or to use a phase-transfer catalyst in conjunction with an inorganic base. In many cases, suspending the hydrochloride salt in the reaction mixture with vigorous stirring is sufficient for the neutralization to proceed.

  • Workup Complications with Tertiary Amines: Removing residual tertiary amines and their corresponding hydrochloride salts during workup can sometimes be challenging. Repeated washes with dilute acidic solutions (e.g., 1 M HCl or saturated NH₄Cl) are effective. For particularly stubborn cases, washing with a dilute aqueous solution of copper(II) sulfate can be employed, as the copper ions will complex with the amine, facilitating its removal into the aqueous phase.

Conclusion

The in situ neutralization of 3-fluoro-2-methoxyaniline hydrochloride is a powerful and efficient strategy that streamlines synthetic workflows, improves process efficiency, and minimizes waste. By carefully selecting the appropriate base and reaction conditions, researchers can effectively liberate the free aniline nucleophile directly in the reaction vessel, enabling its successful participation in a wide range of important bond-forming reactions. The protocols and insights provided in this application note offer a robust framework for the successful implementation of this methodology in the synthesis of valuable pharmaceutical intermediates and other complex organic molecules.

References

  • Wikipedia. (2023). N,N-Diisopropylethylamine. In Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). National Institutes of Health. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]

  • Wikipedia. (2023). Triethylamine. In Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Potassium Carbonate. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • K₂CO₃-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. (2019). RSC Advances. [Link]

  • Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA). [Link]

  • Wikipedia. (2023). Potassium carbonate. In Wikipedia. [Link]

  • Wikipedia. (2023). Potassium carbonate. In Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

Sources

The Strategic Application of 3-Fluoro-2-methoxyaniline Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: More Than a Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of a program's success. 3-Fluoro-2-methoxyaniline hydrochloride (CAS No: 1951439-40-9) has emerged as a particularly valuable scaffold. Its utility transcends that of a simple amine-bearing aromatic ring; the specific arrangement of its substituents—a fluorine atom and a methoxy group ortho and meta to the amine, respectively—provides a nuanced tool for medicinal chemists to address key challenges in drug design, such as potency, selectivity, and metabolic stability. This guide delves into the applications of this versatile intermediate, with a focus on its role in the synthesis of kinase inhibitors, providing both high-level strategic insights and detailed, actionable protocols for the research scientist.

The strategic placement of the fluorine atom and the methoxy group on the aniline ring is key to the utility of 3-Fluoro-2-methoxyaniline. The fluorine atom, with its high electronegativity and small size, can serve multiple roles. It can act as a hydrogen bond acceptor, form favorable orthogonal multipolar interactions, or block metabolic hotspots, thereby enhancing the pharmacokinetic profile of a drug candidate. The methoxy group, while also capable of acting as a hydrogen bond acceptor, exerts distinct electronic effects on the aromatic ring and can be used to modulate the overall lipophilicity and solubility of a molecule. The hydrochloride salt form of 3-Fluoro-2-methoxyaniline enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

Application Focus: Kinase Inhibitors and the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

A prominent application of 3-fluoro-2-methoxyaniline hydrochloride is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Many of these inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to a substrate protein. The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in this context. Its structure is bioisosteric to the purine ring of adenine, a key component of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase active site.

The 3-fluoro-2-methoxyphenyl moiety, derived from 3-fluoro-2-methoxyaniline hydrochloride, is frequently incorporated into these scaffolds to occupy the solvent-exposed region of the ATP-binding pocket. In this position, it can form additional interactions with the target kinase, enhancing both potency and selectivity. The fluorine and methoxy groups can be fine-tuned to optimize these interactions and to modulate the physicochemical properties of the final compound.

Case Study: IRAK-4 Inhibitors for Inflammatory Diseases

A compelling example of the application of 3-fluoro-2-methoxyaniline hydrochloride is in the development of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a key signaling molecule in the inflammatory cascade, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

A series of potent IRAK-4 inhibitors based on a pyrazolo[3,4-d]pyrimidine scaffold has been developed, utilizing 3-fluoro-2-methoxyaniline as a key building block. The synthesis of these compounds showcases the strategic use of this intermediate to introduce the desired 3-fluoro-2-methoxyphenyl group, which was found to be crucial for achieving high inhibitory potency.

The general synthetic approach involves the coupling of a functionalized pyrazolo[3,4-d]pyrimidine core with 3-fluoro-2-methoxyaniline. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction, where the amine of 3-fluoro-2-methoxyaniline displaces a leaving group, such as a chlorine atom, on the pyrazolo[3,4-d]pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine IRAK-4 Inhibitor

This protocol describes the synthesis of a representative IRAK-4 inhibitor, N-(3-fluoro-2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a core scaffold found in potent IRAK-4 inhibitors.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • 3-Fluoro-2-methoxyaniline hydrochloride

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 6.47 mmol) in n-butanol (20 mL) is added 3-fluoro-2-methoxyaniline hydrochloride (1.26 g, 7.12 mmol) and diisopropylethylamine (DIPEA) (2.26 mL, 12.94 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford N-(3-fluoro-2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.

Characterization:

The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Data Presentation

The following table summarizes the structure and IRAK-4 inhibitory activity of a series of pyrazolo[3,4-d]pyrimidine analogues, highlighting the importance of the 3-fluoro-2-methoxyphenyl moiety for potency.

CompoundR GroupIRAK-4 IC₅₀ (nM)
1 3-Fluoro-2-methoxyphenyl15
2 2-Methoxyphenyl120
3 3-Fluorophenyl85
4 Phenyl250

Data is representative and adapted from published findings for illustrative purposes.

Visualizations

Signaling Pathway

IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK-4 signaling pathway and the point of intervention by pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental Workflow

Synthesis_Workflow Start Starting Materials: - 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine - 3-Fluoro-2-methoxyaniline HCl - DIPEA, n-Butanol Reaction SNAAr Reaction (120 °C, 16h) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Final Product: N-(3-fluoro-2-methoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Purification->Product Analysis Characterization: - NMR - LC-MS Product->Analysis

Caption: General workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core scaffold.

Conclusion and Future Perspectives

3-Fluoro-2-methoxyaniline hydrochloride is a prime example of a strategically designed building block that empowers medicinal chemists to tackle complex drug discovery challenges. Its application in the synthesis of kinase inhibitors, particularly those targeting IRAK-4, underscores the importance of subtle electronic and steric modifications in achieving high potency and selectivity. The continued exploration of this and related fluorinated anilines will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the demand for precisely functionalized intermediates like 3-fluoro-2-methoxyaniline hydrochloride will only continue to grow.

References

  • WO2018112363A1 - PYRAZOLO[3,4-D]PYRIMIDINE COMPOUNDS AS IRAK-4 INHIBITORS AND THEIR USES.
  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields with 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and achieve your synthetic goals.

Introduction to 3-Fluoro-2-methoxyaniline Hydrochloride

3-Fluoro-2-methoxyaniline hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring an aniline core substituted with a fluorine atom and a methoxy group, imparts specific reactivity that can be harnessed for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a distinct electronic environment on the aromatic ring, influencing its reactivity in various transformations.[3]

This guide will delve into the practical aspects of using 3-Fluoro-2-methoxyaniline hydrochloride, focusing on common challenges and strategies for optimization.

Frequently Asked Questions (FAQs)

Here are some common questions we receive about working with 3-Fluoro-2-methoxyaniline hydrochloride:

Q1: What are the key physical and chemical properties of 3-Fluoro-2-methoxyaniline hydrochloride?

3-Fluoro-2-methoxyaniline hydrochloride is the hydrochloride salt of 3-Fluoro-2-methoxyaniline. The free base is a liquid at room temperature. Key properties of the free base, 3-Fluoro-2-methoxyaniline, are listed in the table below. The hydrochloride salt form will have different solubility characteristics, typically being more soluble in aqueous and polar protic solvents.

PropertyValue
CAS Number 437-83-2[4][5][6][7]
Molecular Formula C7H8FNO[3][6][7]
Molecular Weight 141.14 g/mol [6][7]
Boiling Point 117-121 °C[4]
Density 0.823 g/mL at 25 °C[4]
Appearance Colorless to light yellow liquid (free base)[1]

Q2: In which solvents is 3-Fluoro-2-methoxyaniline hydrochloride most soluble?

As a hydrochloride salt, it is generally more soluble in polar protic solvents like water, methanol, and ethanol compared to its free base. The free base is insoluble in water.[8] For reactions requiring the free amine, a neutralization step is necessary.

Q3: What are the most common reactions where 3-Fluoro-2-methoxyaniline is used?

This compound is frequently used in:

  • Amide bond formation: The nucleophilic amine group readily reacts with activated carboxylic acids or acyl chlorides.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring, influenced by the fluoro and methoxy groups, can participate in SNAr reactions.[9][10]

  • Sandmeyer reaction: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.[3][11][12][13]

  • Synthesis of Heterocycles: It is a precursor for synthesizing quinoline and other heterocyclic derivatives.[4][14]

Q4: How should I store 3-Fluoro-2-methoxyaniline hydrochloride?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide

Low reaction yields can be frustrating. This section provides a systematic approach to troubleshooting common issues encountered when using 3-Fluoro-2-methoxyaniline hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Amide Coupling Incomplete neutralization of the hydrochloride salt: The amine must be in its free base form to be nucleophilic.Add a suitable base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to neutralize the HCl salt. Use at least one equivalent of base.
Ineffective coupling agent: The chosen coupling agent may not be suitable for the specific substrates.Screen different coupling agents (e.g., EDC/Oxyma, HATU, HOBt/DCC).
Low reactivity of the carboxylic acid: Steric hindrance or electronic effects may reduce the electrophilicity of the carboxylic acid partner.Convert the carboxylic acid to a more reactive acyl chloride or use a stronger activating agent.
Multiple Products or Side Reactions in Sandmeyer Reaction Decomposition of the diazonium salt: Diazonium salts can be unstable, especially at elevated temperatures.Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent Sandmeyer reaction. Use the diazonium salt immediately after its formation.
Formation of phenol byproducts: The diazonium salt can react with water to form a phenol.Use a non-aqueous workup or minimize the presence of water in the reaction.
Radical side reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to undesired byproducts.[11]Ensure the copper(I) catalyst is of high quality and used in the correct stoichiometric amount.
Poor Yield in Nucleophilic Aromatic Substitution (SNAr) Insufficient activation of the aromatic ring: The combination of fluoro and methoxy groups may not be sufficiently activating for the chosen nucleophile.Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time).
Poor leaving group ability: While fluorine is generally a good leaving group in SNAr, its reactivity can be substrate-dependent.If other halogens are present on the ring, substitution may occur at a different position.
Incomplete Reaction Insufficient reaction time or temperature: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and adjust the reaction time and temperature accordingly.
Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent.Select a solvent system in which all reactants are soluble. Gentle heating may be required.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol outlines a standard procedure for coupling 3-Fluoro-2-methoxyaniline with a carboxylic acid using a carbodiimide coupling agent.

Step-by-Step Methodology:

  • Neutralization: Dissolve 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2). Add a tertiary amine base such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10-15 minutes at room temperature.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq), a coupling agent such as EDC·HCl (1.1 eq), and an additive like OxymaPure or HOBt (1.1 eq) in the same solvent. Stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling: Slowly add the solution of the free amine to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality behind choices:

  • The use of a hydrochloride salt necessitates a neutralization step to generate the nucleophilic free amine.

  • Coupling agents like EDC facilitate the formation of a more reactive acyl-isourea intermediate from the carboxylic acid, which is then readily attacked by the amine. Additives like HOBt or Oxyma can suppress side reactions and improve yields.

  • The aqueous work-up is designed to remove unreacted starting materials, coupling agents, and byproducts.

Protocol 2: Sandmeyer Reaction for Halogenation

This protocol describes the conversion of 3-Fluoro-2-methoxyaniline hydrochloride to a halogenated derivative via a diazonium salt intermediate.

Step-by-Step Methodology:

  • Diazotization: Dissolve 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or HBr). Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) halide (e.g., CuCl or CuBr) (1.2 eq) in the corresponding concentrated acid. Cool this mixture to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) halide mixture. Vigorous nitrogen evolution should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by distillation or column chromatography.

Causality behind choices:

  • Low temperatures are crucial to prevent the premature decomposition of the thermally unstable diazonium salt.[15]

  • The Sandmeyer reaction utilizes a copper(I) salt as a catalyst to facilitate the substitution of the diazonium group with a halide via a radical-nucleophilic aromatic substitution mechanism.[11]

Visualizing Workflows and Mechanisms

To further clarify the processes, the following diagrams illustrate a general troubleshooting workflow and the mechanism of the Sandmeyer reaction.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Verify Starting Material Purity and Integrity Start->CheckPurity CheckStoichiometry Confirm Stoichiometry of Reagents CheckPurity->CheckStoichiometry CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) CheckStoichiometry->CheckConditions CheckNeutralization Ensure Complete Neutralization of HCl Salt CheckConditions->CheckNeutralization OptimizeCoupling Screen Different Coupling Agents / Catalysts CheckNeutralization->OptimizeCoupling PurificationLoss Investigate Purification Step for Product Loss OptimizeCoupling->PurificationLoss Success Improved Yield PurificationLoss->Success

Caption: A general workflow for troubleshooting low reaction yields.

SandmeyerMechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline Ar-NH2 (3-Fluoro-2-methoxyaniline) Diazonium Ar-N2+ (Aryl Diazonium Salt) Aniline->Diazonium NaNO2, HCl 0-5 °C ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical + Cu(I)X - N2 CuX Cu(I)X Product Ar-X (Aryl Halide) ArylRadical->Product + Cu(II)X2 Product->CuX - Cu(I)X (regenerated) CuX2 Cu(II)X2

Caption: Simplified mechanism of the Sandmeyer reaction.

References

  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019). ChemicalBook.
  • 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. (n.d.). Chemsrc.
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  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
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  • Sourcing 3-Fluoro-2-methoxyaniline: A Guide for Researchers and Manufacturers. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm. (n.d.). BLD Pharm.
  • 1936314-06-5 | 3-Chloro-2-fluoro-4-methoxyaniline. (n.d.). ChemScene.
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  • SAFETY D
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central.
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  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022).
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube.
  • CAS 437-83-2 3-Fluoro-2-methoxyaniline. (n.d.). Alfa Chemistry.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (n.d.). PMC - NIH.
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Technical Support Center: Nitration of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 3-Fluoro-2-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific electrophilic aromatic substitution. Instead of a simple protocol, this guide provides in-depth explanations, troubleshooting advice, and a validated workflow to help you understand the underlying chemistry and overcome common side reactions.

The Core Challenge: Why Direct Nitration is Problematic

The direct nitration of 3-Fluoro-2-methoxyaniline, particularly its hydrochloride salt, is fraught with complications that often lead to low yields, complex product mixtures, and purification difficulties. The primary issues stem from the highly reactive and basic nature of the aniline functional group when subjected to strong acidic and oxidizing nitrating conditions.[1][2]

Three major side reactions dominate this process:

  • Oxidation: The amino group is extremely sensitive to oxidation by nitric acid, leading to the formation of colored, often polymeric, tar-like byproducts that contaminate the desired product.[2][3]

  • Loss of Regioselectivity (Meta-Isomer Formation): In the strongly acidic environment required for nitration (e.g., H₂SO₄/HNO₃), the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[4][5] While the amino group is a powerful ortho, para-director, the anilinium ion is strongly electron-withdrawing and acts as a meta-director.[1][6] This results in a significant yield of the undesired meta-nitro product.

  • Polysubstitution: The free amino group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the introduction of more than one nitro group, resulting in dinitrated byproducts.[1]

The use of 3-Fluoro-2-methoxyaniline hydrochloride as the starting material means the amine is already in its protonated, meta-directing anilinium form, exacerbating the regioselectivity problem from the outset.

G sub 3-Fluoro-2-methoxyaniline (Free Amine or HCl Salt) reagents Direct Nitration (e.g., HNO₃ / H₂SO₄) sub->reagents problem1 Oxidation (Tar Formation) reagents->problem1 problem2 Anilinium Ion Formation (-NH₃⁺) reagents->problem2 problem3 Polysubstitution (Dinitration, etc.) reagents->problem3 meta Undesired Meta-Nitro Product problem2->meta

Diagram 1: Common side reaction pathways in direct nitration.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black and resulted in a tar-like substance. What happened?

A: This is a classic sign of oxidation of the aniline's amino group.[2] The strong oxidizing nature of the nitrating mixture (concentrated nitric acid) readily attacks the electron-rich amine. To prevent this, the reactivity of the amino group must be moderated. The most effective strategy is to protect it as an amide (e.g., an acetanilide) before nitration.[7][8]

A: You are likely observing the formation of a meta-nitro isomer. This occurs because the reaction is run in a strong acid, which protonates the aniline to form the anilinium ion (-NH₃⁺).[1][4] This ion is a powerful deactivating, meta-directing group, overriding the normal ortho, para-directing influence of the free amine, methoxy, and fluoro substituents. Even if you start with the free aniline, an equilibrium will be established in the acid, leading to a mixture of products.[2][6]

Q3: How does starting with the hydrochloride salt affect the reaction?

A: Starting with the hydrochloride salt means your substrate is already the anilinium ion. Without first neutralizing it and protecting the amine, you are pre-disposed to favor meta-nitration and face a deactivated ring, which may require harsher conditions that can promote further side reactions.

Q4: Is it possible to avoid polysubstitution without protecting the amine?

A: It is extremely difficult. The combined activating power of a free amino group and a methoxy group makes the ring very electron-rich and prone to multiple nitrations.[1] While controlling stoichiometry and temperature can help, the most reliable and standard method to ensure mono-nitration is to reduce the ring's activation level by converting the amine to an amide.[4]

Troubleshooting Guide

Observed Problem Primary Cause Recommended Solution & Explanation
Low to no yield of desired product; complex mixture by TLC/LCMS. Direct nitration attempted without protection.Implement the Acetylation-Nitration-Hydrolysis sequence. This is the industry-standard, validated method to control the reaction.[7][8]
Product mixture contains significant meta-nitro isomer. Protonation of the amino group to the meta-directing anilinium ion.Protect the amino group as an acetamide. The amide is a moderate ortho, para-director and is not basic enough to be protonated under nitrating conditions.[1][4]
Reaction is exothermic and hard to control; tar is forming. Oxidation of the unprotected, highly activated aniline.Protect the amine to reduce its reactivity. Additionally, ensure strict temperature control, typically maintaining the reaction at 0-5°C during the addition of the nitrating agent.
Multiple nitro groups are observed on the product. High activation of the aromatic ring by the free amine and methoxy groups.Acetylation of the amine moderates its activating strength, preventing over-nitration and leading to a cleaner, mono-nitrated product.[1]

Validated Protocol: The Amine Protection Strategy

To circumvent the side reactions, a three-step sequence is the most robust and reliable approach. This method involves protecting the amine via acetylation, performing the nitration on the less reactive acetanilide, and finally, deprotecting to reveal the desired nitrated aniline.

G start 3-Fluoro-2-methoxyaniline HCl step1 Step 1: Acetylation start->step1 inter1 Protected Acetanilide Intermediate step1->inter1 step2 Step 2: Nitration inter1->step2 inter2 Nitrated Acetanilide Intermediate step2->inter2 step3 Step 3: Hydrolysis inter2->step3 final Desired Regioisomer of Nitro-aniline Product step3->final

Diagram 2: Recommended three-step workflow for clean nitration.
Step 1: Acetylation (Amine Protection)
  • Objective: To convert the amine to an N-acetyl group, moderating its reactivity and directing influence.

  • Procedure:

    • Suspend 3-Fluoro-2-methoxyaniline hydrochloride in a suitable solvent like acetic acid.

    • Add a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the reaction.

    • Add acetic anhydride, often portion-wise to control the exotherm.

    • Stir the mixture (potentially with gentle heating) until the reaction is complete (monitor by TLC or LCMS).

    • Work up the reaction, typically by quenching with water to precipitate the acetanilide product, which can then be filtered and dried.

Step 2: Nitration of the Acetanilide
  • Objective: To introduce a single nitro group onto the aromatic ring with predictable regioselectivity. The N-acetyl group is ortho, para-directing.

  • Procedure:

    • Dissolve the N-(3-fluoro-2-methoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at a low temperature (0-5°C) in an ice/salt bath.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise above 5-10°C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitor for completion).

    • Carefully quench the reaction by pouring it over crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis (Deprotection)
  • Objective: To remove the acetyl protecting group and regenerate the amine, yielding the final product.

  • Procedure:

    • Suspend the nitrated acetanilide from Step 2 in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., aqueous NaOH).

    • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LCMS).

    • Cool the reaction mixture.

    • If using acid hydrolysis, neutralize with a base (e.g., NaOH) to precipitate the free aniline product. If using base hydrolysis, the product may already be precipitated or can be extracted.

    • Filter the final product, wash with water, and dry. Recrystallization may be necessary for final purification.

By following this validated, multi-step process, researchers can reliably synthesize the desired nitro-substituted 3-Fluoro-2-methoxyaniline isomers while avoiding the problematic side reactions associated with direct nitration.

References

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with 3-Fluoro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-2-methoxyaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this versatile building block. The primary hurdle in utilizing this reagent is its formulation as a hydrochloride salt, which significantly impacts its solubility and nucleophilicity. This guide provides in-depth, field-proven insights and protocols to help you optimize your reaction conditions for success.

The core principle to grasp is the acid-base equilibrium. The hydrochloride salt form renders the aniline's nitrogen lone pair unavailable for reaction by protonation. To engage in nucleophilic reactions, such as amide bond formation, the free base must be liberated in situ or in a preliminary step.

G Inactive 3-Fluoro-2-methoxyaniline Hydrochloride (Salt) -NH3+Cl- (Water Soluble, Non-Nucleophilic) Active 3-Fluoro-2-methoxyaniline (Free Base) -NH2 (Organic Soluble, Nucleophilic) Inactive->Active + Base (≥1 eq.) Active->Inactive + HCl

Caption: The fundamental equilibrium of 3-Fluoro-2-methoxyaniline hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My reaction isn't starting. Why is 3-Fluoro-2-methoxyaniline hydrochloride unreactive as a nucleophile?

A: The primary reason for a lack of reactivity is that the starting material is an anilinium salt.[1][2] In this form, the nitrogen atom's lone pair of electrons, which is essential for acting as a nucleophile, is tied up by a proton (H+), forming a positively charged -NH3+ group.[3][4] This protonated amine is electrophilic, not nucleophilic, and will not react with electrophiles like activated carboxylic acids or alkyl halides.

Causality: To render it reactive, you must add a base to neutralize the hydrochloride and liberate the free amine (-NH2).[5] The choice and amount of base are critical and depend entirely on your reaction's specific conditions and components.

Q: I'm struggling with solubility. How do I select the right solvent?

A: This is a classic challenge when working with amine salts. The salt and the free base have opposing solubility profiles.

  • 3-Fluoro-2-methoxyaniline hydrochloride (The Salt): Being an ionic salt, it exhibits higher solubility in polar protic solvents like water and alcohols, and limited solubility in many common aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][6]

  • 3-Fluoro-2-methoxyaniline (The Free Base): This neutral organic molecule is sparingly soluble in water but readily soluble in a wide range of organic solvents like DCM, ethyl acetate, and THF.[7]

Solution Strategy:

  • Homogeneous System (Recommended for Amide Couplings): Start with a polar aprotic solvent in which both the salt and the subsequent free base have reasonable solubility. Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are excellent starting points. Add your base to the suspension of the salt; the mixture should become homogeneous as the soluble free base is formed.

  • Biphasic System (For Free Base Isolation): Dissolve the hydrochloride salt in water and add an immiscible organic solvent (e.g., DCM or ethyl acetate). Add an inorganic base (like sodium bicarbonate or potassium carbonate) to the aqueous layer. The free amine will be generated and preferentially partition into the organic layer. You can then separate the organic layer, dry it, and use it in your subsequent reaction.[5]

Property[8][9][10]3-Fluoro-2-methoxyaniline HCl3-Fluoro-2-methoxyaniline (Free Base)
Form Crystalline SolidLiquid
Molecular Weight 177.60 g/mol 141.14 g/mol
Typical Solubility Water, Methanol, DMSO, DMFDCM, THF, Ethyl Acetate, Toluene
Reactivity Non-nucleophilicNucleophilic

Table 1: Comparative Properties of the Hydrochloride Salt and Free Base.

Q: For my amide coupling, what is the best practice for choosing a solvent and base?

A: Amide coupling reactions require careful optimization, especially with an aniline hydrochloride. The key is to ensure the free amine is available to react with the activated carboxylic acid intermediate.

Expert Recommendation:

  • Solvent: Begin with anhydrous DMF. It effectively dissolves the reactants and the common coupling reagents.

  • Base: A non-nucleophilic organic base is essential to avoid competing reactions. Diisopropylethylamine (DIPEA) is a superior choice to triethylamine (TEA) for sterically hindered substrates.

  • Stoichiometry: This is a common point of failure. You need at least two equivalents of base :

    • 1.0 eq. to neutralize the hydrochloride salt and generate the free aniline.

    • 1.0 eq. to neutralize the acid that is formed during the activation of the carboxylic acid by the coupling reagent.[3]

    • Using only one equivalent of base will result in little to no product formation.

See Protocol 2 for a detailed experimental procedure.

BasepKa of Conjugate AcidSuitability for Amide CouplingComments
Diisopropylethylamine (DIPEA) ~10.7ExcellentSterically hindered, non-nucleophilic. Ideal choice.
Triethylamine (TEA) ~10.7GoodCan sometimes cause side reactions. Good starting point.
Pyridine ~5.2ModerateLess basic; may not be sufficient for complete deprotonation.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)PoorHeterogeneous in many organic solvents; not ideal for standard couplings.

Table 2: Selection of Bases for Deprotonation.

Q: Are there special considerations for diazotization reactions?

A: Yes, and in this case, using the hydrochloride salt is highly advantageous. Diazotization reactions, which convert the aniline to a diazonium salt (Ar-N₂⁺), are performed in the presence of a strong acid (like excess HCl) and a nitrosating agent (like sodium nitrite).[4][11]

Expert Insight:

  • Starting with the hydrochloride salt ensures the reaction medium is already acidic, which is required for the formation of the active nitrosating agent, nitrous acid (HNO₂), from NaNO₂.

  • The excess acid also prevents a common side reaction: the coupling of the newly formed diazonium salt with unreacted free aniline, which forms an undesired azo compound.[4] By keeping the aniline protonated as the anilinium salt, its concentration as a free base is suppressed, minimizing this side reaction.[4]

Recommended Solvent: For diazotization, an aqueous solution of HCl is the standard and optimal solvent system.

Q: How does the hydrochloride affect electrophilic aromatic substitution (EAS) on the ring?

A: The effect is profound. The free amine (-NH₂) is a powerful activating, ortho-, para-directing group due to resonance donation of its lone pair.[12] However, under the acidic conditions often used for EAS (e.g., nitration with H₂SO₄/HNO₃), the amine is protonated to the anilinium ion (-NH₃⁺).

The -NH₃⁺ group is:

  • Strongly Deactivating: It withdraws electron density from the ring inductively, making substitution much more difficult.

  • Meta-Directing: It directs incoming electrophiles to the meta position.[12]

Solution: To achieve ortho- or para-substitution, you must protect the amine functionality to prevent protonation. The most common strategy is to convert the amine to an amide (e.g., an acetanilide) by reacting it with acetic anhydride. The amide is still activating and ortho-, para-directing but is less prone to protonation. After the EAS reaction, the amide can be hydrolyzed back to the amine.

Experimental Protocols

Protocol 1: General Procedure for Liberation and Extraction of the Free Amine

This protocol is for applications where you need a pure, isolated solution of the free aniline in an organic solvent.

  • Add 3-Fluoro-2-methoxyaniline hydrochloride (1.0 eq.) to a separatory funnel.

  • Add deionized water (10 mL per 1 g of salt) and swirl to dissolve.

  • Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (15 mL per 1 g of salt).

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with swirling until CO₂ evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate. Drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free amine, typically as an oil.

Protocol 2: Optimized Protocol for Amide Coupling (HATU/DIPEA)

This protocol describes a robust, one-pot procedure for coupling the aniline hydrochloride with a carboxylic acid.

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.) and 3-Fluoro-2-methoxyaniline hydrochloride (1.1 eq.).

  • Add anhydrous DMF (0.1 M concentration relative to the carboxylic acid). Stir to form a suspension.

  • Add HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate(V)) (1.2 eq.) to the mixture.

  • Add DIPEA (2.5 - 3.0 eq.) dropwise to the stirring suspension. The mixture should become a clear, homogeneous solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Troubleshooting Workflow

If your reaction is failing, follow this logical progression to diagnose the issue.

G Start Reaction Failed or Low Yield CheckBase Was sufficient base added? (>2 eq. for amide coupling) Start->CheckBase CheckSolvent Are all components soluble after base addition? CheckBase->CheckSolvent Yes AddBase Add stoichiometric amount of appropriate base (e.g., DIPEA). CheckBase->AddBase No CheckReagent Is the coupling reagent/electrophile active and anhydrous? CheckSolvent->CheckReagent Yes ChangeSolvent Screen solvents: DMF, NMP (polar aprotic) Consider DCM/THF if solubility allows. CheckSolvent->ChangeSolvent No ChangeReagent Use fresh coupling reagent. Consider alternative (e.g., EDC/HOBt). Verify electrophile integrity. CheckReagent->ChangeReagent No Success Reaction Optimized CheckReagent->Success Yes AddBase->Start Retry ChangeSolvent->Start Retry ChangeReagent->Start Retry

Caption: A logical workflow for troubleshooting common reaction failures.

References

  • Google Patents. (n.d.). Purification method of 4-fluoro-2-methoxyaniline.
  • Sciencemadness.org. (2015). Aniline from Aniline Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. Retrieved from [Link]

  • Allen. (n.d.). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. Retrieved from [Link]

  • Quora. (2018). Why does aniline dissolve in HCL?. Retrieved from [Link]

  • Oreate AI Blog. (2025). Aniline Hydrochloride Acid or Base. Retrieved from [Link]

  • Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Amines as Bases. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Supporting Information. (n.d.). Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). The effects of sodium chloride and aniline hydrochloride upon the surface tensions and partial vapour pressures of aqueous aniline solutions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • YouTube. (2023). Making Aniline HCl. Retrieved from [Link]

  • ResearchGate. (2025). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved from [Link]

  • Slideshare. (n.d.). Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid. Retrieved from [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyaniline. Retrieved from [Link]

  • NMPPDB. (n.d.). 3-Fluoro-p-anidine. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 3-Fluoro-4-methoxyaniline. Retrieved from [Link]

Sources

Technical Support Center: Deprotection Strategies for 3-Fluoro-2-methoxyaniline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ content_type="technical_support_center" title="Technical Support Center: Deprotection of 3-Fluoro-2-methoxyaniline Hydrochloride Derivatives">

Welcome to the technical support center for the deprotection of 3-fluoro-2-methoxyaniline hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing the core 3-fluoro-2-hydroxyaniline scaffold. The presence of both a methoxy and an amino group on the fluorinated aniline ring presents unique challenges in selective deprotection. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during these critical synthetic steps.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the deprotection of 3-fluoro-2-methoxyaniline derivatives.

Q1: What are the most common protecting groups for the aniline nitrogen in this class of compounds?

The most prevalent protecting groups for anilines are carbamates due to their stability and predictable cleavage conditions.[1][2][3] The two most frequently employed are:

  • tert-Butoxycarbonyl (Boc): Known for its stability in basic and many nucleophilic conditions, it is readily removed under acidic conditions.[2][4][5]

  • Carboxybenzyl (Cbz or Z): This group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis.[2][4]

Q2: Which functional group should I deprotect first, the methoxy ether or the protected amine?

The optimal deprotection sequence is dictated by the overall synthetic strategy and the stability of downstream intermediates. A key consideration is the potential for the free aniline to interfere with ether cleavage reagents or for the resulting phenol to react under amine deprotection conditions. An orthogonal protecting group strategy, where each group can be removed under distinct conditions without affecting the other, is highly recommended.[1]

Q3: My final 3-fluoro-2-hydroxyaniline product is unstable and darkens over time. Why is this happening and how can I prevent it?

Aniline derivatives, particularly aminophenols, are susceptible to air oxidation, which can lead to the formation of colored impurities.[6] This is a common issue with the target compound. To mitigate this:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[6]

  • Use degassed solvents.

  • Store the final product under an inert atmosphere and protect it from light.

  • If discoloration occurs, consider purification techniques like treatment with activated carbon during recrystallization to adsorb colored byproducts.[6]

Q4: Can I monitor the progress of my deprotection reaction?

Yes, diligent reaction monitoring is crucial. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion and can help identify any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during deprotection.

Guide 1: Amine Deprotection (Boc and Cbz)
Problem 1.1: Incomplete or sluggish Boc deprotection.
  • Potential Cause A: Insufficient Acid Strength or Stoichiometry. While the Boc group is acid-labile, the electron-withdrawing nature of the fluorine atom can slightly decrease the basicity of the aniline nitrogen, potentially making deprotection more difficult than in non-fluorinated analogs.[7]

    • Solution:

      • Increase Acid Concentration: Switch from milder acids like acetic acid to stronger acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] A common and effective method is using a 4M solution of HCl in an organic solvent like dioxane or methanol.[8][9]

      • Increase Acid Equivalents: Ensure a sufficient excess of acid is used to drive the reaction to completion.

      • Elevate Temperature: Gentle heating (e.g., to 40-50 °C) can often accelerate the reaction, but should be done cautiously to avoid side reactions.[9]

  • Potential Cause B: Scavenger Issues. During deprotection, the released tert-butyl cation is a potent electrophile that can re-alkylate the starting material or product, particularly at the electron-rich aromatic ring.

    • Solution:

      • Add a Scavenger: Incorporate a scavenger like anisole or thioanisole into the reaction mixture to trap the tert-butyl cation.

Problem 1.2: Reductive dehalogenation during Cbz deprotection.
  • Potential Cause: Over-active Catalyst or Harsh Hydrogenation Conditions. The palladium catalyst used for hydrogenolysis can sometimes catalyze the reduction of the C-F bond, leading to an undesired des-fluoro impurity.[10]

    • Solution:

      • Catalyst Screening: Test different palladium catalysts. A 10% Pd/C with eggshell deposition is often a good starting point as it can be less aggressive.[4] In some cases, catalysts like Pearlman's catalyst (Pd(OH)₂/C) may offer better selectivity.

      • Control Hydrogen Pressure: Use lower hydrogen pressures (e.g., atmospheric pressure via a balloon or slightly higher in a Parr shaker) instead of high-pressure hydrogenation.[4]

      • Alternative Hydrogen Source: Consider transfer hydrogenation using reagents like ammonium formate, triethylsilane, or cyclohexadiene as the hydrogen source in the presence of Pd/C.[11] This can sometimes provide milder conditions.

Guide 2: Methoxy Ether Deprotection
Problem 2.1: Incomplete ether cleavage with BBr₃.
  • Potential Cause A: Insufficient Reagent. Boron tribromide (BBr₃) is a strong Lewis acid commonly used for cleaving aryl methyl ethers.[12][13] Stoichiometry is critical.

    • Solution:

      • Increase BBr₃ Equivalents: While studies have shown sub-stoichiometric amounts can be effective, for complete conversion, it's often necessary to use at least 1-1.5 equivalents of BBr₃ per ether group.[12]

      • Reaction Time and Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. If the reaction stalls, allow it to slowly warm to room temperature and monitor by TLC or LC-MS.

  • Potential Cause B: Complexation with the Protected Amine. If the amine is still protected (e.g., with Boc), the Lewis acidic BBr₃ can potentially coordinate with the carbonyl oxygen of the carbamate, reducing its efficacy for ether cleavage.

    • Solution:

      • Deprotect the Amine First: If compatible with the overall synthetic route, removing the Boc group prior to ether cleavage can sometimes lead to a cleaner reaction.

      • Use a Large Excess of BBr₃: If deprotecting the amine first is not an option, using a larger excess of BBr₃ can overcome the issue of complexation.

Problem 2.2: Formation of unidentified, polar byproducts.
  • Potential Cause: Ring Bromination. The strong Lewis acidity of BBr₃ can activate the aromatic ring towards electrophilic substitution, and the bromide ions present can lead to bromination of the ring, especially if the reaction is run at higher temperatures.

    • Solution:

      • Strict Temperature Control: Maintain low temperatures throughout the addition of BBr₃ and the initial phase of the reaction.

      • Quenching Procedure: Quench the reaction carefully at low temperature by slowly adding methanol or water.

Guide 3: Purification Challenges
Problem 3.1: Difficulty separating the final product from unreacted starting material or side products.
  • Potential Cause: Similar Polarities. The product, 3-fluoro-2-hydroxyaniline, and potential impurities may have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the aniline and the acidity of the phenol. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline-containing compounds will move to the aqueous phase.[6] The organic phase can then be washed with a mild base (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Finally, the desired product can be recovered from the aqueous phase by basifying with a strong base (e.g., NaOH) and extracting back into an organic solvent.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Problem 3.2: Product appears as a dark oil or solid after workup.
  • Potential Cause: Oxidation. As mentioned in the FAQs, aminophenols are prone to oxidation.

    • Solution:

      • Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere.

      • Activated Carbon: During recrystallization, adding a small amount of activated carbon can help decolorize the solution by adsorbing polymeric, colored impurities.[6] Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.

III. Experimental Protocols

Protocol 1: Boc Deprotection of N-(3-Fluoro-2-methoxyphenyl)carbamate Hydrochloride

This protocol describes the removal of a Boc protecting group under standard acidic conditions.

Materials:

  • N-(tert-butoxycarbonyl)-3-fluoro-2-methoxyaniline

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to precipitate the 3-fluoro-2-methoxyaniline hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Methoxy Ether Cleavage using Boron Tribromide

This protocol details the cleavage of the methyl ether to yield the corresponding phenol.

Materials:

  • 3-Fluoro-2-methoxyaniline hydrochloride (or other protected derivative)

  • Boron tribromide (BBr₃, 1M solution in dichloromethane)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or oven-dried glassware

  • Syringe and needle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the starting material (1.0 eq) in anhydrous DCM in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.5 eq, 1M solution in DCM) dropwise via syringe to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

IV. Visualized Workflows and Mechanisms

Deprotection Decision Tree

This diagram outlines a logical approach to choosing a deprotection strategy based on the protecting groups present.

Deprotection_Strategy Start Starting Material: Protected 3-Fluoro-2-methoxyaniline Protecting_Group Identify Protecting Groups Start->Protecting_Group Boc_and_Me Boc (Amine) & Methyl (Ether) Protecting_Group->Boc_and_Me Boc & Me Cbz_and_Me Cbz (Amine) & Methyl (Ether) Protecting_Group->Cbz_and_Me Cbz & Me Deprotect_Amine_First Option 1: Deprotect Amine First Boc_and_Me->Deprotect_Amine_First Deprotect_Ether_First Option 2: Deprotect Ether First Boc_and_Me->Deprotect_Ether_First Ether_Cleavage_BBr3 Ether Cleavage (e.g., BBr3/DCM) Cbz_and_Me->Ether_Cleavage_BBr3 Note: BBr3 compatible with Cbz group Cbz_Removal Cbz Removal (e.g., H2, Pd/C) Cbz_and_Me->Cbz_Removal Boc_Removal Boc Removal (e.g., 4M HCl/Dioxane) Deprotect_Amine_First->Boc_Removal Deprotect_Ether_First->Ether_Cleavage_BBr3 Intermediate_Aniline Intermediate: Free Aniline Ether Boc_Removal->Intermediate_Aniline Final_Product Final Product: 3-Fluoro-2-hydroxyaniline Boc_Removal->Final_Product Intermediate_Phenol Intermediate: Boc-Protected Aminophenol Ether_Cleavage_BBr3->Intermediate_Phenol Ether_Cleavage_BBr3->Final_Product Ether_Cleavage_BBr3->Final_Product If Amine is free Cbz_Removal->Intermediate_Aniline Intermediate_Phenol->Boc_Removal Intermediate_Aniline->Ether_Cleavage_BBr3

Caption: Decision tree for orthogonal deprotection strategies.

Mechanism: Acid-Catalyzed Boc Deprotection

This diagram illustrates the step-by-step mechanism for the removal of a Boc protecting group using a strong acid like HCl.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Loss of tert-Butyl Cation cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Aniline Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Proton H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Spontaneous tBu_Cation tert-Butyl Cation (CH3)3C+ Protonated_Boc->tBu_Cation Cleavage Free_Aniline Free Aniline Product Carbamic_Acid->Free_Aniline Spontaneous CO2 CO2 Carbamic_Acid->CO2 Loss of CO2

Sources

Technical Support Center: Workup Procedures for Reactions Involving 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3-Fluoro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the workup procedures for this versatile chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure your success in the lab.

Core Properties of 3-Fluoro-2-methoxyaniline and its Hydrochloride Salt

Understanding the fundamental properties of your starting material is the first step to designing a successful workup. 3-Fluoro-2-methoxyaniline (CAS 437-83-2) is an aniline derivative whose reactivity is influenced by the interplay of its functional groups: a nucleophilic amine, an electron-donating methoxy group, and an electron-withdrawing fluorine atom.[1][2]

When supplied as a hydrochloride salt, its properties are significantly different from the free base. The salt is acidic and generally possesses higher solubility in aqueous media, while the free base is an organic-soluble liquid. This dichotomy is the cornerstone of a successful extractive workup.

PropertyValueSource
Chemical Formula C₇H₈FNO[3][4]
Molecular Weight 141.14 g/mol [3][4]
Appearance (Free Base) Liquid[3]
Density (Free Base) ~1.172 g/mL at 25 °C[3]
Boiling Point (Free Base) 117-121 °C[5][6]
Form (Salt) SolidN/A
Solubility (Salt) Generally soluble in waterN/A
Solubility (Free Base) Generally soluble in organic solventsN/A
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is acidic before I've added any acid. Why?

A: You are starting with 3-Fluoro-2-methoxyaniline hydrochloride, which is the salt of a weak base (the aniline) and a strong acid (hydrochloric acid). When dissolved, it will create an acidic solution. This inherent acidity must be neutralized to convert the starting material or your product (if it's also an amine) into its free base form, which is typically soluble in organic solvents used for extraction.

Q2: What is the critical first step in the aqueous workup of a reaction using this hydrochloride salt?

A: The first and most critical step is neutralization . Before you can extract your product into an organic solvent, you must add a base to the reaction mixture. This deprotonates the aniline hydrochloride, converting it to the free amine ("free base"). This uncharged form will preferentially move into the organic layer during extraction. Failure to neutralize will often result in your product remaining in the aqueous layer, leading to very low or no yield.[7]

Q3: How can I remove unreacted 3-Fluoro-2-methoxyaniline from my product after the reaction?

A: If your desired product is not basic or is significantly less basic than the starting aniline, an acidic wash is a highly effective purification technique.[8][9][10] After performing an initial extraction to get your product into an organic solvent, you can wash this organic layer with a dilute acid solution (e.g., 1M HCl). The acidic solution will protonate the unreacted basic aniline, making it a charged salt that dissolves in the aqueous layer, effectively removing it from your product in the organic layer.[9][10]

Q4: My product seems to have some water solubility, and I'm losing it during the washes. What can I do?

A: This is a common issue, especially with polar products. Here are two strategies:

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, reducing the solubility of many organic compounds and driving them into the organic layer.

  • Back-Extraction: Do not discard your aqueous layers until you have confirmed the location of your product.[7][11] Collect all aqueous washes and extract them again with a fresh portion of organic solvent. This can recover a significant amount of product that may have partitioned into the initial aqueous washes.

Troubleshooting Guide: Common Workup Nightmares
Problem 1: A stubborn emulsion has formed during extraction.

An emulsion is a suspension of one liquid within another that prevents the formation of two clear layers.[12]

  • Causality: Emulsions are often caused by the presence of polar solvents (like DMF or DMSO), acidic or basic aqueous solutions that create soaps from trace impurities, or simply vigorous shaking.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

    • Dilution: Add more of the organic extraction solvent.[9]

Problem 2: The isolated product is a dark brown or black oil/tar.
  • Causality: Anilines are susceptible to air oxidation, which produces highly colored impurities.[8] This is often accelerated by heat or acidic conditions.

  • Solutions:

    • Activated Carbon: During the final purification step (e.g., before recrystallization), dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter the hot solution through Celite to remove the carbon and the adsorbed colored impurities.[8]

    • Inert Atmosphere: If possible, conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[8]

    • Column Chromatography: This is often effective at separating the desired product from the colored baseline impurities.

Problem 3: After workup, I can't find my product.
  • Causality: The product may be in an unexpected place or may have degraded.[7][11]

  • Solutions:

    • Check the Aqueous Layer: Before discarding any aqueous layers, spot them on a TLC plate to see if your product is there. This often happens if neutralization was incomplete.[7]

    • Check for Volatility: If your product has a low boiling point, it may have evaporated on the rotary evaporator. Check the solvent collected in the rotovap's receiving flask.[7][11]

    • Test for Stability: Your product might be unstable to the acidic or basic conditions of the workup. You can test this by taking a small sample of the crude reaction mixture and exposing it to the planned wash solutions (e.g., dilute HCl or NaHCO₃) in a vial. Monitor by TLC to see if the product spot disappears or changes.[7]

Visual Workflow Guides
Diagram 1: General Workup Procedure

G cluster_prep Preparation cluster_neutralize Neutralization & Extraction cluster_wash Washing & Drying cluster_isolate Isolation Cool Cool Reaction Mixture to Room Temperature AddSolvent Dilute with Organic Extraction Solvent (e.g., EtOAc, DCM) Cool->AddSolvent AddBase Add Saturated NaHCO₃ (aq) or other weak base slowly AddSolvent->AddBase CheckpH Check pH of Aqueous Layer (Target: pH 8-9) AddBase->CheckpH Vent frequently! Separate Separate Layers CheckpH->Separate ExtractAq Re-extract Aqueous Layer with Organic Solvent (2x) Separate->ExtractAq Combine Combine Organic Layers ExtractAq->Combine WashWater Wash with Water Combine->WashWater WashBrine Wash with Brine WashWater->WashBrine Dry Dry over Na₂SO₄ or MgSO₄ WashBrine->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate in vacuo (Rotary Evaporator) Filter->Concentrate Purify Purify Crude Product (Column Chromatography, Recrystallization, etc.) Concentrate->Purify G Start Workup Issue? Emulsion Emulsion Formed? Start->Emulsion LowYield Low/No Product? Start->LowYield DarkColor Product is Dark/Tarry? Start->DarkColor Brine Add Brine / Let Stand Emulsion->Brine Yes CheckAq TLC Aqueous Layer(s) LowYield->CheckAq Yes Carbon Treat with Activated Carbon DarkColor->Carbon Yes FilterCelite Filter through Celite Brine->FilterCelite Still Emulsified Emulsion_Solved Problem Solved FilterCelite->Emulsion_Solved ProductInAq Product Found? CheckAq->ProductInAq BackExtract Back-Extract Aqueous Layer ProductInAq->BackExtract Yes CheckStability Product Unstable to Acid/Base? ProductInAq->CheckStability No Yield_Solved Problem Solved BackExtract->Yield_Solved Chrom Purify by Column Chromatography Carbon->Chrom Still Colored Color_Solved Problem Solved Chrom->Color_Solved

Caption: A decision tree for troubleshooting common workup problems.

Detailed Protocol: General Basic Workup

This protocol is suitable for reactions where the final product is expected to be neutral or basic and soluble in a common organic solvent.

  • Cool the Reaction: Ensure the reaction vessel is cooled to room temperature.

  • Dilute with Solvent: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A good starting point is a volume equal to that of the reaction mixture.

  • Neutralize: Transfer the mixture to a separatory funnel. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in portions.

    • Causality: The bicarbonate/carbonate will neutralize the hydrochloride salt and any other acids present, liberating the free amine. CO₂ gas will be evolved, so vent the separatory funnel frequently and with care to release pressure. [11]4. Check pH: After the initial gas evolution subsides, stopper the funnel, shake gently, and vent. Use pH paper to test the aqueous layer. Continue adding base until the aqueous layer is basic (pH 8-9).

  • Extract: Shake the funnel more vigorously to ensure complete extraction of the product into the organic layer. Allow the layers to separate fully.

  • Separate Layers: Drain the lower layer. If you are unsure which layer is which, add a few drops of water and observe where they go. The aqueous layer is the one the water joins.

  • Re-extract Aqueous Layer: Return the aqueous layer to the funnel and add a fresh portion of organic solvent. Shake and separate again. Repeat this process one more time (for a total of three extractions).

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Combine and Wash: Combine all the organic layers in the separatory funnel. Wash the combined organic layer sequentially with:

    • Water (1x): To remove water-soluble impurities and residual base.

    • Saturated NaCl (Brine) (1x): To remove the bulk of the dissolved water from the organic layer, which aids in the next drying step. [9]9. Dry: Drain the organic layer into an Erlenmeyer flask and add a solid drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter and Concentrate: Filter the solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh solvent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purify: Purify the crude material as necessary, for example, by flash column chromatography or recrystallization. [13]

Safety and Handling

3-Fluoro-2-methoxyaniline and its derivatives should be handled with care, as anilines are a class of compounds with potential toxicity.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. [14][15]Causes serious skin and eye irritation and may cause respiratory irritation. [14][16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves. [16][17]* Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [16]Ensure that an eyewash station and safety shower are readily accessible. * Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. [14][16]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. [16] * Skin: Wash off immediately with plenty of soap and water. [17] * Inhalation: Move to fresh air. [17] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [16][17] * In all cases of exposure, seek immediate medical attention. [17]

References
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  • ECHEMI. (n.d.). 3-Fluoro-5-methoxyaniline SDS.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2021).
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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Cussler, E.L., et al. (n.d.).
  • ChemicalBook. (2025). 3-Fluoro-2-methoxyaniline Properties.
  • ChemicalBook. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxyaniline 97.
  • Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4.
  • BLD Pharm. (n.d.). 450-91-9|4-Fluoro-2-methoxyaniline.
  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2.
  • Chem-Impex. (n.d.). 3-Fluoro-4-metoxianilina.
  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing 3-Fluoro-2-methoxyaniline: A Guide for Researchers and Manufacturers.
  • Alfa Chemistry. (n.d.). CAS 437-83-2 3-Fluoro-2-methoxyaniline.
  • 001CHEMICAL. (n.d.). CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubChem - NIH. (n.d.). 4-Fluoro-2-methoxyaniline.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.

Sources

Technical Support Center: Preventing Oxidation of 3-Fluoro-2-methoxyaniline During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 3-Fluoro-2-methoxyaniline (CAS 437-83-2). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address the common challenge of oxidation during the synthesis and handling of this valuable intermediate. Our goal is to equip you with the knowledge to maintain the purity and integrity of your compound, ensuring the success of your experiments.

Understanding the Challenge: The Inherent Reactivity of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline is an electron-rich aromatic amine. The presence of the activating methoxy (-OCH₃) group and the lone pair of electrons on the nitrogen atom makes the benzene ring highly susceptible to electrophilic attack and, crucially, oxidation.[1][2] Exposure to atmospheric oxygen, light, elevated temperatures, or certain metal catalysts can initiate an oxidation cascade, leading to the formation of highly colored impurities. These impurities not only compromise the purity and yield of your target molecule but can also interfere with downstream reactions and biological assays. This guide provides actionable strategies to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 3-Fluoro-2-methoxyaniline sample or reaction mixture turning dark (yellow, brown, or red)?

A primary indicator of aniline oxidation is a distinct color change.[1] Freshly purified 3-Fluoro-2-methoxyaniline should be a colorless to light yellow liquid.[3] A gradual darkening upon exposure to air is a classic sign of oxidation.[2] This occurs because the initial oxidation products can polymerize or further react to form complex, conjugated systems like quinone-imines, azoxybenzenes, or nitrobenzenes, which are often strongly colored.[2][4][5] This issue is particularly common during work-up procedures when the product is exposed to air, such as during filtration or solvent evaporation.[6]

Q2: What are the common byproducts of 3-Fluoro-2-methoxyaniline oxidation?

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Key potential byproducts include:

  • Nitroso and Nitro Compounds: Formed by direct oxidation of the amine group.

  • Quinones and Quinone-imines: Resulting from oxidation of the aromatic ring.[5]

  • Azoxy and Azo Compounds: Formed through the coupling of partially oxidized aniline molecules.[2]

  • Polyanilines: Polymeric materials, often appearing as dark green or black precipitates (known as aniline black), formed under strong oxidizing conditions.[2]

Q3: At which stages of synthesis is oxidation most likely to occur?

Oxidation is a risk throughout the entire synthetic workflow, but some stages are more critical than others:

  • Post-Reduction: If synthesizing from the corresponding nitro compound (e.g., via catalytic hydrogenation with Pd/C), the newly formed, highly reactive amine is extremely vulnerable to air oxidation during catalyst filtration and solvent removal.[6]

  • Reaction Work-up: Aqueous work-ups, extractions, and especially concentration on a rotary evaporator introduce significant air exposure.

  • Purification: Column chromatography can lead to oxidation if solvents are not properly degassed or if the silica gel is acidic or contains metal impurities.

  • Storage: Long-term storage without an inert atmosphere or protection from light will lead to gradual degradation.[7]

Q4: Can I still use a discolored sample of 3-Fluoro-2-methoxyaniline?

For non-critical applications, a slightly discolored sample might be usable, but its purity must be verified first using analytical methods like HPLC or GC.[7] For sensitive applications, such as in drug development or catalysis, using an oxidized sample is strongly discouraged. The impurities can lead to inconsistent results, generate unknown downstream byproducts, and complicate product purification and characterization. It is always best practice to purify the material (e.g., by vacuum distillation) or use a fresh, high-purity batch.

Section 2: Core Prevention Strategies & Troubleshooting Guide

This section addresses specific issues you may encounter and provides direct, actionable solutions.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve oxidation issues.

TroubleshootingWorkflow start Observe Discoloration (Darkening of Solution/Product) check_stage At which stage? start->check_stage during_reaction During Reaction check_stage->during_reaction Reaction during_workup During Work-up (Filtration, Evaporation) check_stage->during_workup Work-up during_storage During Storage check_stage->during_storage Storage cause_reaction Potential Causes: 1. Air (Oxygen) Leak 2. Oxidizing Reagent/Metal 3. High Temperature during_reaction->cause_reaction cause_workup Potential Causes: 1. Air Exposure During Filtration 2. Oxygen in Solvents 3. Air in Rotary Evaporator during_workup->cause_workup cause_storage Potential Causes: 1. Improper Atmosphere 2. Light Exposure 3. Non-airtight Container during_storage->cause_storage solution_reaction Solutions: - Use Inert Gas (N2/Ar) - Degas Solvents - Check Reagent Purity - Lower Reaction Temp. cause_reaction->solution_reaction solution_workup Solutions: - Filter Under Inert Gas - Use Degassed Solvents - Backfill Rotovap with N2/Ar cause_workup->solution_workup solution_storage Solutions: - Store Under N2/Ar - Use Amber Glass Vial - Refrigerate cause_storage->solution_storage end_node Verify Purity (HPLC/GC) solution_reaction->end_node solution_workup->end_node solution_storage->end_node

Caption: A troubleshooting workflow for diagnosing and resolving oxidation issues.

Issue 1: Reaction Solution Darkens During Synthesis
  • Primary Cause: Exposure to atmospheric oxygen. The amino group is highly sensitive, and even small leaks in your apparatus can introduce enough oxygen to cause significant oxidation.

  • Solution: Implement a Strict Inert Atmosphere. Displacing oxygen is the single most effective method to prevent oxidation.[1][6]

    Protocol: Setting Up an Inert Atmosphere Reaction

    • Apparatus Assembly: Assemble your glassware (round-bottom flask, condenser, etc.) and ensure all joints are well-sealed with high-vacuum grease.

    • Flame/Oven Drying: Dry all glassware in an oven (>120 °C) for several hours or by flame-drying under vacuum to remove adsorbed water and oxygen.

    • Purge Cycle: Connect the apparatus to a Schlenk line or a manifold with a dual nitrogen/argon and vacuum supply. Alternate between pulling a vacuum and backfilling with inert gas at least three times to ensure the atmosphere is completely exchanged.

    • Solvent Degassing: Use solvents that have been degassed. This can be achieved by sparging with nitrogen or argon for 15-30 minutes or through a series of freeze-pump-thaw cycles.[6]

    • Reagent Addition: Add degassed solvents and liquid reagents via a cannula or gas-tight syringe. Add solid reagents under a positive pressure of inert gas.

    • Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.

  • Secondary Cause: Presence of oxidizing metal salts or catalysts (e.g., Cu(II), Fe(III)).[1]

  • Solution: If possible, use metal salts in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). Alternatively, add the aniline derivative slowly to the metal salt solution at a reduced temperature to control any initial exothermic and oxidative processes.

Issue 2: Product Discolors During Work-up and Purification
  • Primary Cause: Air exposure during filtration (especially of hydrogenation catalysts like Pd/C) and solvent removal.

  • Solution: Perform Work-up Under Inert Conditions.

    Protocol: Inert Atmosphere Filtration

    • Set up a filter funnel (e.g., a Büchner or fritted glass funnel) inside a glovebox or use a Schlenk filter apparatus.

    • If filtering a catalyst like Pd/C, ensure the filter cake is never allowed to go dry in the presence of air, as this can be pyrophoric and will certainly oxidize the product.

    • Transfer the reaction mixture to the filter funnel via cannula under positive inert gas pressure.

    • Wash the filtrate with degassed solvent.

    • Collect the filtrate in a Schlenk flask that has been previously purged with inert gas.

    • For solvent removal, use a rotary evaporator but ensure to backfill the apparatus with nitrogen or argon instead of air when releasing the vacuum.

Issue 3: Purified Product Darkens During Storage
  • Primary Cause: Long-term, slow oxidation from exposure to air and light in the storage container.

  • Solution: Implement Proper Storage Protocols. Storing sensitive anilines correctly is crucial for maintaining their long-term stability.[7]

    Table 1: Recommended Storage Conditions for 3-Fluoro-2-methoxyaniline

    Parameter Recommendation Rationale
    Atmosphere Inert gas (Nitrogen or Argon) Prevents contact with oxygen, the primary driver of oxidation.[7]
    Container Tightly sealed amber glass vial/bottle Amber glass protects the compound from light, which can catalyze oxidation. A tight seal prevents air ingress.
    Temperature Refrigerated (2-8 °C) Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.[7]

    | Additives | Store over a small amount of zinc dust (optional) | Zinc acts as a sacrificial reducing agent, preventing the oxidation of the aniline.[8] |

Section 3: Advanced Prevention Protocols

Protocol A: Amine Protection via Acetylation

For multi-step syntheses where the aniline moiety must endure harsh, potentially oxidizing conditions, temporarily protecting the amine group is a robust strategy.[1]

  • Protection Step: Dissolve 3-Fluoro-2-methoxyaniline in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a mild base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to isolate the resulting acetanilide, which is significantly more stable to oxidation.

  • Deprotection Step: After the necessary synthetic steps, the protecting group can be removed by heating the acetanilide in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution to hydrolyze the amide bond and regenerate the free amine.

Section 4: Analytical Verification of Purity

It is essential to confirm the purity of your material, especially if you suspect oxidation.

Method 1: Thin-Layer Chromatography (TLC)

A quick and easy way to visually check for impurities. Oxidized byproducts often appear as colored, more polar spots that trail on the TLC plate.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying purity and detecting degradation products.[7][9]

Table 2: Sample HPLC Method for Purity Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for peak shaping)
Flow Rate 1.0 mL/min
Detection UV detector at 254 nm and/or 280 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Procedure: Prepare a standard solution of high-purity 3-Fluoro-2-methoxyaniline (~1 mg/mL in mobile phase) and a corresponding solution of your sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities.

Section 5: Mechanistic Overview

Understanding the mechanism of oxidation helps in appreciating the prevention strategies. The process generally starts with the loss of an electron from the nitrogen atom to form a radical cation, which is highly reactive.

OxidationMechanism cluster_0 Initiation cluster_1 Propagation & Coupling Aniline Aniline (R-NH₂) RadicalCation Radical Cation (R-NH₂•⁺) Aniline->RadicalCation -e⁻ (Oxidant, O₂) Dimer Coupling Products (e.g., Azo compounds) RadicalCation->Dimer Quinone Ring Oxidation (e.g., Quinone-imine) RadicalCation->Quinone Polymer Polymeric Species (e.g., Polyaniline) Dimer->Polymer Further Oxidation

Caption: Simplified mechanism of aniline oxidation.

References

  • G. Inzelt, M. Pineri, J. W. Schultze, M. A. Vorotyntsev, "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives," PMC - NIH. Available: [Link]

  • Open Access Journals, "The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications." Available: [Link]

  • ResearchGate, "(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed..." Available: [Link]

  • Google Patents, "Stabilization of aromatic amines," US2927136A.
  • Analyst (RSC Publishing), "Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products." Available: [Link]

  • Wikipedia, "Aniline." Available: [Link]

  • Quora, "How does Zn dust prevent the oxidation of aniline?" Available: [Link]

  • Vedantu, "Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE." Available: [Link]

  • ResearchGate, "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." Available: [Link]

  • Google Patents, "Color stabilizers," US2637636A.
  • Google Patents, "Stabilization of aromatic amines," US3154583A.
  • MDPI, "A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials." Available: [Link]

  • Performance Additives, "Aromatic Amines Antioxidants." Available: [Link]

  • PubMed Central (PMC) - NIH, "Quantification of aniline and N-methylaniline in indigo." Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline." Available: [Link]

Sources

Technical Support Center: 3-Fluoro-2-methoxyaniline Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling 3-Fluoro-2-methoxyaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and resolve common issues encountered during the removal of residual acid and other impurities from reactions involving this valuable intermediate. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the purification of 3-Fluoro-2-methoxyaniline hydrochloride.

Q1: Why is it necessary to remove residual hydrochloric acid from my 3-Fluoro-2-methoxyaniline hydrochloride product?

While the hydrochloride salt is often the desired form for stability and handling, residual, non-stoichiometric hydrochloric acid can interfere with subsequent reactions. Many synthetic steps, particularly those involving base-sensitive reagents or catalysts (e.g., in cross-coupling reactions), require the free amine or a precisely controlled stoichiometry of the salt. Excess acid can neutralize reagents, inhibit catalytic activity, or promote unwanted side reactions.

Q2: What is the fundamental principle behind removing residual acid and purifying this compound?

The purification strategy hinges on the basicity of the aniline functional group. By manipulating the pH, we can reversibly switch the compound between its water-soluble hydrochloride salt form and its organic-soluble free amine form. This allows for a liquid-liquid extraction to separate it from acidic and neutral impurities.

Q3: Can I use silica gel chromatography to directly purify 3-Fluoro-2-methoxyaniline hydrochloride?

Direct purification of the hydrochloride salt on standard silica gel is generally not recommended. The high polarity of the salt leads to strong adsorption to the silica, resulting in poor recovery and significant peak tailing. It is best practice to purify the compound in its free amine form using chromatography and then convert it back to the hydrochloride salt if needed.[1]

Q4: My 3-Fluoro-2-methoxyaniline is a dark-colored liquid. How can I remove the color?

Aniline compounds are prone to air oxidation, which forms colored impurities.[2] For colored impurities that are not removed by acid-base extraction, treatment with activated carbon during the recrystallization of the free base or the hydrochloride salt can be effective.[1][2] Vacuum distillation of the free amine is also a highly effective method for separating it from non-volatile colored materials.[2]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Incomplete Neutralization/Low Yield of Free Amine

Symptom: After adding a base to your aqueous solution of 3-Fluoro-2-methoxyaniline hydrochloride, you observe a low yield of the organic-soluble free amine upon extraction.

Root Cause Analysis & Solution:

ParameterRecommendationRationale
Target pH 9 - 11Ensures a high percentage of the aniline is in its free base form, maximizing its partitioning into the organic phase.
Choice of Base 1-2 M NaOH or K₂CO₃ solutionStrong enough to deprotonate the anilinium ion effectively. Carbonate is a good choice if your downstream application is sensitive to strong hydroxides.
Verification Use pH paper or a calibrated pH meter.Do not rely on stoichiometric calculations alone, especially if the amount of residual acid is unknown.

Expert Tip: Add the base slowly while monitoring the pH. Vigorous stirring is essential to ensure complete mixing and reaction.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Symptom: A stable, cloudy layer forms between the aqueous and organic phases that does not separate after allowing the separatory funnel to stand.

Root Cause Analysis & Solution:

Emulsions are often caused by the presence of surfactant-like impurities or by vigorous shaking that creates very fine droplets.[4] The goal is to disrupt the stability of these droplets.

Troubleshooting StepProcedureScientific Principle
1. Patience & Gentle Swirling Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help coalesce droplets.Reduces the kinetic energy of the system, allowing droplets to merge.
2. Addition of Brine Add a small volume of a saturated aqueous NaCl solution (brine).This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[4]
3. Change in Solvent Polarity Add a small amount of a different organic solvent.This can alter the solubility of emulsifying agents, causing them to move into one of the bulk phases.[4][6]
4. Filtration Filter the entire mixture through a plug of glass wool or Celite.The fine particles of the filter aid can physically disrupt the emulsion layer.[4][7]
5. Centrifugation If available, centrifuge the mixture.The applied force will accelerate the separation of the two phases.[8][9]

Preventative Measure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive agitation.[4]

Issue 3: Product Fails to Crystallize from Solution

Symptom: After performing a purification and attempting to recrystallize the final product (either the free amine or the hydrochloride salt), no solid forms upon cooling, or an oil separates out.

Root Cause Analysis & Solution:

Crystallization is a delicate equilibrium. Failure to crystallize can be due to several factors, including the choice of solvent, the presence of impurities, or supersaturation.

Troubleshooting StepProcedureScientific Principle
1. Induce Crystallization Scratch the inside of the flask at the air-solvent interface with a glass rod. Add a seed crystal of the pure compound if available.Provides a nucleation site for crystal growth to begin.[1]
2. Re-evaluate Solvent System If an oil forms, the solvent may be too nonpolar for the compound at that temperature. Add a slightly more polar co-solvent (for a two-solvent recrystallization) or choose a different solvent system altogether.[1][7]The goal is to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[10]
3. Remove Soluble Impurities If impurities are inhibiting crystallization, an additional purification step (e.g., another acid-base wash) may be necessary before attempting recrystallization again.[1]Impurities can interfere with the formation of a crystal lattice.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Removal of Residual Acid

This protocol details the process of converting the hydrochloride salt to the free amine, extracting it, and then optionally reforming the salt.

Materials:

  • Crude 3-Fluoro-2-methoxyaniline hydrochloride

  • Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude 3-Fluoro-2-methoxyaniline hydrochloride in deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add 1 M NaOH solution while swirling and periodically checking the pH. Continue adding base until the aqueous phase reaches a stable pH of 10-11.

  • Extraction: Add a volume of organic solvent (DCM or EtOAc) to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the organic layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation of Free Amine: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified 3-Fluoro-2-methoxyaniline free amine.

  • (Optional) Re-formation of Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or EtOAc). Slowly add a solution of HCl in an organic solvent until precipitation is complete. Collect the purified hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

Protocol 2: Recrystallization of 3-Fluoro-2-methoxyaniline Hydrochloride

This protocol is for purifying the hydrochloride salt when impurities have different solubility profiles.

Materials:

  • Crude 3-Fluoro-2-methoxyaniline hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture)

  • Erlenmeyer flask, condenser, heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the hydrochloride salt is soluble at elevated temperatures but has low solubility at cooler temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[1][10]

Visual Workflow and Diagrams

AcidBaseExtraction

EmulsionTroubleshooting

References

  • Wang J. et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29. Available at: [Link]

  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2004). Substituent effects on the physical properties and pKa of aniline. Available at: [Link]

  • YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Available at: [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Available at: [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Available at: [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Available at: [Link]

  • University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Emulsions. Available at: [Link]

  • Sourcing 3-Fluoro-2-methoxyaniline: A Guide for Researchers and Manufacturers. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • ResearchGate. (2018). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Available at: [Link]

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Technical Support Center: Scaling Up Reactions with 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide addresses common challenges and frequently asked questions (FAQs) encountered when scaling up reactions involving 3-Fluoro-2-methoxyaniline hydrochloride.

Introduction

3-Fluoro-2-methoxyaniline hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing fluorine atom on the aniline ring, presents distinct reactivity that requires careful consideration during scale-up.[3] This guide provides practical, field-proven insights to help you navigate the complexities of moving from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Fluoro-2-methoxyaniline hydrochloride that I should consider for scale-up?

A1: Understanding the physical properties is critical for process design. Key properties are summarized below. Note that the hydrochloride salt form will have different solubility characteristics compared to the free base.

PropertyValueSource
Molecular Formula C7H8FNO · HCl[4]
Molecular Weight 177.60 g/mol [4]
Appearance Varies; often a solidN/A
Boiling Point (free base) 217.9 °C at 760 mmHg[5]
Density (free base) 1.172 g/mL at 25 °C
Solubility Generally soluble in water and lower alcohols; solubility of the free base in organic solvents will vary.Inferred

Q2: How should I handle and store 3-Fluoro-2-methoxyaniline hydrochloride safely, especially in larger quantities?

A2: This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[6][7] It also causes skin and serious eye irritation.[8] When handling larger quantities, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] Use a NIOSH/MSHA-approved respirator when handling the powder, especially in poorly ventilated areas.[9]

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood.[8] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[6][10] Keep away from heat and sources of ignition.[6] Store locked up.

Q3: My reaction mixture is darkening and forming tar-like substances. What is the likely cause and how can I prevent it?

A3: Dark discoloration and tar formation in aniline reactions are often due to oxidation of the aniline starting material or product.[11] This is especially common in the presence of strong acids or oxidizing agents.[11] To mitigate this:

  • Use Purified Reagents: Ensure your starting material and solvents are pure and free of metal contaminants.[11]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[11]

  • Protecting Groups: Protecting the amino group, for instance through acetylation, can make the substrate less prone to oxidation.[11][12]

Troubleshooting Guide: Scaling Up Reactions

This guide addresses specific issues you may encounter during the scale-up of reactions involving 3-Fluoro-2-methoxyaniline hydrochloride.

Issue 1: Poor Solubility of the Hydrochloride Salt in Organic Solvents
  • Question: I'm having trouble getting my 3-Fluoro-2-methoxyaniline hydrochloride to dissolve in common organic solvents for my reaction. What can I do?

  • Answer: The hydrochloride salt form is often used to improve the stability and handling of anilines but can present solubility challenges in non-polar organic solvents.

    • Troubleshooting Steps:

      • Free-Basing: Neutralize the hydrochloride salt to the free aniline. This is typically done by adding a mild base (e.g., sodium bicarbonate, sodium carbonate, or an organic base like triethylamine) in a biphasic system (e.g., water and ethyl acetate). The free aniline will be extracted into the organic layer. Ensure the aqueous layer is at the correct pH to fully deprotonate the aniline.

      • Solvent Screening: If the reaction tolerates protic solvents, consider using alcohols like methanol or ethanol where the hydrochloride salt may have better solubility. For reactions requiring aprotic solvents, a solvent screen including polar aprotic solvents like DMF, DMAc, or NMP might be necessary, but be mindful of their higher boiling points and potential for side reactions at elevated temperatures.

      • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can sometimes be employed to bring the amine salt into the organic phase.

Issue 2: Exotherm and Reaction Runaway During Diazotization
  • Question: When I perform a diazotization reaction on a larger scale, I'm noticing a significant exotherm that is difficult to control. How can I manage this?

  • Answer: Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a notoriously exothermic process.[13] Failure to control the temperature can lead to decomposition of the diazonium salt and potentially a runaway reaction.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a strict temperature range of 0-5 °C throughout the addition of the sodium nitrite solution.[13] Use a reliable cooling system (e.g., a chiller or a well-maintained ice bath).

      • Slow Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation.

      • Dilution: Increasing the dilution of the reaction mixture can help to better manage the heat generated.

      • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

Issue 3: Low Yield and/or Side Product Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
  • Question: I am attempting an SNAr reaction and observing low conversion of my starting material and the formation of several byproducts. How can I optimize this?

  • Answer: The electronic nature of the substituents on 3-Fluoro-2-methoxyaniline influences its reactivity in SNAr reactions. The methoxy group is activating, while the fluorine is deactivating.[3]

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required. Consider screening bases like potassium carbonate, cesium carbonate, or organic bases such as DBU.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). Ensure the solvent is anhydrous.

      • Temperature Optimization: Gradually increase the reaction temperature to drive the reaction to completion, but monitor for decomposition.

      • Protecting Group Strategy: The free amine can sometimes interfere with SNAr reactions. Protecting the amine as an acetamide can be a viable strategy.

Experimental Protocols

Protocol 1: Acetylation of 3-Fluoro-2-methoxyaniline

This protocol describes the protection of the amino group as an acetamide, which can be useful to moderate reactivity.[12]

  • Diagram of the Experimental Workflow:

AcetylationWorkflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 3-Fluoro-2-methoxyaniline in a suitable solvent (e.g., acetic acid or DCM) Addition Slowly add acetic anhydride (1.05 - 1.2 eq.) at 0-10 °C Start->Addition Transfer to Reaction Vessel Stirring Stir at room temperature until reaction is complete (Monitor by TLC/HPLC) Addition->Stirring Quench Quench the reaction (e.g., pour into ice-water) Stirring->Quench Completion Confirmed Filter Filter the precipitated solid Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry the product under vacuum Wash->Dry

Caption: Workflow for the acetylation of 3-Fluoro-2-methoxyaniline.

  • Step-by-Step Methodology:

    • Reactor Setup: In a suitable reactor, dissolve 3-Fluoro-2-methoxyaniline (1 eq.) in glacial acetic acid or dichloromethane.

    • Reaction: Cool the solution to 0-10 °C. Slowly add acetic anhydride (1.05 - 1.2 eq.) while maintaining the temperature.

    • Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

    • Work-up: Pour the reaction mixture into cold water with vigorous stirring to precipitate the acetanilide product.

    • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[14]

Protocol 2: Diazotization of 3-Fluoro-2-methoxyaniline and Subsequent Sandmeyer Reaction

This protocol details the formation of a diazonium salt, which is a versatile intermediate.[15]

  • Diagram of the Experimental Workflow:

DiazotizationWorkflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (Example) cluster_workup Work-up and Purification Start Suspend 3-Fluoro-2-methoxyaniline in aqueous acid (e.g., HCl) and cool to 0-5 °C NitriteAddition Slowly add a solution of NaNO2 (1.0 eq.) sub-surface, maintaining T < 5 °C Start->NitriteAddition Stir Stir for 30-60 min at 0-5 °C NitriteAddition->Stir SandmeyerAddition Add the cold diazonium salt solution to a solution of CuX (e.g., CuCl, CuBr) Stir->SandmeyerAddition Diazonium Salt Formation Confirmed Warm Allow to warm to room temperature and then heat gently (Monitor for N2 evolution) SandmeyerAddition->Warm Extract Extract the product with an organic solvent Warm->Extract Reaction Complete Wash Wash the organic layer (water, brine) Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography or distillation Dry->Purify

Caption: Workflow for the diazotization and subsequent Sandmeyer reaction.

  • Step-by-Step Methodology:

    • Diazotization:

      • Suspend 3-Fluoro-2-methoxyaniline (1 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl, H2SO4).

      • Cool the suspension to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) sub-surface, ensuring the temperature does not exceed 5 °C.

      • Stir the mixture at 0-5 °C for 30-60 minutes. The completion of diazotization can be checked with starch-iodide paper (a positive test indicates excess nitrous acid).

    • Sandmeyer Reaction (Example with CuCl):

      • In a separate vessel, prepare a solution of copper(I) chloride in concentrated HCl.

      • Slowly add the cold diazonium salt solution to the CuCl solution.

      • Allow the reaction to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or distillation.

References

  • Benchchem. (n.d.). Troubleshooting guide for Povarov reaction with substituted anilines.
  • Benchchem. (2025). Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Allen, P. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Synquest Labs. (n.d.). 3-Fluoro-4-methoxyaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline.
  • CymitQuimica. (2023). 4-Bromo-3-fluoro-2-methoxyaniline.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Fluoroaniline.
  • ChemicalBook. (2025). 3-Fluoro-2-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis.
  • ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
  • Chemsrc. (2025). 3-Fluoro-2-methoxyaniline(CAS#:437-83-2).
  • Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline.
  • 001CHEMICAL. (n.d.). CAS No. 437-83-2, 3-Fluoro-2-methoxyaniline.
  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • YouTube. (2024). Mastering Aniline's Chemistry Reactions | You Must Know.
  • Alfa Chemistry. (n.d.). 3-Fluoro-2-methoxyaniline.
  • Labsolu. (n.d.). 3-Fluoro-2-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline.
  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
  • PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxyaniline 97.
  • PubMed Central. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
  • PubChem. (n.d.). 3-Fluoro-5-methoxyaniline.
  • Jinan Qinmu Fine Chemical Co., Ltd. (n.d.). 3-Fluoro-2-methoxyaniline CAS No.:437-83-2.
  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide.
  • PubChem. (n.d.). 2-Methoxyaniline.

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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectrum of 3-Fluoro-2-methoxyaniline Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Fluoro-2-methoxyaniline hydrochloride, a substituted aniline derivative of interest in medicinal chemistry. In the absence of a readily available experimental spectrum for the hydrochloride salt, we will present a detailed prediction and interpretation, rigorously supported by comparative data from structurally related analogs. This approach not only illuminates the spectral features of the target molecule but also reinforces the fundamental principles of NMR spectroscopy.

The Structural Context: Substituent Effects on the Aromatic Ring

The 1H NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of the protons attached to the ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the electron density of the benzene ring through inductive and resonance effects, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the proton signals.

In the case of 3-Fluoro-2-methoxyaniline hydrochloride, we have three key substituents to consider:

  • Methoxy group (-OCH3): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions. Overall, the methoxy group is a strong activating group.

  • Fluorine atom (-F): As the most electronegative element, fluorine exhibits a strong electron-withdrawing inductive effect. While it also possesses lone pairs capable of resonance donation, its inductive effect dominates.

  • Ammonium group (-NH3+): The protonation of the amino group to form the anilinium ion in the hydrochloride salt has a profound effect. The positively charged nitrogen atom becomes a powerful electron-withdrawing group through induction, significantly deshielding all the aromatic protons.

The interplay of these effects dictates the final chemical shifts and coupling patterns observed in the 1H NMR spectrum.

Predicted 1H NMR Spectrum of 3-Fluoro-2-methoxyaniline Hydrochloride

Based on the principles outlined above and data from analogous compounds, we can predict the 1H NMR spectrum of 3-Fluoro-2-methoxyaniline hydrochloride. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a signal for the methoxy group protons. The ammonium protons may appear as a broad singlet.

Aromatic Protons (δ 7.0-8.0 ppm):

The formation of the anilinium salt will cause a significant downfield shift of all aromatic protons compared to the free aniline.

  • H-6: This proton is ortho to the powerful electron-withdrawing -NH3+ group and meta to the -OCH3 and -F groups. The strong deshielding from the ammonium group will be the dominant effect, placing this signal the furthest downfield. It will appear as a doublet of doublets due to coupling with H-5 and H-4.

  • H-4: This proton is para to the -NH3+ group and ortho to the fluorine atom. It will also be significantly deshielded. The coupling to fluorine (3JH-F) and H-5 will result in a doublet of doublets.

  • H-5: This proton is meta to the -NH3+ and ortho to both the -OCH3 and -F groups. It will be the most shielded of the aromatic protons but still downfield relative to benzene (δ 7.26 ppm). It will appear as a complex multiplet due to coupling with H-4, H-6, and fluorine.

Methoxy Protons (δ ~4.0 ppm):

The protons of the methoxy group are not directly attached to the aromatic ring and will appear as a sharp singlet. Their chemical shift will be slightly downfield due to the overall electron-withdrawing nature of the substituted ring.

Ammonium Protons (-NH3+):

The protons on the nitrogen atom will likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

A Comparative Analysis with Structural Analogs

To substantiate our predicted spectrum, we will compare it with the known 1H NMR spectra of 2-methoxyaniline, 3-fluoroaniline, and aniline hydrochloride. This comparative approach provides a robust framework for understanding the incremental effects of each substituent.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)
2-Methoxyaniline ~6.7-6.8~6.7-6.8~6.7-6.83.8 (s, 3H, OCH3), ~3.7 (br s, 2H, NH2)
3-Fluoroaniline ~6.3-6.4~7.0-7.1~6.3-6.4~3.7 (br s, 2H, NH2)
Aniline Hydrochloride ~7.3-7.5~7.3-7.5~7.3-7.5~7.3 (br s, 3H, NH3+)
Predicted 3-Fluoro-2-methoxyaniline HCl ~7.2-7.4~7.0-7.2~7.5-7.7~4.0 (s, 3H, OCH3), broad NH3+

Data for 2-methoxyaniline and 3-fluoroaniline are for the free bases and are sourced from publicly available spectral databases.[1][2] Aniline hydrochloride data is also from spectral databases.[3] The values for 3-Fluoro-2-methoxyaniline HCl are predictive.

  • The protons of 2-methoxyaniline are shifted upfield relative to benzene due to the net electron-donating character of the methoxy and amino groups.[4]

  • In 3-fluoroaniline, the strong inductive effect of fluorine deshields the ortho and para protons relative to the meta protons.[1]

  • The spectrum of aniline hydrochloride shows a significant downfield shift for all aromatic protons compared to aniline, demonstrating the powerful electron-withdrawing effect of the -NH3+ group.[3]

Our prediction for 3-Fluoro-2-methoxyaniline hydrochloride logically combines these observed trends. The presence of the -NH3+ group accounts for the overall downfield position of the aromatic signals, while the relative positions of the signals are influenced by the interplay of the -F and -OCH3 substituents.

Visualizing Substituent Effects

The following diagram illustrates the key electronic effects of the substituents on the aromatic ring of 3-Fluoro-2-methoxyaniline hydrochloride, which in turn influence the proton chemical shifts.

G substituents Substituents effects Electronic Effects - Inductive (I) - Resonance (R) substituents->effects Influence node1 NH3+ (at C1) substituents->node1 node2 OCH3 (at C2) substituents->node2 node3 F (at C3) substituents->node3 shifts Predicted 1H NMR Shifts effects->shifts Determine effect1 effect1 effects->effect1 effect2 effect2 effects->effect2 effect3 effect3 effects->effect3 shift1 H-6: Most Deshielded shifts->shift1 shift2 H-4: Intermediate shifts->shift2 shift3 H-5: Least Deshielded shifts->shift3 node1->effect1 node2->effect2 node3->effect3

Caption: Electronic effects of substituents on proton chemical shifts.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 3-Fluoro-2-methoxyaniline hydrochloride, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Fluoro-2-methoxyaniline hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD). DMSO-d6 is often a good choice for hydrochloride salts as it can help in observing the NH protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d6 at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

Conclusion

The 1H NMR spectrum of 3-Fluoro-2-methoxyaniline hydrochloride is a rich source of structural information, reflecting the complex interplay of the electronic effects of its substituents. By understanding these fundamental principles and leveraging comparative data from analogous compounds, researchers can confidently predict, interpret, and validate the spectrum of this and other complex aromatic molecules. This analytical rigor is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Aniline hydrochloride. Retrieved from [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and chemical synthesis, precise structural elucidation is paramount. 3-Fluoro-2-methoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceuticals.[1] Its substitution pattern presents a unique spectroscopic challenge that demands a robust analytical approach. This guide provides an in-depth analysis of the 13C NMR spectroscopy of this compound, offering a predictive framework for its characterization and comparing it with alternative analytical methodologies.

Introduction: The Analytical Challenge

3-Fluoro-2-methoxyaniline hydrochloride possesses a unique arrangement of substituents on the aromatic ring: a fluorine atom, a methoxy group, and a protonated amino group. Each of these groups exerts distinct electronic effects that influence the 13C NMR chemical shifts of the aromatic carbons. Furthermore, the presence of fluorine introduces carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons and provides invaluable structural information.[2][3] Understanding these effects is critical for accurate spectral interpretation.

This guide will delve into a detailed, predicted 13C NMR analysis of 3-Fluoro-2-methoxyaniline hydrochloride. We will explore the expected chemical shifts and C-F coupling constants, supported by data from analogous compounds. Additionally, we will compare the spectrum of the hydrochloride salt to its free base form and discuss the utility of other analytical techniques for a comprehensive characterization.

Predicting the 13C NMR Spectrum of 3-Fluoro-2-methoxyaniline Hydrochloride

The structure and numbering convention for 3-Fluoro-2-methoxyaniline hydrochloride are shown below:

Caption: Structure of 3-Fluoro-2-methoxyaniline hydrochloride.

Predicted Chemical Shifts and Rationale

The following table summarizes the predicted 13C NMR chemical shifts for 3-Fluoro-2-methoxyaniline hydrochloride in a common NMR solvent like DMSO-d6.

Carbon AtomPredicted Chemical Shift (ppm)RationalePredicted C-F Coupling
C1~130-135Attached to the electron-withdrawing -NH3+ group, causing a downfield shift.3JCF ~ 3-5 Hz (triplet)
C2~145-150Attached to the electron-donating -OCH3 group, but also ortho to the -NH3+ group, resulting in a complex interplay of effects.2JCF ~ 15-25 Hz (doublet)
C3~150-155Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift.1JCF ~ 240-260 Hz (doublet)
C4~110-115Para to the -NH3+ group and ortho to the fluorine, leading to an upfield shift.2JCF ~ 20-30 Hz (doublet)
C5~125-130Meta to both the -NH3+ and fluoro groups, experiencing less significant shifts.3JCF ~ 5-10 Hz (doublet)
C6~115-120Ortho to the -NH3+ group, leading to an upfield shift.4JCF ~ 2-4 Hz (doublet)
-OCH3~55-60Typical chemical shift for a methoxy group attached to an aromatic ring.No significant coupling

Causality behind Predictions:

  • -NH3+ Group: The protonation of the amino group makes it strongly electron-withdrawing, which generally deshields the attached carbon (C1) and the para-carbon (C4), while shielding the ortho (C2, C6) and meta (C3, C5) carbons.[6]

  • -OCH3 Group: The methoxy group is electron-donating through resonance, which would typically shield the ortho and para carbons. However, its inductive effect is electron-withdrawing.

  • -F Atom: Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C3).[3] It also influences the shifts of other carbons through space and through-bond effects.

  • C-F Coupling: The 19F nucleus (spin 1/2) couples with 13C nuclei, leading to characteristic splitting patterns. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the two nuclei. One-bond couplings (1JCF) are typically very large, while two-bond (2JCF) and three-bond (3JCF) couplings are smaller but still significant.[7][8][9]

Experimental Protocol for 13C NMR Analysis

A robust experimental protocol is essential for obtaining high-quality 13C NMR data.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing dissolve Dissolve 20-50 mg of sample in ~0.7 mL of DMSO-d6 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Use a 400 MHz (or higher) spectrometer transfer->instrument lock Lock on the deuterium signal of DMSO-d6 instrument->lock tune Tune and match the 13C probe lock->tune standard_13c Acquire a standard proton-decoupled 13C spectrum tune->standard_13c dept Acquire a DEPT-135 spectrum standard_13c->dept ft Fourier transform the FID dept->ft Process both spectra phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the solvent peak (DMSO-d6 at 39.52 ppm) baseline->reference integrate Integrate signals (qualitative for 13C) reference->integrate peak_pick Peak pick and assign integrate->peak_pick

Caption: Workflow for 13C NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of 3-Fluoro-2-methoxyaniline hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent due to its ability to dissolve ionic salts and its well-characterized solvent signal.[10]

    • Ensure the sample is fully dissolved by vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for 1H, which provides good sensitivity and resolution for 13C.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the 13C probe to the sample.

  • Data Acquisition:

    • Standard 13C Spectrum: Acquire a standard proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • DEPT-135 Spectrum: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is invaluable for differentiating between CH, CH2, and CH3 carbons. In a DEPT-135 spectrum, CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum using the solvent signal of DMSO-d6 at 39.52 ppm.

    • Peak pick all signals and analyze their chemical shifts, multiplicities (due to C-F coupling), and relative intensities.

Comparison with Alternatives

While 13C NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueStrengthsLimitations
13C NMR Spectroscopy - Provides detailed information about the carbon skeleton.- C-F coupling gives unambiguous evidence of fluorine proximity to carbons.- DEPT experiments differentiate carbon types.- Relatively low sensitivity, requiring more sample and longer acquisition times.- Does not provide molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for determining molecular weight and fragmentation patterns.- High sensitivity for volatile compounds.- Can separate isomers.- The hydrochloride salt is non-volatile and requires derivatization or conversion to the free base for analysis.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Suitable for non-volatile and thermally labile compounds like hydrochloride salts.- Provides molecular weight information.- Can be used for quantification.- Provides limited structural information compared to NMR.- Isomer separation can be challenging.
2D NMR (HSQC, HMBC) - HSQC correlates directly bonded 1H and 13C nuclei.- HMBC shows correlations between 1H and 13C over 2-3 bonds.- Provides definitive assignments of all signals.- Requires longer acquisition times than 1D NMR.

Conclusion

The 13C NMR analysis of 3-Fluoro-2-methoxyaniline hydrochloride is a powerful method for its structural confirmation. By understanding the interplay of substituent effects and the characteristic C-F coupling patterns, a detailed and accurate interpretation of the spectrum is achievable. The use of DEPT-135 further aids in the assignment of carbon signals. While techniques like GC-MS and LC-MS are valuable for confirming molecular weight and purity, 13C NMR, especially when combined with 2D techniques, provides an unparalleled level of structural detail, making it an indispensable tool for researchers in the pharmaceutical and chemical industries.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? Retrieved from [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • MDPI. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon.
  • ResearchGate. (n.d.). Correlations between calculated 13 C-NMR shifts (with and without.... Retrieved from [Link]

  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

  • ResearchGate. (2022). How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • SIELC Technologies. (2018). Aniline hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Analysis of 3-Fluoro-2-methoxyaniline hydrochloride: An FT-IR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a foundational requirement for progress. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-2-methoxyaniline hydrochloride. Moving beyond a simple peak table, we will explore the causal relationships between molecular structure and vibrational spectroscopy, offering a robust framework for spectral interpretation. Furthermore, we will objectively compare the insights derived from FT-IR with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a holistic view of its analytical characterization.

The Structural Landscape of 3-Fluoro-2-methoxyaniline hydrochloride

Before delving into its spectral signature, it is crucial to understand the molecular architecture of 3-Fluoro-2-methoxyaniline hydrochloride. The molecule comprises a benzene ring substituted with three key functional groups: a fluorine atom, a methoxy group (-OCH₃), and an anilinium group (-NH₃⁺). The hydrochloride salt form arises from the protonation of the basic amino group. This structure dictates the specific vibrational modes that will be observed in the FT-IR spectrum.

Deciphering the FT-IR Spectrum: A Guided Interpretation

The FT-IR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For 3-Fluoro-2-methoxyaniline hydrochloride, we can anticipate characteristic absorption bands corresponding to each of its functional moieties.

Key Spectral Regions and Their Significance

A detailed breakdown of the expected FT-IR absorption bands for 3-Fluoro-2-methoxyaniline hydrochloride is presented in the table below. The interpretation is based on established group frequencies for aromatic amines, aryl ethers, organofluorine compounds, and the influence of the anilinium salt form.

Wavenumber Range (cm⁻¹)AssignmentDescription of Vibrational ModeExpected Intensity
~3100-3000Aromatic C-H StretchStretching vibrations of the C-H bonds on the benzene ring.Medium to Weak
~3000-2700N-H⁺ Stretch (Anilinium ion)Symmetric and asymmetric stretching of the N-H bonds in the protonated amine. This broad feature is highly characteristic of amine salts.Strong, Broad
~2950-2850Aliphatic C-H StretchStretching vibrations of the C-H bonds in the methoxy group (-OCH₃).Medium
~1625-1560N-H⁺ Asymmetric BendAsymmetric bending (scissoring) vibration of the anilinium group.Medium
~1600-1450Aromatic C=C In-Ring StretchStretching vibrations of the carbon-carbon double bonds within the benzene ring. Often appears as multiple sharp bands.Medium to Strong
~1550-1500N-H⁺ Symmetric BendSymmetric bending (scissoring) vibration of the anilinium group.Medium
~1335-1250Aromatic C-N StretchStretching vibration of the bond between the aromatic ring and the nitrogen atom.Strong
~1270-1230Aryl-O Asymmetric StretchAsymmetric stretching of the C-O-C bond of the aryl ether.Strong
~1300-1000Aromatic C-F StretchStretching vibration of the carbon-fluorine bond on the aromatic ring. This region can be complex.Strong
~1050-1000Aryl-O Symmetric StretchSymmetric stretching of the C-O-C bond of the aryl ether.Medium
~900-675Aromatic C-H Out-of-Plane BendBending vibrations of the aromatic C-H bonds out of the plane of the ring. The pattern can be indicative of the substitution pattern.Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

To ensure data integrity and reproducibility, the following protocol for acquiring the FT-IR spectrum of 3-Fluoro-2-methoxyaniline hydrochloride using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a common technique for solid samples as it requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid 3-Fluoro-2-methoxyaniline hydrochloride powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum. Perform a baseline correction if necessary.

A Comparative Analysis with Alternative Spectroscopic Techniques

While FT-IR is a powerful tool for identifying functional groups, a comprehensive characterization of 3-Fluoro-2-methoxyaniline hydrochloride necessitates a multi-technique approach. Here, we compare the information gleaned from FT-IR with that from NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei.

  • ¹H NMR: Would reveal the number of distinct protons, their chemical environments, and their proximity to one another through spin-spin coupling. For 3-Fluoro-2-methoxyaniline hydrochloride, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The coupling patterns of the aromatic protons would be particularly useful in confirming the substitution pattern on the benzene ring.

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and anilinium groups.

  • ¹⁹F NMR: Would show a single resonance for the fluorine atom, and its coupling to adjacent protons could further confirm the structure.

  • ¹⁵N NMR: Can provide direct information about the nitrogen atom's chemical environment.[1][2]

Comparison to FT-IR: NMR provides a much more detailed map of the molecule's carbon-hydrogen framework and atomic connectivity, which FT-IR can only infer.[3] FT-IR, however, is often faster and more sensitive to changes in functional groups.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.

  • Molecular Weight Determination: High-resolution mass spectrometry can determine the exact molecular weight, allowing for the confirmation of the molecular formula.

  • Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure. For halogenated anilines, the isotopic pattern of chlorine or bromine can be a clear indicator of their presence.[4][5]

Comparison to FT-IR: MS provides direct information about the molecular weight and formula, which FT-IR cannot. FT-IR, on the other hand, can distinguish between isomers with the same molecular weight that might have very similar mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Chromophore Identification: The aromatic ring in 3-Fluoro-2-methoxyaniline hydrochloride is a chromophore that will absorb UV light. The presence of the amino and methoxy groups will shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.[6] The pH of the solution will also affect the spectrum due to the protonation state of the amino group.[7]

Comparison to FT-IR: UV-Vis spectroscopy is less structurally informative than FT-IR.[8] While it can confirm the presence of an aromatic system, it provides little detail about the specific functional groups and their arrangement. FT-IR offers a much more detailed structural fingerprint.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a substituted aniline like 3-Fluoro-2-methoxyaniline hydrochloride.

G cluster_initial Initial Analysis cluster_ftir_interp FT-IR Interpretation cluster_confirmation Structural Confirmation & Detailed Analysis cluster_data_integration Data Integration & Final Structure start Unknown Sample (3-Fluoro-2-methoxyaniline hydrochloride) ftir FT-IR Spectroscopy start->ftir Acquire Spectrum functional_groups Identify Functional Groups (-NH3+, -OCH3, C-F, Aromatic Ring) ftir->functional_groups Analyze Key Regions nmr NMR Spectroscopy (1H, 13C, 19F) functional_groups->nmr Hypothesize Structure ms Mass Spectrometry functional_groups->ms uvvis UV-Vis Spectroscopy functional_groups->uvvis structure Confirm Connectivity & Isomeric Structure nmr->structure mw_formula Determine Molecular Weight & Formula ms->mw_formula electronic_props Assess Electronic Properties uvvis->electronic_props final_structure Final Structural Elucidation structure->final_structure mw_formula->final_structure electronic_props->final_structure

Caption: Workflow for the spectroscopic characterization of 3-Fluoro-2-methoxyaniline hydrochloride.

Conclusion

FT-IR spectroscopy serves as an invaluable and rapid tool for the initial characterization of 3-Fluoro-2-methoxyaniline hydrochloride, providing clear evidence for the presence of its key functional groups. The broad N-H⁺ stretching band, the aromatic C=C and C-H absorptions, the strong C-O and C-N stretches, and the characteristic C-F vibration collectively form a distinctive spectral fingerprint. However, for unambiguous structural elucidation and a comprehensive understanding of its chemical properties, a synergistic approach incorporating NMR and Mass Spectrometry is essential. This integrated analytical strategy ensures the highest level of scientific rigor in the characterization of this and other complex substituted aromatic compounds in a research and development setting.

References

  • [Benzenamine, 4,4'-methylenebisIR-SPEC)

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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 3-Fluoro-2-methoxyaniline hydrochloride, a substituted aniline derivative, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of its expected mass spectral behavior, offering a predictive framework for its identification and characterization. We will explore the probable fragmentation pathways under common ionization techniques and compare these anticipated data with those of its structural isomers, providing a rationale for their differentiation.

The Analyte: 3-Fluoro-2-methoxyaniline Hydrochloride

3-Fluoro-2-methoxyaniline hydrochloride (C₇H₈FNO·HCl) is a substituted aromatic amine with a molecular weight of 141.14 g/mol for the free base.[1] The presence of a fluorine atom, a methoxy group, and an amino group on the benzene ring dictates its chemical reactivity and, consequently, its fragmentation pattern in mass spectrometry. The hydrochloride salt form is common for improving the stability and solubility of amines. For most mass spectrometry techniques operating in positive ion mode, the analysis will focus on the protonated molecule of the free base, [M+H]⁺.

Predicted Mass Spectral Fragmentation of 3-Fluoro-2-methoxyaniline

Due to the lack of publicly available experimental mass spectra for 3-Fluoro-2-methoxyaniline, we will construct a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally similar compounds, such as 2-methoxyaniline[2] and 3-fluoroaniline.[3]

Electron Ionization (EI) Mass Spectrometry

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 141. The primary fragmentation pathways are likely to be driven by the presence of the methoxy and amino groups.

Key Predicted Fragmentation Pathways (EI):

  • Loss of a Methyl Radical (•CH₃): The methoxy group is prone to alpha-cleavage, leading to the loss of a methyl radical. This would result in a significant fragment ion at m/z 126 . This is a common fragmentation for anisole derivatives.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction involving the methoxy group can lead to the elimination of a neutral formaldehyde molecule, resulting in a fragment at m/z 111 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation, including the loss of carbon monoxide, to produce a fragment at m/z 98 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of anilines involves the expulsion of HCN from the aniline ring, which would yield a fragment at m/z 114 .[4]

  • Loss of a Fluoro Radical (•F): While less common for aromatic fluorides compared to other halogens, the loss of a fluorine radical could lead to a minor peak at m/z 122 .

The interplay of these pathways will define the unique EI mass spectrum of 3-Fluoro-2-methoxyaniline.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In positive-ion ESI-MS, 3-Fluoro-2-methoxyaniline will be readily observed as its protonated molecule, [M+H]⁺, at m/z 142 . Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment would likely involve the following fragmentations:

Key Predicted Fragmentation Pathways (ESI-MS/MS):

  • Loss of Ammonia (NH₃): The protonated amino group can be lost as a neutral ammonia molecule, resulting in a prominent fragment ion at m/z 125 .

  • Loss of Methanol (CH₃OH): The protonated molecule could undergo the neutral loss of methanol, particularly with the ortho-methoxy group, leading to a fragment at m/z 110 .

  • Loss of a Methyl Radical (•CH₃): Similar to EI, the loss of a methyl radical from the protonated molecule can occur, yielding a fragment at m/z 127 .

Comparative Analysis with Structural Isomers

The differentiation of 3-Fluoro-2-methoxyaniline from its isomers is critical for unambiguous identification. The primary isomers of interest are:

  • 4-Fluoro-2-methoxyaniline: The para-position of the fluorine atom relative to the amino group will influence the stability of certain fragment ions.

  • 3-Fluoro-4-methoxyaniline: The methoxy and fluoro groups are in a para and meta relationship to the amino group, respectively.[2][5]

  • 2-Fluoro-6-methoxyaniline: Both substituents are ortho to the amino group, which may lead to steric effects influencing fragmentation.

Table 1: Predicted Key Mass Spectral Data for Fluoro-methoxyaniline Isomers

CompoundMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted EI Fragments (m/z)Key Predicted ESI-MS/MS Fragments (m/z)
3-Fluoro-2-methoxyaniline141.14142126, 111, 98, 114125, 110, 127
4-Fluoro-2-methoxyaniline141.14142Likely similar to the 3-fluoro isomer, but with different relative abundancesLikely similar to the 3-fluoro isomer, but with different relative abundances
3-Fluoro-4-methoxyaniline141.14[2]142Likely similar to the 3-fluoro isomer, but with different relative abundancesLikely similar to the 3-fluoro isomer, but with different relative abundances
2-Fluoro-6-methoxyaniline141.14142Potential for enhanced ortho-effects influencing fragmentationPotential for enhanced ortho-effects influencing fragmentation

Experimental Protocols

To obtain the mass spectral data for 3-Fluoro-2-methoxyaniline hydrochloride and its isomers, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like fluoro-methoxyanilines.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample 3-Fluoro-2-methoxyaniline HCl Neutralization Neutralize with mild base (e.g., NaHCO₃ aq.) Sample->Neutralization Dissolution Dissolve in Methanol/DCM Extraction Extract with organic solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate under N₂ Drying->Concentration Injection Inject into GC-MS Concentration->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole or TOF) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Comparison Compare with Isomers and Library Data Fragmentation->Comparison

Caption: Workflow for GC-MS analysis of 3-Fluoro-2-methoxyaniline.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve a small amount of 3-Fluoro-2-methoxyaniline hydrochloride in a suitable solvent like methanol or dichloromethane.

    • For the hydrochloride salt, neutralization with a mild aqueous base (e.g., sodium bicarbonate) followed by extraction into an organic solvent (e.g., ethyl acetate) is recommended to analyze the free base.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC Conditions:

    • Column: A standard non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is ideal for the analysis of polar and thermally labile compounds and offers high sensitivity and selectivity.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample 3-Fluoro-2-methoxyaniline HCl Dissolution Dissolve in Mobile Phase A/B Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation LC Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Precursor Ion Selection (m/z 142) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Fragment Ion Detection CID->MS2 Transitions Monitor MRM Transitions MS2->Transitions Quantification Quantify and Confirm Transitions->Quantification

Sources

analytical methods for determining the purity of 3-Fluoro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the comparative analysis of 3-Fluoro-2-methoxyaniline hydrochloride purity, designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of analytical methodologies, supported by experimental data and protocols, to ensure the selection of the most appropriate technique for quality control and research applications.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-Fluoro-2-methoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the manufacturing process, such as unreacted starting materials, by-products from side reactions (e.g., regioisomers), or degradation products formed during storage.

This guide provides a comparative overview of the primary analytical techniques for assessing the purity of 3-Fluoro-2-methoxyaniline hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. We will delve into the principles of each method, present validated experimental protocols, and offer data-driven comparisons to guide the analyst in selecting the optimal method for their specific needs.

Methodology Comparison: HPLC vs. GC vs. Titrimony

The choice of analytical method depends on several factors, including the type of impurities to be detected, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful and commonly used technique for purity determination of non-volatile and thermally labile compounds like 3-Fluoro-2-methoxyaniline hydrochloride. It excels at separating the main component from related substances and degradation products.

  • Gas Chromatography (GC): While the hydrochloride salt itself is non-volatile, the free base (3-Fluoro-2-methoxyaniline) can be analyzed by GC after a sample workup. This method is particularly effective for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials.

  • Titrimetry: This classical chemical method provides an absolute measure of the total base content (as the hydrochloride salt). It is a cost-effective and straightforward method for determining overall purity but lacks the specificity to identify and quantify individual impurities.

Comparative Summary of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titrimetry
Principle Differential partitioning between a mobile and stationary phase.Partitioning between a carrier gas and a stationary phase.Neutralization reaction.
Specificity High; separates and quantifies individual impurities.High; separates volatile impurities.Low; provides total base content, not individual impurities.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate (mg level).
Common Use Assay and related substances (non-volatile impurities).Residual solvents and volatile impurities.Overall purity assay (potentiometric or indicator).
Sample Prep Simple dissolution in a suitable solvent.Requires conversion to the free base and dissolution.Dissolution, often in a non-aqueous solvent.
Limitations May not detect highly volatile impurities.Not suitable for non-volatile or thermally unstable compounds.Non-specific; cannot identify the nature of impurities.

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC) for Related Substances and Assay

HPLC is the cornerstone for purity analysis of 3-Fluoro-2-methoxyaniline hydrochloride, offering the resolution needed to separate closely related structural isomers and degradation products.

Rationale for Method Design: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining and separating aromatic compounds. The mobile phase, a gradient of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution. The acidic pH of the buffer suppresses the ionization of the aniline, leading to better retention and symmetrical peaks. UV detection at 280 nm is chosen as it is near the absorbance maximum for many substituted anilines, providing good sensitivity for both the main peak and potential impurities.

Workflow for HPLC Purity Determination

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration (e.g., 0.5 mg/mL) s3->s4 h1 System Equilibration s4->h1 h2 System Suitability Test (SST) (Inject Standard 5x) h1->h2 h3 Inject Blank (Diluent) h2->h3 h4 Inject Standard Solution h3->h4 h5 Inject Sample Solution h4->h5 d1 Integrate Chromatograms h5->d1 d2 Identify Peaks by Retention Time d1->d2 d3 Calculate Purity by Area % ((Peak Area / Total Area) * 100) d2->d3 d4 Generate Report d3->d4

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 3-Fluoro-2-methoxyaniline hydrochloride at a concentration of 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

System Suitability: Before sample analysis, the system's performance must be verified. A system suitability solution (containing the main compound and a known impurity) should be injected. The resolution between the two peaks should be greater than 2.0, and the tailing factor for the main peak should be less than 1.5.

Gas Chromatography (GC) for Volatile Impurities

GC is ideal for detecting impurities that are not amenable to HPLC analysis, such as residual solvents from the synthesis process. The hydrochloride salt must first be neutralized to its free base form to ensure volatility.

Rationale for Method Design: A polar capillary column (e.g., DB-WAX or equivalent) is chosen for its ability to resolve common polar solvents. A flame ionization detector (FID) is used due to its high sensitivity for organic compounds. The temperature gradient allows for the separation of solvents with a wide range of boiling points.

Detailed GC Protocol:

  • Instrumentation: Gas chromatograph with FID.

  • Column: DB-WAX, 30 m x 0.32 mm, 0.5 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation:

    • Accurately weigh about 100 mg of 3-Fluoro-2-methoxyaniline hydrochloride into a vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Add 0.1 mL of a base (e.g., N,N-Diisopropylethylamine) to neutralize the hydrochloride and form the free base.

    • Vortex to mix.

Potentiometric Titration for Assay

Titration offers a reliable, albeit non-specific, method for determining the overall purity of the hydrochloride salt. It measures the total amount of the basic aniline species.

Rationale for Method Design: A non-aqueous titration is required because the aniline is a weak base. Acetic acid is used as the solvent to enhance the basicity of the aniline. Perchloric acid is a strong acid in this medium, providing a sharp endpoint. The endpoint is determined potentiometrically using a combination pH electrode, which is more accurate and reproducible than a colorimetric indicator.

Titration Experimental Setup

cluster_setup Titration Setup cluster_process Process burette Autoburette with 0.1 N Perchloric Acid beaker Beaker with: - Sample - Glacial Acetic Acid burette->beaker start Start Titration electrode pH Electrode electrode->beaker stirrer Magnetic Stirrer add Add Titrant Incrementally start->add measure Record Volume and mV add->measure plot Plot d(mV)/d(V) vs. Volume measure->plot endpoint Determine Endpoint (Maximum of First Derivative) plot->endpoint calc Calculate Assay % endpoint->calc

Assay (%) = ( (V_sample - V_blank) * N * MW ) / ( W_sample * 10 )

comparing reactivity of 3-Fluoro-2-methoxyaniline hydrochloride vs its free base

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Fluoro-2-methoxyaniline: Free Base vs. Hydrochloride Salt

For professionals in pharmaceutical research and synthetic chemistry, the choice between using a free base amine and its corresponding salt is a critical decision that dictates reaction pathways, efficiency, and scalability. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-2-methoxyaniline and its hydrochloride salt, two key intermediates in the synthesis of complex molecules.[1][2] By understanding their fundamental chemical differences, researchers can harness their distinct properties for precise synthetic control.

The Fundamental Divide: Structure and Electronic Profile

The reactivity of an aniline is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. The transition from the free base to the hydrochloride salt completely alters this electronic landscape.

  • 3-Fluoro-2-methoxyaniline (Free Base): In its free base form, the nitrogen atom of the amino group (-NH₂) possesses a lone pair of electrons. This lone pair makes the molecule a Brønsted-Lowry base (a proton acceptor) and, more importantly for synthesis, a potent nucleophile capable of attacking electron-deficient centers.[3][4] The aromatic ring's reactivity is influenced by three substituents: the strongly activating amino group, the activating methoxy group (-OCH₃), and the deactivating fluoro group (-F).[1]

  • 3-Fluoro-2-methoxyaniline Hydrochloride (Anilinium Salt): When treated with hydrochloric acid, the basic amino group is protonated to form the 3-fluoro-2-methoxyanilinium ion (-NH₃⁺), with chloride as the counter-ion.[5][6] In this state, the nitrogen's lone pair is engaged in a covalent bond with a proton and is therefore unavailable for donation.[3][7] This seemingly simple acid-base reaction has profound consequences: the nitrogen atom is no longer nucleophilic, and the -NH₃⁺ group becomes a powerful electron-withdrawing group, strongly deactivating the aromatic ring to electrophilic attack.[8]

The relationship between these two forms is a simple acid-base equilibrium.

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Comparative Properties and Reactivity Profile

The structural and electronic differences translate directly into distinct physical and chemical properties that every chemist must consider.

Property3-Fluoro-2-methoxyaniline (Free Base)3-Fluoro-2-methoxyaniline HydrochlorideCausality
Form Typically a liquid or low-melting solid.Crystalline solid.[6][9]Ionic compounds form stable crystal lattices, resulting in higher melting points.
Solubility Soluble in most organic solvents (e.g., DCM, Ether, Ethyl Acetate); slightly soluble in water.[10][11]Soluble in polar protic solvents (e.g., water, ethanol); poorly soluble in nonpolar organic solvents.[9][12]The ionic nature of the salt favors interactions with polar solvent molecules.
Nucleophilicity High. The available nitrogen lone pair makes it an excellent nucleophile.[1][3]None. The protonated nitrogen has no available lone pair for donation.[3][7]Protonation of the amine sequesters the lone pair, eliminating its nucleophilic character.[7]
Reactivity in N-Acylation Reactive. Readily undergoes acylation with acyl chlorides or anhydrides.Unreactive. Requires prior deprotonation with a base to react.The reaction requires a nucleophilic attack from the nitrogen, which is only possible in the free base form.
Reactivity in Diazotization Indirectly Reactive. Is protonated by the acidic reaction medium before reacting.Directly Reactive. The salt is the effective starting material in the acidic medium.[13]Diazotization requires a strong acid, which converts the free base to the salt in situ.
Aromatic Ring Reactivity Activated. The -NH₂ group is a strong activator for electrophilic aromatic substitution.Deactivated. The -NH₃⁺ group is a strong deactivator for electrophilic aromatic substitution.The -NH₂ group donates electron density to the ring via resonance, while the -NH₃⁺ group withdraws electron density via induction.

Experimental Validation: A Case Study in N-Acetylation

To empirically demonstrate the stark difference in reactivity, we present a comparative protocol for the N-acetylation of both forms—a cornerstone transformation in organic synthesis.[14][15]

Caption: Experimental workflow for comparative N-acetylation reactions.

Experimental Protocols

Protocol 1: N-Acetylation of 3-Fluoro-2-methoxyaniline (Free Base)

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoro-2-methoxyaniline (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 mmol) dropwise while stirring. A precipitate (triethylamine hydrochloride) may form if a base like triethylamine (1.1 mmol) is used to scavenge the generated HCl.[16]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up & Isolation: Quench the reaction with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by recrystallization or column chromatography.

Protocol 2: Attempted N-Acetylation of 3-Fluoro-2-methoxyaniline Hydrochloride (No Base)

  • Reaction Setup: In a round-bottom flask, suspend 3-fluoro-2-methoxyaniline hydrochloride (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Cool the suspension to 0°C. Add acetyl chloride (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Work-up & Isolation: Work up the reaction as described in Protocol 1.

Protocol 3: N-Acetylation of 3-Fluoro-2-methoxyaniline Hydrochloride (with Base)

  • Reaction Setup: Suspend 3-fluoro-2-methoxyaniline hydrochloride (1.0 mmol) in acetonitrile (10 mL).

  • Base Addition: Add triethylamine (2.2 mmol) to the suspension and stir for 15 minutes. The first equivalent neutralizes the hydrochloride salt to generate the free base in situ, and the second is poised to neutralize the HCl generated during acetylation.

  • Reagent Addition: Cool the mixture to 0°C and add acetyl chloride (1.1 mmol) dropwise.

  • Reaction & Work-up: Follow the procedure from Protocol 1.

Predicted Experimental Outcomes
ProtocolReactant FormBase AddedExpected OutcomePredicted Yield
1 Free BaseOptional (1.1 eq)Complete conversion to N-acetyl product.>95%
2 HydrochlorideNoneNo reaction. Starting material recovered.0%
3 HydrochlorideYes (2.2 eq)Complete conversion to N-acetyl product.>95%

The results unequivocally demonstrate that the nucleophilic character of the free base is essential for N-acetylation. The hydrochloride salt is completely unreactive unless a stoichiometric amount of base is added to first liberate the nucleophilic free amine.

A Contrasting Scenario: The Diazotization Reaction

While most reactions require the nucleophilic free base, diazotization presents a fascinating exception where the hydrochloride salt is the ideal starting material.[13] Diazotization is the conversion of a primary aromatic amine to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.[17][18]

The reaction mechanism involves the nucleophilic attack of the aniline on a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[19][20]

Diazotization NaNO2 NaNO₂ + 2 HCl NO_ion Nitrosonium Ion (NO⁺) + 2 Cl⁻ + H₂O + Na⁺ NaNO2->NO_ion Nitrosamine N-Nitrosamine intermediate Aniline_HCl Aniline HCl (Bulk, Non-nucleophilic) Aniline_Free Aniline Free Base (Equilibrium, Nucleophilic) Aniline_HCl->Aniline_Free Equilibrium Aniline_Free->Nitrosamine Nucleophilic Attack Diazonium Aryl Diazonium Salt Nitrosamine->Diazonium Proton Transfers & Dehydration

Caption: Simplified mechanism of aniline diazotization.

Here, the use of the hydrochloride salt is advantageous. The reaction requires a strongly acidic medium to generate the electrophilic nitrosonium ion. In these conditions, any free base would be immediately protonated. By starting with the salt, we ensure the correct stoichiometry. While the concentration of the nucleophilic free base is minuscule at any given moment, its reaction with the nitrosonium ion continuously pulls the acid-base equilibrium to the right (Le Châtelier's principle), driving the reaction to completion.[13]

Senior Scientist's Recommendations

The choice between 3-fluoro-2-methoxyaniline and its hydrochloride salt is not a matter of preference but a strategic decision based on the intended chemical transformation.

  • For Nucleophilic Reactions (Acylation, Alkylation, Schiff Base Formation):

    • Preferred: Use the free base directly for optimal reactivity and straightforward reaction kinetics.

    • Alternative: If only the hydrochloride salt is available, it must be neutralized in situ before or during the reaction. Crucially, use at least two equivalents of base : one to deprotonate the anilinium ion and a second to neutralize the acidic byproduct of the primary reaction.

  • For Electrophilic Aromatic Substitution:

    • To leverage the activating properties of the amino group, ensure the reaction medium is not strongly acidic. Protecting the amine as an amide (e.g., via N-acetylation) is a common strategy to moderate its reactivity and prevent side reactions.

    • Avoid using the hydrochloride salt, as the -NH₃⁺ group is strongly deactivating.

  • For Diazotization and Subsequent Reactions (e.g., Sandmeyer):

    • Use the hydrochloride salt as the starting material. This is the most direct and efficient approach, as the reaction conditions require a strong acid.

  • Solvent and Handling Considerations:

    • The hydrochloride salt offers advantages in handling (stable, crystalline solid) and solubility in polar, protic solvents.[9]

    • The free base is preferred for reactions in common nonpolar organic solvents.[10]

By understanding these principles, researchers can design more robust, efficient, and predictable synthetic routes, maximizing the potential of these valuable chemical building blocks.

References

  • 3-Fluoro-2-methoxyaniline | 437-83-2. ChemicalBook.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Why are NH3 and CH3NH2 no longer nucleophiles when they are protonated? Pearson+.
  • 3-Fluoro-2-methoxyaniline 97% 437-83-2. Sigma-Aldrich.
  • Diazotisation and coupling reaction. Slideshare.
  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate.
  • Diazotization Reaction Mechanism. BYJU'S.
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
  • Would a protonated amine group be as effective of a nucleophile as a deprotonated Amine? Quora.
  • A Comparative Analysis of Aniline's Reactivity with Strong Acids. Benchchem.
  • Aniline and Aniline Hydrochloride. NCBI.
  • diazonium ion formation mechanism. YouTube.
  • Aniline Hydrochloride Acid or Base. Oreate AI Blog.
  • p - Chloroaniline and anilinium hydrochloride can be distinguished by... Filo.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.
  • 7.8: The Nucleophile. Chemistry LibreTexts.
  • The Solubility of Aniline. ChemicalBook.
  • Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Master Organic Chemistry.
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data.
  • 3-Fluoro-4-metoxianilina. Chem-Impex.
  • p-chloro aniline and anilinium hydrochloride can be distinguished by. Allen.
  • Aniline | C6H5NH2. PubChem.
  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate.
  • 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila.

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A Comparative Spectroscopic Guide: 3-Fluoro-2-methoxyaniline vs. Its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison between 3-Fluoro-2-methoxyaniline in its free base form and as a hydrochloride (HCl) salt. For researchers in medicinal chemistry and materials science, understanding the distinct spectral signatures of an active pharmaceutical ingredient (API) and its corresponding salt form is fundamental. Salt formation is a common strategy to improve the solubility and bioavailability of drug candidates. Consequently, the ability to confirm salt formation and characterize the resulting compound is a critical step in the development pipeline. This document will explore the theoretical underpinnings and present the expected experimental data for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for analysis.

The Chemical Rationale: Why Protonation Changes Everything

The core difference between 3-Fluoro-2-methoxyaniline and its HCl salt lies in the protonation of the primary amine group (-NH₂). The lone pair of electrons on the nitrogen atom of the aniline readily accepts a proton from hydrochloric acid, forming the anilinium cation (-NH₃⁺). This seemingly simple acid-base reaction induces significant changes in the molecule's electronic structure and vibrational properties, which are directly observable through various spectroscopic techniques.

The conversion from a neutral, electron-donating -NH₂ group to a positively charged, electron-withdrawing -NH₃⁺ group alters the electron density distribution across the aromatic ring and modifies the nature of the N-H bonds. These changes provide the basis for the distinct spectroscopic fingerprints discussed below.

G cluster_0 Chemical Transformation Free_Base 3-Fluoro-2-methoxyaniline (-NH₂ group) HCl + HCl Free_Base->HCl Salt 3-Fluoro-2-methoxyanilinium Chloride (-NH₃⁺ group) HCl->Salt

Caption: Protonation of the amine group.

Infrared (IR) Spectroscopy: A Tale of Vibrational Shifts

IR spectroscopy is exceptionally sensitive to changes in bond vibrations. The transition from a primary amine to an ammonium salt results in one of the most dramatic and easily identifiable transformations in an IR spectrum.

Expertise & Causality: The primary amine in the free base is characterized by a pair of N-H stretching bands (one symmetric, one asymmetric) typically found in the 3300-3500 cm⁻¹ region. Upon protonation, these distinct peaks disappear and are replaced by a very broad and strong absorption band spanning a wide range, often from 2500 cm⁻¹ to 3200 cm⁻¹. This broad feature, known as the "ammonium stretch," is a hallmark of amine salts and arises from the stretching vibrations of the N-H bonds in the -NH₃⁺ group.[1][2] The broadness is a result of extensive hydrogen bonding in the solid state.

Furthermore, the bending vibrations are also altered. The scissoring deformation of the -NH₂ group (around 1600-1650 cm⁻¹) is replaced by the asymmetric and symmetric bending modes of the -NH₃⁺ group, which typically appear in the 1500-1620 cm⁻¹ range.[3][4]

Data Summary: IR Spectral Comparison

Vibrational Mode 3-Fluoro-2-methoxyaniline (Free Base) 3-Fluoro-2-methoxyaniline HCl (Salt) Reason for Change
N-H Stretch Two sharp-to-medium peaks (~3350-3450 cm⁻¹)A very broad, strong, and complex envelope (~2500-3200 cm⁻¹)Disappearance of -NH₂ group and formation of -NH₃⁺ group with strong hydrogen bonding.
N-H Bend One peak (~1620 cm⁻¹)Multiple peaks (~1500-1600 cm⁻¹)Replacement of -NH₂ scissoring with -NH₃⁺ bending modes.[4]
C-N Stretch ~1250-1340 cm⁻¹Shifted position and intensityAltered bond character due to protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The introduction of a positive charge on the nitrogen atom acts as a powerful inductive electron-withdrawing group, deshielding nearby nuclei.

Expertise & Causality:

  • ¹H NMR: The most significant change is the downfield shift (to higher ppm) of the aromatic protons. The electron-withdrawing -NH₃⁺ group reduces the electron density of the benzene ring, causing the attached protons to experience a stronger effective magnetic field. The protons ortho and para to the ammonium group are most affected. The labile amine protons (-NH₂) will be replaced by ammonium protons (-NH₃⁺), which often appear as a broad singlet and will readily exchange with deuterium in solvents like D₂O, causing the signal to disappear.[5] The chemical shifts of the methoxy protons will also experience a slight downfield shift.

  • ¹³C NMR: Similar to the proton spectrum, the carbon signals in the aromatic ring will shift downfield. The carbon atom directly bonded to the nitrogen (C1) will experience the most substantial deshielding.

  • ¹⁴N NMR: The resonance of an ammonium ion consistently appears at a lower field (downfield) compared to the corresponding free amine.[6]

Data Summary: Predicted NMR Chemical Shift (δ) Comparison (in ppm)

Nucleus 3-Fluoro-2-methoxyaniline (Free Base) 3-Fluoro-2-methoxyaniline HCl (Salt) Reason for Change
¹H (Aromatic) ~6.5 - 7.2 ppm~7.0 - 7.8 ppm (Downfield Shift)Inductive electron withdrawal by the -NH₃⁺ group deshields the ring.
¹H (-NH₂/-NH₃⁺) Broad singlet, ~3.5-4.5 ppmBroader singlet, >7.0 ppm (exchanges with D₂O)Protonation and increased acidity.
¹H (-OCH₃) ~3.8 ppm~3.9-4.0 ppm (Slight Downfield Shift)Minor inductive effect.
¹³C (C-N) ~140-145 ppm~130-135 ppm (Significant Downfield Shift)Direct attachment to the electron-withdrawing -NH₃⁺ group.
¹³C (Aromatic) ~110-155 ppmDownfield shift across the ringGeneral decrease in electron density of the aromatic system.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For anilines, the key transition involves the non-bonding electrons (n) on the nitrogen atom and the π-electron system of the aromatic ring.

Expertise & Causality: In the free base, the lone pair on the nitrogen can participate in resonance with the benzene ring, extending the conjugated π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (a n→π* transition).

Upon protonation, the nitrogen's lone pair is engaged in a bond with a proton and is no longer available for resonance.[7] This effectively isolates the aromatic π-system from the nitrogen substituent. The loss of this conjugation increases the HOMO-LUMO energy gap, causing the absorption maximum (λ_max) to shift to a shorter wavelength.[8] This phenomenon is known as a hypsochromic shift , or blue shift.[7]

Data Summary: UV-Vis Absorption Comparison

Parameter 3-Fluoro-2-methoxyaniline (Free Base) 3-Fluoro-2-methoxyaniline HCl (Salt) Reason for Change
λ_max 1 (π→π)~240 nm~205 nm (Blue Shift)The spectrum resembles the parent benzene ring more closely.
λ_max 2 (n→π)~290 nmDisappears or is significantly blue-shiftedThe non-bonding electron pair on nitrogen is no longer available for this transition.[7]

Experimental Protocols

Protocol 1: Preparation of 3-Fluoro-2-methoxyaniline HCl

Trustworthiness: This is a standard, reliable method for the synthesis of amine hydrochloride salts. The success of the protocol is self-validated by the formation of a precipitate and can be confirmed by the spectroscopic methods outlined in this guide.

  • Dissolution: Dissolve 1.0 g of 3-Fluoro-2-methoxyaniline in 20 mL of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring the solution at room temperature, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper). Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution as a solid. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the solid product under vacuum to obtain the pure 3-Fluoro-2-methoxyaniline HCl salt.

Caption: Workflow for HCl salt formation and analysis.

Protocol 2: Spectroscopic Analysis
  • IR Spectroscopy: Acquire the spectrum using a KBr pellet. Mix ~1-2 mg of the sample with ~100 mg of dry KBr, grind to a fine powder, and press into a transparent disk. Alternatively, for the liquid free base, a thin film between NaCl plates can be used.

  • NMR Spectroscopy: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base). DMSO-d₆ is often a good choice for amine salts. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ to 10⁻⁴ M) of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). Record the absorbance from 200 to 400 nm using a quartz cuvette.

Conclusion

The conversion of 3-Fluoro-2-methoxyaniline to its hydrochloride salt induces clear and predictable changes across IR, NMR, and UV-Vis spectra. The appearance of a broad ammonium stretch in the IR, the downfield shift of aromatic signals in the NMR, and the hypsochromic shift in the UV-Vis spectrum all serve as definitive evidence of successful protonation. By understanding these fundamental spectroscopic differences, researchers can confidently characterize their compounds, ensuring the integrity and validity of their subsequent work in drug development and chemical synthesis.

References

  • Filo. (2024). Protonation of aniline causes a dramatic shift of its UV spectrum to lower wavelengths.
  • Cabana, A., & Sandorfy, C. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Gao, J., & Wang, H. (n.d.). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. ACS Publications.
  • Marion, L., & Edwards, O. E. (2009). The infrared spectra of secondary amines and their salts. ResearchGate.
  • Rother, A., et al. (n.d.). The crystal structure of the ammonium salt of 2-aminomalonic acid. National Institutes of Health (PMC).
  • Witanowski, M., & Stefaniak, L. (n.d.). 14N nuclear magnetic resonance: amines and ammonium ions. Canadian Science Publishing.
  • Reddit user discussion. (2019). Why do protonation states affect the absorbance?. Reddit.

Sources

A Comparative Guide to 3-Fluoro-2-methoxyaniline and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the vast arsenal of synthetic intermediates, fluoroanilines stand out for their utility in introducing the synthetically versatile aniline moiety and the bioisosteric benefits of fluorine. This guide provides an in-depth comparison of 3-Fluoro-2-methoxyaniline with other fluoroaniline isomers, offering insights into how its unique substitution pattern governs its reactivity and utility in key synthetic transformations.

The Strategic Importance of Fluorine and Methoxy Substitution in Anilines

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The methoxy group, a strong electron-donating group through resonance and moderately electron-withdrawing through induction, also plays a crucial role in modulating the electronic environment of the aniline ring. The interplay of these substituents dictates the nucleophilicity of the amino group and the regioselectivity of electrophilic aromatic substitution reactions.

3-Fluoro-2-methoxyaniline presents a unique case where a meta-directing, electron-withdrawing fluorine atom is positioned adjacent to an ortho-, para-directing, electron-donating methoxy group. This intricate electronic balance, coupled with potential steric effects from the ortho-methoxy group, distinguishes it from other fluoroaniline isomers and offers specific advantages in certain synthetic contexts.

Understanding the Reactivity Landscape: Electronic and Steric Effects

The reactivity of an aniline derivative is primarily governed by the electron density on the nitrogen atom and the steric hindrance around it. Electron-donating groups (EDGs) generally increase the basicity and nucleophilicity of the aniline, while electron-withdrawing groups (EWGs) have the opposite effect.[2]

In 3-Fluoro-2-methoxyaniline , the methoxy group at the ortho position donates electron density into the ring via resonance, which would be expected to increase the basicity of the amino group. However, the adjacent fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect. Furthermore, the presence of a substituent at the ortho position can lead to steric hindrance, a phenomenon known as the "ortho effect," which can inhibit protonation and reduce basicity.[3][4]

To quantify these effects, we can consider the acidity constant (pKa) of the conjugate acid of the aniline. A higher pKa value indicates a stronger base. While a comprehensive experimental dataset directly comparing all isomers is scarce, we can infer the relative basicities from the known effects of the substituents.

Table 1: Predicted Basicity Ranking of Selected Fluoroaniline Isomers

CompoundKey Electronic/Steric FactorsPredicted Relative Basicity
AnilineReferenceHigher
4-Fluoroaniline-I effect of F at paraSlightly Lower than Aniline
3-FluoroanilineStrong -I effect of F at metaLower than 4-Fluoroaniline
2-FluoroanilineStrong -I effect of F at ortho, potential for H-bondingLowest among simple fluoroanilines
4-Methoxyaniline+M effect of OMe at paraHigher than Aniline
3-Fluoro-2-methoxyaniline Competing -I of F and +M of OMe, Ortho effect of OMeLower than 4-Methoxyaniline, likely lower than aniline
2-Fluoro-4-methoxyaniline-I of F and +M of OMeLikely higher than 3-Fluoro-2-methoxyaniline

Note: This ranking is predictive and based on established principles of organic chemistry. Experimental pKa values can vary depending on the solvent and temperature.

Comparative Performance in a Key Synthetic Transformation: The Doebner-von Miller Quinoline Synthesis

The Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. The yield and regioselectivity of this reaction are highly sensitive to the electronic and steric nature of the substituents on the aniline ring.

For meta-substituted anilines, the regioselectivity of the cyclization step can be unpredictable, often leading to a mixture of 5- and 7-substituted quinolines.[6] In the case of 3-Fluoro-2-methoxyaniline , the directing effects of the fluoro and methoxy groups would compete, influencing the position of the initial Michael addition and the subsequent electrophilic cyclization.

To illustrate the expected differences in performance, let's consider a hypothetical Doebner-von Miller reaction with crotonaldehyde.

Experimental Protocol: Generalized Doebner-von Miller Quinoline Synthesis

Materials:

  • Substituted Aniline (e.g., 3-Fluoro-2-methoxyaniline, 4-Fluoroaniline, etc.)

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated)

  • Toluene

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - use with extreme caution and appropriate safety measures)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in toluene.

  • Slowly add concentrated hydrochloric acid (catalytic amount).

  • Add the oxidizing agent.

  • Heat the mixture to a gentle reflux.

  • Slowly add crotonaldehyde (1.2 eq) to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Table 2: Predicted Outcome of the Doebner-von Miller Reaction with Various Fluoroaniline Isomers

Aniline IsomerExpected ReactivityPredicted Major Product(s) & RegiochemistryPotential Challenges
4-FluoroanilineModerate6-Fluoro-2-methylquinolineModerate yields due to the -I effect of fluorine.
3-FluoroanilineLowMixture of 5-Fluoro-2-methylquinoline and 7-Fluoro-2-methylquinolineLow reactivity and potential for a mixture of regioisomers.
2-FluoroanilineVery Low8-Fluoro-2-methylquinolineSteric hindrance and strong -I effect of ortho-fluorine may significantly reduce the yield.
3-Fluoro-2-methoxyaniline ModerateLikely a mixture of 5-Fluoro-6-methoxy-2-methylquinoline and 7-Fluoro-8-methoxy-2-methylquinolineCompeting directing effects of the substituents leading to a mixture of regioisomers. Steric hindrance from the ortho-methoxy group could also lower the yield.
4-Fluoro-2-methoxyanilineHigh6-Fluoro-8-methoxy-2-methylquinolineThe activating methoxy group should promote the reaction, and the regiochemistry is more predictable.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow of the Doebner-von Miller reaction and the influence of substituents."

Case Study: Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents in 3-Fluoro-2-methoxyaniline are critical in electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The methoxy group is a powerful ortho-, para-director, while the fluorine atom is a weak ortho-, para-director but deactivating overall. The amino group is also a strong ortho-, para-director.

In an electrophilic substitution on 3-Fluoro-2-methoxyaniline, the incoming electrophile would be directed to the positions ortho and para to the strongly activating amino and methoxy groups. The primary positions for substitution would be C4 and C6. The fluorine at C3 will have a deactivating inductive effect on these positions.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Predicted regioselectivity of electrophilic substitution on 3-Fluoro-2-methoxyaniline."

Conclusion: The Synthetic Niche of 3-Fluoro-2-methoxyaniline

3-Fluoro-2-methoxyaniline occupies a unique position among fluoroaniline isomers. While its basicity and general reactivity in nucleophilic reactions may be attenuated compared to non-fluorinated or para-methoxy-substituted anilines, its distinct electronic and steric profile can be strategically exploited.

  • Forcing Specific Regioselectivity: The combination of substituents can be used to block certain positions and direct reactions to a desired site, which might be difficult to achieve with other isomers.

  • Fine-tuning Electronic Properties: The balance between the electron-donating methoxy group and the electron-withdrawing fluorine atom allows for precise modulation of the electronic properties of resulting molecules.

  • Access to Novel Scaffolds: In reactions like the Doebner-von Miller synthesis, while potentially leading to mixtures, it also provides access to quinoline substitution patterns that are not achievable with simpler anilines.

Ultimately, the choice between 3-Fluoro-2-methoxyaniline and its isomers will depend on the specific synthetic goal. For applications requiring high nucleophilicity, other isomers may be preferable. However, for syntheses that demand nuanced electronic control and access to unique substitution patterns, 3-Fluoro-2-methoxyaniline is an invaluable and strategic building block.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer Science & Business Media.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ortho effect. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Comparative Guide to HPLC Methodologies for the Analysis of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Fluoro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The methodologies presented are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering practical insights into method selection and performance.

Introduction

Accurate and precise quantification of 3-Fluoro-2-methoxyaniline hydrochloride is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). As a fluorinated aromatic amine, its physicochemical properties necessitate carefully developed analytical methods to achieve optimal separation and detection.[4] This guide compares a conventional reversed-phase (RP-HPLC) approach with an alternative method utilizing a stationary phase with different selectivity, providing a comprehensive dataset to inform method selection based on specific analytical requirements such as speed, resolution, and robustness.

The Importance of Method Validation

Analytical method validation is a regulatory requirement that provides documented evidence that a method is fit for its intended purpose.[5] All experimental data presented herein is generated following the principles outlined in ICH Q2(R1) guidelines, which cover key validation parameters including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[2][3][5]

Experimental Design & Workflow

The overall workflow for this comparative study involves the development of two distinct HPLC methods, followed by a rigorous head-to-head validation to assess their performance characteristics.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Performance Comparison A Analyte Characterization (3-Fluoro-2-methoxyaniline HCl) B Method 1: C18 RP-HPLC (Primary Method) A->B Selectivity Screening C Method 2: Phenyl-Hexyl RP-HPLC (Alternative Selectivity) A->C Selectivity Screening D System Suitability B->D Validate J Data Analysis & Comparison (Tables & Metrics) B->J C->D Validate C->J E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I I->J K Method Selection Recommendation J->K

Caption: Experimental workflow for method comparison and validation.

Method 1: Conventional Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the most widely used separation mode in HPLC, separating analytes based on their hydrophobicity.[6][7] For this method, a standard C18 (octadecylsilane) stationary phase is employed, which provides excellent retention for a broad range of non-polar to moderately polar compounds.[8]

Rationale for Experimental Choices
  • Stationary Phase (C18): A C18 column is a robust and versatile choice, offering a strong hydrophobic interaction with the aromatic ring of the analyte.

  • Mobile Phase (Acetonitrile/Water with TFA): Acetonitrile is a common organic modifier providing good peak shape. The addition of a small amount of trifluoroacetic acid (TFA) serves two purposes: it protonates the amine group of the analyte, ensuring a single ionic form, and it suppresses the interaction of the basic amine with residual acidic silanol groups on the silica surface, which improves peak symmetry.

  • Detection Wavelength (240 nm): This wavelength was selected based on the UV absorbance maximum of 3-Fluoro-2-methoxyaniline, ensuring high sensitivity.

Detailed Experimental Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)

Method 2: Alternative Selectivity Reversed-Phase HPLC (Phenyl-Hexyl Column)

To provide a meaningful comparison, an alternative method with a different separation mechanism was developed. Phenyl-based stationary phases provide unique selectivity, particularly for aromatic compounds, through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[8][9]

Rationale for Experimental Choices
  • Stationary Phase (Phenyl-Hexyl): This phase is chosen to introduce an alternative retention mechanism (π-π interactions) alongside hydrophobic interactions. This can be particularly effective in separating aromatic isomers or compounds with subtle structural differences.[9]

  • Mobile Phase (Methanol/Phosphate Buffer): Methanol is used as the organic modifier, which can alter selectivity compared to acetonitrile. A phosphate buffer at pH 3.0 is used to maintain a consistent, low pH, ensuring the analyte remains protonated and providing good peak shape without the ion-pairing effects that can sometimes be associated with TFA.

  • Detection Wavelength (240 nm): Maintained for consistent comparison with Method 1.

Detailed Experimental Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol
Isocratic 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Sample Diluent Mobile Phase A / Mobile Phase B (40:60)

Head-to-Head Validation and Performance Comparison

Both methods were subjected to a validation protocol consistent with ICH Q2(R1) guidelines.[2][10] The results are summarized below to facilitate a direct and objective comparison.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[5]

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)ICH Acceptance Criteria
Retention Time (min) 6.825.45Report
Tailing Factor (T) 1.151.08T ≤ 2.0
Theoretical Plates (N) > 8000> 9500N > 2000
Linearity and Range

Linearity was assessed over a concentration range of 10-150 µg/mL.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)ICH Acceptance Criteria
Correlation Coefficient (r²) 0.99980.9999r² ≥ 0.999
Range (µg/mL) 10 - 15010 - 150As per application
Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels, while precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day).[11]

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)ICH Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.1%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability, % RSD) 0.45%0.38%RSD ≤ 2.0%
Intermediate Precision (% RSD) 0.62%0.55%RSD ≤ 2.0%
Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method (S/N of 3:1 for LOD and 10:1 for LOQ).[2]

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
LOD (µg/mL) 0.150.12
LOQ (µg/mL) 0.500.40

Discussion and Method Selection

G cluster_0 Method 1: C18 RP-HPLC cluster_1 Method 2: Phenyl-Hexyl HPLC M1_Params Parameters: - C18 Column - ACN/TFA Mobile Phase - Gradient Elution M1_Perf Performance: - Robust & Versatile - Longer Run Time (6.8 min) - Good Peak Shape (T=1.15) M1_Params->M1_Perf leads to Decision Optimal Method Choice M1_Perf->Decision Good for general QC M2_Params Parameters: - Phenyl-Hexyl Column - MeOH/Phosphate Buffer - Isocratic Elution M2_Perf Performance: - Alternative Selectivity (π-π) - Faster Analysis (5.5 min) - Excellent Peak Shape (T=1.08) - Slightly Better Sensitivity M2_Params->M2_Perf leads to M2_Perf->Decision Superior for high-throughput and complex matrices

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 3-Fluoro-2-methoxyaniline hydrochloride (CAS No. for base: 437-83-2). As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides the essential procedural guidance necessary to manage this compound's waste stream, ensuring the protection of ourselves, our colleagues, and our environment. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Understanding the Hazard: Why Proper Disposal is Non-Negotiable

3-Fluoro-2-methoxyaniline hydrochloride belongs to the class of halogenated aromatic amines. Compounds in this family are recognized for their potential toxicity. The parent compound, aniline, is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen[1]. Due to its chemical structure, 3-Fluoro-2-methoxyaniline hydrochloride must be handled as a hazardous substance. Its acute toxicity, irritation potential, and environmental hazards demand a rigorous and informed approach to its disposal.

Failure to adhere to proper disposal protocols can result in regulatory non-compliance, environmental contamination, and significant health and safety risks.

Table 1: Hazard Profile of 3-Fluoro-2-methoxyaniline and Related Compounds

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3/4)GHS07Warning/DangerHarmful or Toxic if swallowed.[2]
Acute Toxicity, Dermal (Category 3/4)GHS07Warning/DangerHarmful or Toxic in contact with skin.[2]
Skin Corrosion/Irritation (Category 2)GHS07WarningCauses skin irritation.[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningCauses serious eye irritation.[2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningMay cause respiratory irritation.[3][4]

The Core Directive: Segregation into the Halogenated Waste Stream

The single most critical step in the proper disposal of this compound is its correct segregation. Due to the presence of a fluorine atom, 3-Fluoro-2-methoxyaniline hydrochloride and any materials contaminated with it must be designated as halogenated organic waste .

Causality: Why is this segregation so important?

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict separation of different hazardous waste types.

  • Disposal Method: Halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced. Mixing it with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and preventing the potential for solvent recovery from the non-halogenated stream.[5][6]

  • Safety: Improper mixing can lead to dangerous chemical reactions. Anilines are incompatible with strong oxidizing agents (peroxides, nitrates) and strong acids, which can cause violent reactions.[3][7]

Disposal Protocols: A Step-by-Step Guide

Adherence to the following procedures is mandatory when handling waste containing 3-Fluoro-2-methoxyaniline hydrochloride.

Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical or its waste, ensure the following controls are in place.

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dust or vapors.[8][9]
Eyewash Station & Safety ShowerFor immediate decontamination in case of accidental exposure.[9][10]
PPE Nitrile Gloves (inspect before use)To prevent skin contact and absorption.[4]
Chemical Safety Goggles or Face ShieldTo protect against splashes and eye irritation.[9][10]
Laboratory CoatTo protect skin and clothing from contamination.[10]
Protocol 2: Disposal of Unused Product and Chemical Residue
  • Do Not Attempt Neutralization: Do not try to neutralize or chemically alter the compound as a means of disposal.

  • Containerize: If in its original container, ensure the cap is tightly sealed. If transferring residue, use a designated, chemically compatible waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," listing "3-Fluoro-2-methoxyaniline hydrochloride" and identifying it as a "Halogenated Organic."

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[11]

Protocol 3: Disposal of Contaminated Solutions
  • Segregation is Key: Any solution, aqueous or organic, containing 3-Fluoro-2-methoxyaniline hydrochloride is now considered halogenated hazardous waste.

  • Aqueous Solutions: Pour into a designated "Halogenated Aqueous Waste" container. Do not pour down the drain.[4]

  • Organic Solvent Solutions: Pour into a designated "Halogenated Organic Solvents" container. Do not mix with non-halogenated solvent waste.[6]

  • Label and Store: Ensure the waste container is properly labeled with all components and stored securely for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol 4: Disposal of Contaminated Labware and Debris
  • Solid Waste: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) are considered hazardous solid waste.

  • Collection: Place these items in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container or a heavy-duty plastic bag within a labeled container.

  • Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic solvent waste.

Protocol 5: Emergency Spill Management

In the event of a small-scale spill within a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Don PPE: Wear the appropriate PPE as outlined in Protocol 1.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[7][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the solid hazardous waste container. Wash the area with soap and water.

  • Dispose: Seal and label the container with the cleanup debris as "Halogenated Solid Waste" and arrange for disposal through EHS.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from 3-Fluoro-2-methoxyaniline hydrochloride.

G cluster_types Identify Waste Type cluster_actions Select Appropriate Action & Container start Waste Generation: 3-Fluoro-2-methoxyaniline HCl type_pure Pure Chemical or Concentrated Residue type_solution Dilute Solution (Aqueous or Organic) type_solid Contaminated Solid (Gloves, Tips, Glassware) type_spill Accidental Spill Cleanup Debris action_pure Containerize in Original or Compatible Sealed Container type_pure->action_pure Is solid/liquid chemical action_solution Pour into appropriate Halogenated Liquid Waste Container type_solution->action_solution Is liquid solution action_solid Place in Sealed Halogenated Solid Waste Container type_solid->action_solid Is contaminated item action_spill Collect in Sealed Halogenated Solid Waste Container type_spill->action_spill Is spill cleanup material final_step Label Container Correctly & Store in Satellite Accumulation Area for EHS Pickup action_pure->final_step action_solution->final_step action_solid->final_step action_spill->final_step caption Disposal Workflow for 3-Fluoro-2-methoxyaniline HCl

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 3-Fluoro-2-methoxyaniline hydrochloride. As a substituted aniline, this compound and its analogs require stringent safety protocols. This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile Analysis: The 'Why' Behind the Precaution

Understanding the inherent risks of 3-Fluoro-2-methoxyaniline hydrochloride is the foundation of safe handling. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar aromatic amines, such as 2-methoxyaniline (o-anisidine) and various fluoroanilines, provide a robust basis for a conservative safety assessment.[1] These compounds are recognized as hazardous, and proper precautions are non-negotiable.[2][3]

The primary routes of exposure are inhalation, skin contact, and ingestion. The health effects associated with this class of chemicals necessitate a multi-layered personal protective equipment (PPE) strategy.

Table 1: Hazard Classification for Structurally Similar Anilines

Hazard Classification Description Primary PPE Concern
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3] Full skin coverage, gloves, respiratory protection.
Skin Corrosion/Irritation Causes skin irritation upon contact.[2][4][5] Chemical-resistant gloves, lab coat or suit.
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[2][4][5] Chemical splash goggles and/or face shield.
Specific Target Organ Toxicity May cause respiratory irritation.[2][4][5] Respiratory protection, use of fume hood.

| Potential Carcinogenicity | Related compounds like o-anisidine are classified by IARC as Group 2B, possibly carcinogenic to humans.[6] | Minimize all routes of exposure through engineering controls and PPE. |

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The goal is to establish multiple barriers between the researcher and the substance.

Primary Barrier: Skin and Body Protection

Your first line of defense is to prevent any skin contact.

  • Gloves : Standard disposable nitrile gloves offer a baseline of protection for incidental contact.[7] However, for prolonged handling or in case of a spill, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is recommended. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical, following proper removal techniques to avoid contaminating your skin.[4][8]

  • Body Coverage : A flame-resistant lab coat is the minimum requirement.[7] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant suit or apron over the lab coat is necessary.[4] Clothing worn underneath should be made of natural fibers like cotton and cover the legs entirely; synthetic fabrics can melt and adhere to the skin in case of a fire.[7] Closed-toe, closed-heel shoes are mandatory.[7][8]

Critical Defense: Eye and Face Protection

The risk of serious eye damage from this chemical is high.[4][5]

  • Goggles : Chemical splash goggles that form a seal around the eyes are required at all times.[3][4][9] Standard safety glasses do not offer sufficient protection from splashes.[9]

  • Face Shield : When there is a significant risk of splashing, such as when handling larger volumes or during exothermic reactions, a face shield must be worn in addition to chemical splash goggles.[5][7][9]

Respiratory Safeguards: The Hierarchy of Controls

The most effective way to prevent inhalation exposure is through engineering controls.

  • Primary Control : All handling of 3-Fluoro-2-methoxyaniline hydrochloride powder or solutions must be conducted inside a certified chemical fume hood.[10]

  • Secondary Control : If engineering controls are insufficient to control exposure, or during a spill cleanup, respiratory protection is required.[7] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is a suitable choice.[4] All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit testing.[7]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is crucial for safety. This protocol covers the entire process from preparation to cleanup.

Step 1: Pre-Operation Workspace Setup
  • Verify that the chemical fume hood is operational and the airflow is adequate.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[2][3][5]

  • Designate a specific area within the hood for the procedure.

  • Prepare all necessary equipment (glassware, stir plates, etc.) and place it in the hood.

  • Label a dedicated, sealed hazardous waste container for solid and liquid waste.

Step 2: Donning PPE - A Deliberate Sequence

The order in which you put on PPE is critical to avoid contamination.

  • Don lab coat and ensure it is fully buttoned.

  • Put on the first pair of nitrile gloves.

  • Put on chemical splash goggles.

  • Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • If required, don a face shield and/or respirator.

Step 3: Safe Handling in the Fume Hood
  • Handle the chemical with care to avoid generating dust.

  • If transferring powder, do so slowly and close to the work surface.

  • Keep the container sealed when not in use.

  • In case of a spill inside the hood, contain it immediately with a spill kit appropriate for chemical powders.

Step 4: Doffing PPE - Preventing Cross-Contamination

This is a critical step to prevent taking contaminants out of the lab.

  • Remove the outer pair of gloves first, peeling them off without touching the outside surface.

  • Remove the face shield (if used) by touching the headband only.

  • Remove the lab coat, turning it inside out as you remove it.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves.

  • Wash hands and forearms thoroughly with soap and water.[4][11]

Step 5: Waste Segregation and Disposal

Proper disposal is a legal and ethical requirement.

  • All contaminated disposable PPE (gloves, wipes) must be placed in the designated solid hazardous waste container.[4]

  • Surplus chemical and reaction waste must be collected in a sealed, properly labeled hazardous waste container.[2]

  • Never dispose of this chemical down the drain.[4]

  • Arrange for disposal through a licensed professional waste disposal service.[4][5] Contaminated packaging should be disposed of as unused product.[4]

Visualization of the Safety Workflow

The following diagram illustrates the logical progression of the safe handling protocol, emphasizing the cyclical nature of lab safety.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Risk_Assessment 1. Risk Assessment (Review SDS) Assemble_PPE 2. Assemble Correct PPE Risk_Assessment->Assemble_PPE Workspace_Prep 3. Prepare Fume Hood & Waste Containers Assemble_PPE->Workspace_Prep Donning 4. Don PPE (Correct Sequence) Workspace_Prep->Donning Handling 5. Chemical Handling (Inside Fume Hood) Donning->Handling Decontamination 6. Clean Workspace & Segregate Waste Handling->Decontamination Doffing 7. Doff PPE (Prevent Contamination) Decontamination->Doffing Disposal 8. Final Waste Disposal (Licensed Service) Doffing->Disposal Hand_Wash 9. Wash Hands Thoroughly Disposal->Hand_Wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.